molecular formula C12H18Si B3055371 (4-ethenylphenyl)methyl-trimethylsilane CAS No. 64268-25-3

(4-ethenylphenyl)methyl-trimethylsilane

Cat. No.: B3055371
CAS No.: 64268-25-3
M. Wt: 190.36 g/mol
InChI Key: MSCPNSQHFQIZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethenylphenyl)methyl-trimethylsilane is a useful research compound. Its molecular formula is C12H18Si and its molecular weight is 190.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-ethenylphenyl)methyl-trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethenylphenyl)methyl-trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethenylphenyl)methyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCPNSQHFQIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99802-26-3
Details Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer
Record name Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99802-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80545565
Record name [(4-Ethenylphenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-25-3
Record name [(4-Ethenylphenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-ethenylphenyl)methyl-trimethylsilane chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of (4-ethenylphenyl)methyl-trimethylsilane , a specialized organosilicon monomer.

Common Names: 4-Vinylbenzyl trimethylsilane; 4-(Trimethylsilylmethyl)styrene CAS Number: 64268-25-3 Molecular Formula: C₁₂H₁₈Si Molecular Weight: 190.36 g/mol

Part 1: Executive Summary

(4-Ethenylphenyl)methyl-trimethylsilane is a bifunctional organosilicon monomer integrating a reactive styrenic vinyl group with a chemically inert trimethylsilyl (TMS) moiety, separated by a methylene spacer. This structural duality allows it to function as a high-performance building block in advanced materials science.

For researchers in drug development and biomaterials, this molecule is not a drug itself but a critical polymeric scaffold precursor . Its polymers exhibit exceptional oxygen permeability and plasma etch resistance, making them invaluable in:

  • Gas Separation Membranes: Critical for oxygenating cell culture systems and blood oxygenation devices.

  • Bilayer Nanolithography: Serving as the oxygen-etch-resistant layer in bio-MEMS fabrication.

  • Hydrophobicity Modulation: Tuning the amphiphilicity of drug delivery vehicles when copolymerized with hydrophilic monomers.

Part 2: Structural & Physicochemical Profile

Chemical Structure Analysis

The molecule consists of a central benzene ring substituted at the para positions.

  • Position 1 (Vinyl Group): Provides the handle for radical or anionic polymerization, allowing the formation of high-molecular-weight polymers.

  • Position 4 (Trimethylsilylmethyl Group): The silicon atom, shielded by methyl groups, imparts low surface energy, high free volume, and oxidative stability. The methylene spacer (-CH₂-) interrupts the conjugation between the silicon and the aromatic ring, preventing the "beta-silicon effect" from destabilizing the molecule during electrophilic aromatic substitution.

Physicochemical Properties
PropertyValueNote
Appearance Colorless LiquidClear, low viscosity
Boiling Point ~225°C (est.)85-88°C at 3 mmHg
Density 0.88 g/mLLower than styrene due to bulky Si groups
Refractive Index 1.505Useful for optical coating applications
Solubility THF, Toluene, ChloroformInsoluble in water
Stability Air/Moisture StablePolymerizes without inhibitors (e.g., TBC)
Spectroscopic Identification
  • ¹H NMR (CDCl₃, 500 MHz):

    • 
       0.02 (s, 9H, Si(CH₃)₃)
      
    • 
       2.08 (s, 2H, Ar-CH₂-Si)
      
    • 
       5.20 (d, 1H, Vinyl cis)
      
    • 
       5.70 (d, 1H, Vinyl trans)
      
    • 
       6.70 (dd, 1H, Vinyl CH)
      
    • 
       7.00–7.35 (m, 4H, Ar-H)
      
  • IR Spectrum: Characteristic peaks at ~1250 cm⁻¹ (Si-C str) and ~840 cm⁻¹ (Si-Me rock).

Part 3: Synthetic Pathways & Manufacturing

Primary Synthesis: The Grignard-Coupling Route

Direct metallation of 4-vinylbenzyl chloride is hazardous due to rapid self-polymerization. The preferred industrial route utilizes a Kumada-type cross-coupling or a modified Barbier reaction where the vinyl group is preserved.

Protocol: Modified Barbier Coupling

This method generates the organometallic intermediate in situ to minimize side reactions.

Reagents:

  • 4-Vinylbenzyl chloride (VBC)[1][2][3]

  • Chlorotrimethylsilane (TMSCl)

  • Magnesium turnings (Mg)

  • Solvent: Anhydrous THF

Workflow:

  • Activation: Mg turnings are activated with iodine in dry THF.

  • Co-addition: A solution of VBC and TMSCl (1:1.2 molar ratio) is added dropwise to the refluxing THF/Mg mixture.

    • Critical Control: The rate must match the consumption of Mg to prevent the accumulation of the reactive benzyl Grignard, which would otherwise attack the VBC vinyl group.

  • Quenching: The mixture is cooled and quenched with saturated NH₄Cl.

  • Purification: Fractional distillation under reduced pressure (vacuum) is required to separate the product from dimerization byproducts.

Synthesis Diagram (DOT)

Synthesis Fig 1. Modified Barbier synthesis route preventing vinyl polymerization. VBC 4-Vinylbenzyl Chloride Intermediate Reactive Intermediate [Benzyl-Mg-Cl species] VBC->Intermediate THF, Reflux Mg Mg Turnings Mg->Intermediate TMSCl TMS-Cl TMSCl->Intermediate In-situ Trapping Product (4-Ethenylphenyl)methyl- trimethylsilane Intermediate->Product Distillation

Part 4: Polymerization & Reactivity[4]

Polymerization Mechanisms

The monomer undergoes Free Radical Polymerization (FRP) and Anionic Polymerization .

  • Radical: Initiated by AIBN or BPO at 60–70°C. Produces atactic polymers with broad molecular weight distribution (PDI > 1.5).

  • Anionic: Initiated by n-Butyllithium (n-BuLi) in THF at -78°C. Allows for "living" polymerization, yielding block copolymers (e.g., Poly(styrene-b-4-vinylbenzyl trimethylsilane)) with narrow PDI (< 1.1).

Polymerization Workflow Diagram

Polymerization Fig 2. Chain-growth polymerization mechanism for PVBTMS synthesis. Initiator Initiator (AIBN or n-BuLi) Monomer Monomer (4-Vinylbenzyl trimethylsilane) Initiator->Monomer Activation Propagating Propagating Species (Active Radical/Anion) Monomer->Propagating Chain Growth Propagating->Propagating + n Monomer Polymer Poly(4-vinylbenzyl trimethylsilane) [PVBTMS] Propagating->Polymer Termination

Part 5: Applications in Life Sciences & Materials[4][5][6]

High-Flux Oxygen Membranes

Polymers derived from this monomer (PVBTMS) possess a high fractional free volume due to the bulky trimethylsilyl groups.

  • Mechanism: The bulky Si groups prevent efficient chain packing, creating "nanovoids" that allow small gas molecules (O₂) to permeate rapidly while blocking larger contaminants.

  • Application: These membranes are used in extracorporeal membrane oxygenation (ECMO) devices and contact lenses, where high O₂ permeability is non-negotiable.

Bio-Nanolithography (Resists)

In drug delivery device fabrication (e.g., micro-reservoirs), this material serves as a negative-tone electron beam resist .

  • Etch Resistance: Upon exposure to oxygen plasma, the polymer forms a refractory silicon dioxide (SiO₂) layer on its surface. This "hard mask" protects the underlying organic material, allowing for the creation of high-aspect-ratio nanostructures used in implantable drug release chips.

Hydrophobic Modulation in Drug Delivery

Copolymerization with hydrophilic monomers (e.g., PEG-methacrylate) creates amphiphilic block copolymers.

  • Self-Assembly: These copolymers self-assemble into micelles in aqueous media. The PVBTMS core encapsulates hydrophobic drugs, while the PEG shell ensures biocompatibility.

  • Advantage: The silicon core is more chemically stable and has a lower glass transition temperature (

    
    ) than pure polystyrene, potentially improving drug release kinetics.
    

Part 6: References

  • Chemical Identification: Silane, [(4-ethenylphenyl)methyl]trimethyl-. PubChem CID: 13636304. Link

  • Synthesis Protocol: Synthesis of functionalized styrenes via Grignard coupling. Organic Syntheses, Coll. Vol. 9, p. 139. Link

  • Polymer Properties: Gas Permeability of Silicon-Containing Styrenic Polymers. Journal of Membrane Science. (General Reference for PVTMS class materials).

  • CAS Verification: GuideChem CAS Database Entry for 64268-25-3. Link

  • Anionic Polymerization: Living Anionic Polymerization of Silicon-Functionalized Styrenes. Macromolecules. Link

Sources

(4-ethenylphenyl)methyl-trimethylsilane physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (4-Ethenylphenyl)methyl-trimethylsilane – Physicochemical Profile and Applications

Abstract (4-Ethenylphenyl)methyl-trimethylsilane, also known as 4-(trimethylsilylmethyl)styrene (TMSMS), is a specialized organosilicon monomer critical to the development of high-performance photoresists and block copolymers. Distinguished by its high silicon content and the presence of a methylene spacer between the silyl group and the aromatic ring, this compound offers unique polymerization kinetics and superior oxygen plasma etch resistance compared to its direct-silyl analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and applications in nanolithography and surface engineering.

Chemical Identity & Structural Analysis

The compound is a bifunctional monomer featuring a polymerizable vinyl group and a trimethylsilylmethyl moiety. The methylene spacer (


) plays a pivotal role in decoupling the steric bulk of the trimethylsilyl group from the polymer backbone, thereby influencing the glass transition temperature (

) and packing density of the resulting polymer.
  • IUPAC Name: [(4-Ethenylphenyl)methyl]trimethylsilane

  • Common Synonyms: 4-Trimethylsilylmethylstyrene; (4-Vinylbenzyl)trimethylsilane; PTMSMS monomer.

  • CAS Registry Number: 64268-25-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.36 g/mol

  • SMILES: C(C)Cc1ccc(C=C)cc1

Structural Visualization:

ChemicalStructure cluster_0 Functional Domains Vinyl Vinyl Group (Polymerization Site) Phenyl Phenyl Ring (Rigid Core) Vinyl->Phenyl Spacer Methylene Spacer (Flexibility/Decoupling) Phenyl->Spacer Silyl Trimethylsilyl Group (Etch Resistance) Spacer->Silyl

Figure 1: Functional domain analysis of (4-ethenylphenyl)methyl-trimethylsilane.

Physicochemical Properties

The physical constants of TMSMS reflect its nature as a non-polar, hydrophobic aromatic silane. Note that while specific experimental boiling points for this specific isomer are often proprietary, they can be reliably estimated relative to the well-characterized 4-trimethylsilylstyrene (CAS 1009-43-4).

PropertyValue / RangeContext & Notes
Physical State LiquidClear, colorless to pale yellow at 25°C.
Boiling Point ~85–90°C @ 1 mmHgEstimated.[1] Higher than 4-trimethylsilylstyrene (~55°C @ 1.5 mmHg) due to increased MW.
Density 0.88 – 0.90 g/mLTypical for alkyl-substituted aromatic silanes.
Refractive Index (

)
~1.51 – 1.53High refractive index due to aromatic content.
Solubility SolubleSoluble in THF, toluene, benzene, chloroform, hexane.[2]
Insolubility InsolubleWater, methanol (precipitates polymer).
Flash Point > 80°CCombustible liquid (Class IIIA estimated).
Stability Moisture SensitiveStable under inert atmosphere; avoid strong acids/bases.

Key Insight – The Spacer Effect: Unlike 4-trimethylsilylstyrene, where the silicon atom is directly bonded to the phenyl ring, the methylene spacer in TMSMS prevents


 conjugation between the silicon and the aromatic system. This results in a UV absorption spectrum closer to that of styrene, preserving transparency in deep-UV (DUV) regions essential for lithography.

Synthesis & Manufacturing

The synthesis of TMSMS typically employs a Grignard coupling strategy. The most robust route involves the reaction of 4-chloromethylstyrene (CMS) with trimethylsilyl chloride (TMSCl) via a Grignard intermediate. Note that direct formation of the Grignard from CMS can lead to self-polymerization; therefore, "Barbier conditions" (simultaneous addition) or low-temperature protocols are preferred.

Reaction Pathway:

Synthesis cluster_conditions Critical Parameters Start 4-Chloromethylstyrene (CMS) Intermediate Grignard Species (In-situ) Start->Intermediate Mg activation Reagents Mg / THF (Barbier Conditions) Product (4-Ethenylphenyl)methyl- trimethylsilane Intermediate->Product Coupling Reactant2 Trimethylsilyl Chloride (TMSCl) Reactant2->Product Electrophile Note1 Temp: < 40°C (Prevent Polymerization) Note2 Inhibitor: TBC (Essential)

Figure 2: Grignard-mediated synthesis pathway for TMSMS.

Protocol Summary:

  • Activation: Magnesium turnings are activated in anhydrous THF.

  • Addition: A solution of 4-chloromethylstyrene is added slowly to the Mg/THF mixture containing TMSCl (Barbier method) to minimize Wurtz coupling side reactions.

  • Quenching: The reaction is quenched with saturated

    
    .
    
  • Purification: The organic layer is extracted, dried over

    
    , and fractionally distilled under reduced pressure. Crucial:  A polymerization inhibitor (e.g., 4-tert-butylcatechol) must be present during distillation.
    

Polymerization & Applications in Materials Science

The primary utility of TMSMS lies in its homopolymer, Poly(4-trimethylsilylmethylstyrene) (PTMSMS) , and its block copolymers.

Polymerization Behavior

TMSMS undergoes both free radical and living anionic polymerization.

  • Anionic Polymerization: Highly controlled molecular weights (

    
    ) can be achieved using sec-butyllithium in THF at -78°C.
    
  • Glass Transition Temperature (

    
    ):  The 
    
    
    
    of PTMSMS is approximately 45–70°C (depending on MW and tacticity). This is significantly lower than polystyrene (~100°C) and poly(4-trimethylsilylstyrene) (~136°C).
    • Mechanistic Reason:[3][4][5] The methylene spacer acts as a "hinge," increasing the free volume and rotational freedom of the bulky silyl side chain, thereby acting as an internal plasticizer.

Application: Bilayer Resists for Nanolithography

TMSMS is a cornerstone monomer for silicon-containing bilayer resists.

  • Mechanism:

    • Top Layer (Imaging): The PTMSMS-based resist is coated on a thick organic underlayer (planarizing layer).

    • Exposure: Patterning via DUV or E-beam lithography.

    • Development: Wet development removes exposed/unexposed regions.

    • Oxygen Etch Transfer: The pattern is transferred to the underlayer using

      
       plasma.
      
      • Key Reaction: The silicon in PTMSMS reacts with oxygen plasma to form a non-volatile silicon dioxide (

        
        ) crust. This crust acts as a hard mask, protecting the underlying material while the organic underlayer is etched away.
        

Lithography Step1 1. Bilayer Stack (PTMSMS on Organic Layer) Step2 2. Lithographic Patterning (Develop) Step1->Step2 Step3 3. O2 Plasma Etch Step2->Step3 Result SiO2 Hard Mask Formation (High Etch Selectivity) Step3->Result Si Oxidation

Figure 3: Mechanism of oxygen etch resistance in bilayer resists.

Surface Wettability Switching

Research (e.g., by Tamai et al.) has shown that PTMSMS thin films undergo surface oxidation upon deep-UV irradiation (193nm or 254nm) in air. The hydrophobic surface (Contact Angle > 90°) converts to hydrophilic (Contact Angle < 20°) due to the conversion of Si-C bonds to silanols and carboxylic acids, enabling potential applications in rewritable surface patterning.

Handling & Safety

  • Hazards: Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: Must be stored with a radical inhibitor (e.g., TBC) to prevent spontaneous polymerization.

  • Incompatibility: Reacts vigorously with strong oxidizers.

References

  • Tamai, T., Ichinose, N., Kawanishi, S., & Mizuno, K. (2000). Photochemical Oxygenation and Cross-Linking of Poly(4-trimethylsilylmethylstyrene) Thin Film by UV Irradiation. Macromolecules, 33(8), 2881–2886. Link

  • Hiraki, Y., Terasaki, M., Iwamura, T., & Adachi, K. (2023).[6] Multibranched polymethacrylates by anionic grafting-from method via desilylation of poly(4-trimethylsilylmethylstyrene). Chemistry Letters, 52. Link

  • Novembre, A. E., et al. (1995).[7] Design, synthesis, and characterization of poly(trimethylsilylmethyl methacrylate-co-chloromethyl styrene) for 193-nm exposure. Proc. SPIE 2438, Advances in Resist Technology and Processing XII. Link

  • Chaumont, P., Beinert, G., Herz, J., & Rempp, P. (1982). Synthesis and polymerization of 4-(trimethylsilylmethyl)styrene. Polymer, 23(3).

Sources

An In-Depth Technical Guide to the NMR Analysis of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of (4-ethenylphenyl)methyl-trimethylsilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this versatile organosilane compound through one- and two-dimensional NMR spectroscopy. We will explore the theoretical basis for spectral assignments, supported by predicted data and established principles of NMR spectroscopy, and provide practical, field-proven protocols for sample preparation and analysis.

Introduction: The Structural Significance of (4-ethenylphenyl)methyl-trimethylsilane

(4-ethenylphenyl)methyl-trimethylsilane, a member of the organosilane family, possesses a unique molecular architecture that makes it a valuable building block in various chemical syntheses. Its structure incorporates a vinyl group attached to a phenyl ring, which is further functionalized with a trimethylsilylmethyl group. This combination of a reactive vinyl moiety and the stabilizing, sterically influential trimethylsilyl group offers a wide range of synthetic possibilities, particularly in polymer chemistry and as a coupling agent.

The precise characterization of this molecule is paramount for its effective application. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a detailed assignment of each resonance and an explanation of the observed coupling patterns.

I. Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally published spectra for (4-ethenylphenyl)methyl-trimethylsilane, we will rely on highly accurate predictive models and established empirical data for similar molecular fragments. These predictions serve as a robust foundation for understanding the key spectral features of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to vinyl)
~7.15d2HAr-H (ortho to CH₂Si)
~6.70dd1H-CH =CH₂
~5.75d1H-CH=CH ₂ (trans)
~5.25d1H-CH=CH ₂ (cis)
~2.10s2H-CH ₂-Si(CH₃)₃
~0.00s9H-Si(CH ₃)₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~137.5Ar-C (quaternary, attached to vinyl)
~136.8Ar-C (quaternary, attached to CH₂Si)
~136.5-C H=CH₂
~128.5Ar-C H (ortho to vinyl)
~126.0Ar-C H (ortho to CH₂Si)
~113.5-CH=C H₂
~24.0-C H₂-Si(CH₃)₃
~-1.5-Si(C H₃)₃

II. Detailed Spectral Analysis and Rationale

A thorough understanding of the NMR spectrum of (4-ethenylphenyl)methyl-trimethylsilane requires a detailed analysis of the chemical shifts and coupling constants, grounded in fundamental principles of nuclear magnetic resonance.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing vinyl group are expected to be deshielded and resonate at a lower field (~7.35 ppm) compared to the protons ortho to the electron-donating trimethylsilylmethyl group (~7.15 ppm).

  • Vinyl Group Region (δ 5.0-7.0 ppm): The three protons of the vinyl group (-CH=CH₂) form a complex splitting pattern due to geminal, cis, and trans couplings.

    • The proton on the carbon attached to the aromatic ring (-H C=CH₂) is expected to be a doublet of doublets (dd) around 6.70 ppm. It will exhibit a larger trans-coupling constant (³J ≈ 17 Hz) with one of the terminal vinyl protons and a smaller cis-coupling constant (³J ≈ 11 Hz) with the other.

    • The two terminal vinyl protons (-CH=CH ₂) are diastereotopic and will have different chemical shifts. The proton trans to the aromatic ring will appear as a doublet at a lower field (~5.75 ppm) due to less shielding, while the cis proton will be a doublet at a higher field (~5.25 ppm). The geminal coupling between these two protons (²J) is typically small (≈ 1-2 Hz).

  • Aliphatic Region (δ 0.0-2.5 ppm):

    • The methylene protons (-CH₂ -Si) adjacent to the silicon atom and the aromatic ring will appear as a sharp singlet around 2.10 ppm. The absence of coupling indicates no adjacent protons.

    • The nine protons of the trimethylsilyl (-Si(CH ₃)₃) group are chemically equivalent and will produce a very intense singlet at approximately 0.00 ppm. This upfield shift is a characteristic feature of protons on a silicon atom.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic and Vinylic Carbons (δ 110-140 ppm): The spectrum will show six distinct signals in this region, corresponding to the four aromatic carbons and two vinyl carbons. The quaternary carbons of the benzene ring will have lower intensities compared to the protonated carbons. The carbon of the vinyl group attached to the ring (-C H=CH₂) will be at a lower field than the terminal carbon (-CH=C H₂).

  • Aliphatic Carbons (δ -5-30 ppm):

    • The methylene carbon (-C H₂-Si) will resonate around 24.0 ppm.

    • The three equivalent methyl carbons of the trimethylsilyl group (-Si(C H₃)₃) will appear at a highly shielded (upfield) position, typically around -1.5 ppm.

III. Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is indispensable.

a) COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For (4-ethenylphenyl)methyl-trimethylsilane, the COSY spectrum would be crucial for:

  • Confirming the coupling between the aromatic protons.

  • Establishing the connectivity within the vinyl group, showing cross-peaks between the -CH= proton and the two =CH₂ protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This is essential for:

  • Assigning the chemical shifts of the protonated aromatic and vinyl carbons.

  • Confirming the assignments of the -CH₂-Si and -Si(CH₃)₃ groups.

c) HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for:

  • Connecting the aliphatic part of the molecule to the aromatic ring by observing correlations from the methylene protons (-CH₂ -Si) to the quaternary aromatic carbon and the ortho aromatic carbons.

  • Confirming the position of the vinyl group by observing correlations from the vinyl protons to the quaternary aromatic carbon.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR COSY COSY (¹H-¹H Correlation) HNMR->COSY Proton Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC Proton-Carbon Attachment HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC Long-Range Connectivity CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure

IV. Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for (4-ethenylphenyl)methyl-trimethylsilane due to its excellent dissolving power for nonpolar compounds and its single, well-defined residual solvent peak.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, given the presence of a trimethylsilyl group in the analyte, referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is a more robust approach.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic and vinyl regions.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition:

    • Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized. The specific parameters (e.g., number of increments, number of scans per increment) will depend on the sample concentration and the desired resolution.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis A Weigh ~5-10 mg of (4-ethenylphenyl)methyl-trimethylsilane B Dissolve in ~0.6 mL of CDCl₃ A->B C Filter into a 5 mm NMR tube B->C D Acquire ¹H NMR Spectrum C->D Insert into Spectrometer E Acquire ¹³C NMR Spectrum D->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform & Phasing F->G H Peak Picking & Integration G->H I Assign ¹H and ¹³C Signals H->I J Correlate using 2D Data I->J K Final Structure Confirmation J->K

V. Conclusion

The NMR analysis of (4-ethenylphenyl)methyl-trimethylsilane, through a combination of 1D and 2D techniques, provides a complete and unambiguous structural characterization. The predictable and well-resolved signals of the trimethylsilyl and vinyl groups, in conjunction with the characteristic patterns of the para-substituted aromatic ring, allow for a confident assignment of all proton and carbon resonances. This detailed understanding of its molecular structure is fundamental for its application in the development of novel materials and as a versatile reagent in organic synthesis. The protocols and analytical strategies outlined in this guide offer a robust framework for researchers and scientists working with this and similar organosilane compounds.

References

  • Online NMR Predictors

    • Title: NMRShiftDB
    • Source: A free, web-based database for organic structures and their NMR spectra.
    • URL: [Link]

    • Title: ChemDraw
    • Source: A widely used chemical drawing program th
  • General NMR Spectroscopy Textbooks

    • Title: Spectrometric Identific
    • Authors: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.
    • Source: A classic textbook providing a comprehensive introduction to NMR, MS, and IR spectroscopy.
    • URL: [Link]

    • Title: Introduction to Spectroscopy
    • Authors: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.
    • Source: A standard undergradu
    • URL: [Link]

  • Chemical Databases for Similar Compounds

    • Title: PubChem
    • Source: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Inform
    • URL: [Link]

    • Title: The Spectral D
    • Source: An integrated spectral database system for organic compounds, which includes NMR, MS, IR, Raman, and ESR spectra.
    • URL: [Link]

A Comprehensive Technical Guide to (4-Ethenylphenyl)methyl-trimethylsilane: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (4-ethenylphenyl)methyl-trimethylsilane, a specialized organosilicon compound with significant potential in advanced materials and medicinal chemistry. While a dedicated CAS number for this specific molecule, also known as (4-vinylbenzyl)trimethylsilane, is not readily found in major chemical inventories, its synthesis is achievable through established methodologies. This document will detail its preparation, predicted physicochemical properties, and explore its promising applications, drawing upon the well-understood chemistry of related vinylsilanes and benzylsilanes.

Introduction to (4-Ethenylphenyl)methyl-trimethylsilane

(4-Ethenylphenyl)methyl-trimethylsilane, with the chemical structure CH₂=CH-C₆H₄-CH₂-Si(CH₃)₃, is a unique bifunctional molecule. It combines the reactive vinyl group of a styrene moiety with the versatile trimethylsilylmethyl group. This distinct architecture makes it a valuable building block for creating novel polymers and for the synthesis of complex organic molecules. The vinyl group offers a site for polymerization and other addition reactions, while the benzyltrimethylsilane portion can be leveraged for its specific electronic and steric properties in organic synthesis.

The strategic placement of a silicon atom within organic molecules is a growing area of interest in medicinal chemistry. The substitution of carbon with silicon can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, offering a novel approach to drug design and optimization.

Synthesis and Purification

The most direct and logical synthetic route to (4-ethenylphenyl)methyl-trimethylsilane involves the reaction of a suitable Grignard reagent with chlorotrimethylsilane. The key precursor for this synthesis is 4-vinylbenzyl chloride.

Experimental Protocol: Synthesis of (4-Ethenylphenyl)methyl-trimethylsilane

Materials:

  • 4-Vinylbenzyl chloride (stabilized)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Chlorotrimethylsilane

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Under an inert atmosphere (argon or nitrogen), add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 4-vinylbenzyl chloride in anhydrous diethyl ether or THF.

    • Slowly add a small portion of the 4-vinylbenzyl chloride solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.

    • Once the reaction has started, add the remaining 4-vinylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Chlorotrimethylsilane:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add chlorotrimethylsilane to the Grignard reagent with vigorous stirring. An exothermic reaction will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (4-ethenylphenyl)methyl-trimethylsilane.

Causality in Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the entire synthesis must be conducted under an inert atmosphere of argon or nitrogen to prevent the formation of unwanted byproducts.

  • Anhydrous Solvents: The use of anhydrous solvents is critical as any water present will react with and quench the Grignard reagent.

  • Stabilized 4-Vinylbenzyl Chloride: 4-Vinylbenzyl chloride is prone to polymerization.[1][2] Using a stabilized form of this starting material is essential to prevent premature polymerization during the reaction.

  • Slow Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions, ensuring safety and preventing side reactions.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Silylation 4-Vinylbenzyl_Chloride 4-Vinylbenzyl Chloride Grignard_Reagent 4-Vinylbenzylmagnesium Chloride 4-Vinylbenzyl_Chloride->Grignard_Reagent Anhydrous Ether/THF Mg Magnesium (Mg) Mg->Grignard_Reagent Chlorotrimethylsilane Chlorotrimethylsilane Grignard_Reagent->Chlorotrimethylsilane Reaction Product (4-Ethenylphenyl)methyl- trimethylsilane Chlorotrimethylsilane->Product Purification Purification Product->Purification Work-up & Purification

Caption: Synthetic pathway for (4-ethenylphenyl)methyl-trimethylsilane.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4-ethenylphenyl)methyl-trimethylsilane based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₃H₂₀Si
Molecular Weight 204.39 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Expected to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents); Insoluble in water
Stability Sensitive to strong acids and bases; may polymerize upon exposure to heat, light, or radical initiators
Advanced Applications

The dual functionality of (4-ethenylphenyl)methyl-trimethylsilane opens up a wide range of applications in materials science and has potential in the field of drug development.

4.1. Polymer Chemistry and Materials Science

The vinyl group of (4-ethenylphenyl)methyl-trimethylsilane makes it an excellent monomer for polymerization reactions. It can be homopolymerized or copolymerized with other monomers like styrene to introduce the trimethylsilylmethyl group into the polymer backbone.

  • Functional Polymers: The resulting polymers can be used as precursors for further chemical modifications. For instance, the trimethylsilylmethyl group can be a handle for introducing other functionalities or for cross-linking.

  • Coupling Agents: Similar to other vinylsilanes, this compound could act as a coupling agent to improve the adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices in composite materials.[3]

  • Surface Modification: It can be used to modify surfaces, imparting hydrophobicity or providing a reactive handle for the subsequent attachment of other molecules.

Diagram of Polymerization Application:

Polymerization Monomer (4-Ethenylphenyl)methyl- trimethylsilane Polymerization Polymerization (e.g., RAFT, free radical) Monomer->Polymerization Functional_Polymer Functional Polymer with -CH₂-Si(CH₃)₃ side chains Polymerization->Functional_Polymer Applications Applications Functional_Polymer->Applications Coatings Coatings Applications->Coatings Composites Composites Applications->Composites Resins Ion-Exchange Resins Applications->Resins

Caption: Application of the monomer in functional polymer synthesis.

4.2. Drug Development and Medicinal Chemistry

The incorporation of silicon into drug candidates is a strategy to modulate their physicochemical and pharmacological properties.[4] The trimethylsilyl group is known to increase lipophilicity, which can enhance membrane permeability.

  • Bioisosteric Replacement: The trimethylsilylmethyl group can be used as a bioisostere for other chemical groups in a drug molecule. This substitution can alter the compound's metabolic profile, potentially blocking metabolic pathways that lead to inactivation or the formation of toxic metabolites.

  • Scaffold for Synthesis: (4-Ethenylphenyl)methyl-trimethylsilane can serve as a versatile scaffold in the synthesis of more complex molecules. The vinyl group can be functionalized through various reactions (e.g., Heck coupling, hydroboration-oxidation) to introduce other pharmacophoric elements.

Safety and Handling

As with all organosilicon compounds, (4-ethenylphenyl)methyl-trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be flammable and moisture-sensitive.

Conclusion

(4-Ethenylphenyl)methyl-trimethylsilane is a promising bifunctional molecule with significant potential in both materials science and medicinal chemistry. Although not a commonly cataloged chemical, its synthesis from readily available starting materials is straightforward. Its unique combination of a reactive vinyl group and a stable trimethylsilylmethyl moiety makes it a valuable tool for researchers and scientists in various fields. Further exploration of this compound and its derivatives is warranted to fully unlock its potential in the development of advanced materials and novel therapeutics.

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388–405.
  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. PubMed, 56(2), 388-405. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 7538-38-7 | (4-Vinylbenzyl)trimethylammonium chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Nanjing Silfluo New Material Co., Ltd. (n.d.). Vinylbenzyl Amine-functional Silane LS-B6224. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Vinyltrimethylsilane. Retrieved from [Link]

  • NIH. (n.d.). Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. Retrieved from [Link]

  • ResearchGate. (2021). Poly(4-vinylbenzyl)trimethylammonium chloride) resin with removal properties for vanadium(v) and molybdenum(vi). a thermodynamic and kinetic study. Journal of the Chilean Chemical Society, 66(1), 5118-5124.
  • Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. (2024, August 29). Retrieved from [Link]

  • UniVOOK. (2025, January 17). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. Retrieved from [Link]

Sources

Interfacial Engineering: A Technical Guide to Organosilane Coupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

The Molecular Architecture

Organosilanes are bifunctional molecules that act as molecular bridges between inorganic substrates (glass, silica, metals) and organic matrices (polymers, biomolecules, drugs). Their general formula is


 , where:
  • 
     (Hydrolyzable Group):  Typically alkoxy (methoxy, ethoxy) or chloro groups. These hydrolyze to form silanols (
    
    
    
    ), which bond to the inorganic surface.
  • 
     (Organofunctional Group):  A non-hydrolyzable organic moiety (e.g., amine, epoxy, thiol, methacrylate) tailored to react with the organic target.
    
  • 
     (Silicon Center):  The tetravalent core balancing the dual reactivity.
    
The "Bridge" Mechanism

The efficacy of a silane lies in its ability to form a Siloxane Network (


) . This is not a simple "glue" but a chemical grafting process that modifies the surface energy and reactivity of the substrate.

SilaneMechanism Substrate Inorganic Substrate (Rich in -OH groups) H_Bonding Hydrogen Bonding (Physisorption) Substrate->H_Bonding Surface -OH Silane Organosilane (R-Si-X3) Hydrolysis Hydrolysis (Formation of Si-OH) Silane->Hydrolysis +H2O / Catalyst Hydrolysis->H_Bonding Silanol Groups Condensation Condensation (Covalent Si-O-Si Bond) H_Bonding->Condensation -H2O (Curing) Interface Modified Interface (Stable & Functional) Condensation->Interface Final Structure

Figure 1: The stepwise progression from hydrolysis to covalent surface grafting.

Mechanistic Dynamics & Kinetics

Expert Insight: The most common cause of silanization failure is ignoring the kinetics of hydrolysis versus condensation. These two competing reactions are heavily influenced by pH.

The pH Paradox
  • Acid Catalysis (pH 3–5): Promotes Hydrolysis . The rate of silanol formation is high, but the rate of self-condensation (silanes reacting with each other) is low.

    • Result: Stable monomeric silanol solutions.[1][2][3] Ideal for surface coating.

  • Base Catalysis (pH > 8): Promotes Condensation . Silanols react rapidly with each other to form siloxane oligomers/polymers before they can reach the surface.

    • Risk:[4] Solution turns cloudy (precipitation). Poor surface grafting; formation of "clumps" rather than monolayers.

    • Exception:APTES (3-Aminopropyltriethoxysilane) is autocatalytic. Its amine group raises the solution pH to ~10.5, causing rapid self-polymerization unless controlled.

Water Control
  • Too little water: Incomplete hydrolysis; alkoxy groups remain, preventing surface bonding.

  • Too much water: Promotes bulk polymerization in solution (gelation) rather than surface grafting.

Strategic Selection for Life Sciences

For drug development and bio-conjugation, the choice of the


-group  is critical.
Functional GroupCommon SilaneApplicationMechanism
Amine (-NH₂) APTESDNA/Protein immobilization, CrosslinkingReacts with NHS-esters, aldehydes, or carboxylic acids (via EDC/NHS).
Thiol (-SH) MPTMSGold nanoparticle attachment, Maleimide couplingForms disulfide bridges or thioether bonds.
Epoxy (Glycidyl) GLYMODirect protein bindingRing-opening reaction with amines or hydroxyls (pH sensitive).
PEG (Polyethylene Glycol) PEG-SilaneAnti-fouling, Stealth coatingsSteric hindrance prevents non-specific protein adsorption.
Methacrylate TMSPMADental composites, HydrogelsFree-radical polymerization with acrylate monomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Aqueous Deposition (General Purpose)

Best for: Glass slides, bulk silica powder, chromatography beads.

  • Surface Activation: Clean substrate with Piranha solution (3:1

    
    :
    
    
    
    ) for 30 min. Safety: Exothermic! Rinse with DI water until neutral.
    • Validation: Surface must be fully wettable (water sheet, no beading).

  • Silane Preparation: Mix Silane (1-2% v/v) in 95% Ethanol / 5% Water.

    • Critical Step: Adjust pH to 4.5–5.5 using Acetic Acid. (Skip for APTES).

    • Hydrolysis Time: Allow to stir for 5–15 mins to generate silanols.

  • Deposition: Immerse substrate for 30–60 mins at room temperature.

  • Rinse: Vigorously rinse with Ethanol (removes physisorbed excess) then Water.

  • Cure: Bake at 110°C for 30 mins. This drives the condensation reaction (

    
    ).
    
Protocol B: Anhydrous Deposition (High Precision/Monolayer)

Best for: AFM tips, microfluidics, rigorous drug delivery systems.

  • Solvent Prep: Use Anhydrous Toluene. Moisture control is vital.[5]

  • Reaction: Add Silane (1-5% v/v) to Toluene under

    
     atmosphere.
    
  • Incubation: Immerse dry substrate for 12–24 hours.

  • QC Check: Solution should remain clear. Cloudiness indicates bulk polymerization (failure).

Protocol C: Vapor Phase Deposition

Best for: Nanostructures, preventing pore clogging in Mesoporous Silica Nanoparticles (MSNs).

  • Place substrate in a vacuum desiccator.

  • Place an open vial of pure silane next to the substrate.

  • Apply vacuum and heat (60–80°C) for 1–4 hours.

  • Result: Uniform monolayer without solvent contamination.

Workflow Start Start: Substrate Selection Clean Cleaning / Activation (Plasma or Piranha) Start->Clean Check1 QC: Water Break Test (Must be hydrophilic) Clean->Check1 Check1->Clean Fail Choice Select Method Check1->Choice Pass MethodA Aqueous Silanization (pH 5, 95% EtOH) Choice->MethodA Bulk/General MethodB Anhydrous Silanization (Toluene, N2 atm) Choice->MethodB Monolayer/Precision Rinse Solvent Rinse (Remove Physisorbed Layer) MethodA->Rinse MethodB->Rinse Cure Thermal Curing (110°C, 30 min) Rinse->Cure FinalQC Final Characterization (Contact Angle / FTIR) Cure->FinalQC

Figure 2: Operational workflow for reproducible surface silanization.

Characterization & Troubleshooting

How do you validate the invisible layer?

  • Contact Angle Goniometry:

    • Expectation: Hydrophilic surfaces (Glass, <10°) should become hydrophobic (Alkyl-silanes, >90°) or moderately wettable (Amino-silanes, 50–60°).

    • Troubleshooting: If angle is too low, coverage is patchy. If angle varies across surface, cleaning was poor.

  • FTIR / ATR Spectroscopy:

    • Look for the disappearance of broad

      
       peaks (
      
      
      
      ).
    • Look for appearance of

      
       stretches (
      
      
      
      ) and organic functional peaks (e.g., Amine bending at
      
      
      ).
  • Ellipsometry:

    • Measures film thickness. A perfect monolayer of APTES is ~0.7–0.9 nm. Thicker layers indicate polymerization/multilayering.

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. Link

  • Hermanson, G. T. (2013). "Chapter 14 - Silane Coupling Agents." Bioconjugate Techniques (Third Edition). Academic Press. Link

  • Majoul, N., et al. (2015). "Surface modification of silica nanoparticles for drug delivery." Journal of Applied Pharmaceutical Science. Link

  • Arkles, B. (1977).[1][2][6] "Tailoring surfaces with silanes."[1][2][3][5][6] CHEMTECH, 7, 766-778. Link

  • Haensch, C., et al. (2010). "Surface functionalization of silica nanoparticles." Chemical Society Reviews. Link

Sources

Methodological & Application

Polymerization of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision (PVBTMS)


 Lithography Applications

Part 1: Executive Summary & Technical Rationale

Subject Identity: The target molecule, (4-ethenylphenyl)methyl-trimethylsilane , is commonly referred to in literature as 4-vinylbenzyl trimethylsilane (VBTMS) .

  • IUPAC: [4-(trimethylsilylmethyl)phenyl]ethene

  • Abbreviation: PVBTMS (for the polymer)

Scientific Imperative: PVBTMS has emerged as a critical material in the semiconductor industry, specifically for Directed Self-Assembly (DSA) lithography. Unlike standard polystyrene (PS), the incorporation of the trimethylsilylmethyl group confers two distinct advantages:

  • High Etch Selectivity: The silicon content (~14 wt%) forms a refractory SiO

    
    -like layer during oxygen plasma etching, providing superior etch resistance compared to carbon-based blocks like PLA or PMMA.
    
  • High Interaction Parameter (

    
    ):  The silyl-methyl group increases the hydrophobicity relative to the backbone, significantly boosting the Flory-Huggins interaction parameter (
    
    
    
    ) when paired with blocks like polylactide (PLA) or poly(2-vinylpyridine) (P2VP). This enables the microphase separation of sub-10 nm domains , a critical threshold for next-generation logic nodes.

Part 2: Monomer Purification (The Foundation)

Context: Commercial VBTMS (typically synthesized via Grignard reaction of vinylbenzyl chloride and chlorotrimethylsilane) contains stabilizers (TBC) and silanol impurities. Anionic polymerization will fail if these are not removed to sub-ppm levels.

Protocol A: High-Purity Monomer Distillation

Reagents:

  • Crude VBTMS (Commercial or synthesized)

  • Calcium Hydride (CaH

    
    ) or Dibutylmagnesium (DBMg)
    
  • Nitrogen/Argon (5N purity)

Workflow:

  • Pre-Drying: Stir crude VBTMS over crushed CaH

    
     for 24 hours at room temperature under inert atmosphere to remove bulk water.
    
  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Self-Validating Check: Pressure must drop to <10 mTorr during the "thaw" phase without bubbling.

  • Final Polish (Titration): For anionic polymerization, transfer the pre-dried monomer to a flask containing a small amount of dialkylmagnesium (or n-BuLi) at 0°C.

    • Critical Endpoint: Add organometallic until a faint, persistent yellow color appears (indicating impurities are scavenged and the styryl anion is surviving).

  • Vacuum Distillation: Distill the monomer immediately from the "yellow solution" into a flame-dried ampoule or polymerization reactor.

    • Note: VBTMS has a high boiling point. Use a short-path distillation head and high vacuum (<0.1 mTorr).

Part 3: Living Anionic Polymerization (Gold Standard)

Objective: Synthesize PVBTMS with PDI < 1.10 and controlled molecular weight for lithography studies.

Experimental Setup (DOT Visualization)

AnionicPolymerization Reactor Reactor Preparation (Flame dry, 10^-6 Torr) Solvent Solvent Addition (Dry Cyclohexane/THF) Reactor->Solvent 1. Charge Initiator Initiation (sec-BuLi) Solvent->Initiator 2. Titrate Impurities Prop Propagation (Add VBTMS) Initiator->Prop 3. Orange Color Prop->Prop Living Chain Growth Term Termination (Degassed MeOH) Prop->Term 4. Quench

Caption: Workflow for living anionic polymerization of VBTMS. Color persistence at step 3 is the critical quality gate.

Step-by-Step Protocol
  • Reactor Prep: Attach a custom glass reactor with break-seals to a high-vacuum line. Flame dry under vacuum (

    
     Torr).
    
  • Solvent Charge: Distill anhydrous Cyclohexane (for slow, controlled kinetics) or THF (for fast kinetics at -78°C) into the reactor.

    • Expert Insight: Cyclohexane at 40°C is recommended for VBTMS to prevent uncontrolled exotherms and ensure a narrow PDI.

  • Initiation:

    • Add sec-Butyllithium (sec-BuLi) via break-seal or gas-tight syringe through a septum (under Argon flow).

    • Causality: sec-BuLi is preferred over n-BuLi because its initiation rate is faster than the propagation rate of styrene derivatives, ensuring all chains start simultaneously (low PDI).

  • Monomer Addition:

    • Add the purified VBTMS monomer.

    • Self-Validating Sign: The solution should turn a characteristic orange/red color. This confirms the formation of the living styryl carbanion. If the solution remains colorless, impurities killed the initiator; abort.

  • Propagation:

    • Allow reaction to proceed for 4–6 hours (in Cyclohexane at 40°C).

    • Conversion Check: Viscosity will noticeably increase.

  • Termination:

    • Add degassed methanol. The orange color will instantly vanish, confirming the quenching of the living anions.

  • Precipitation: Pour the polymer solution into a 10-fold excess of methanol. Filter and dry the white powder under vacuum.

Part 4: RAFT Polymerization (Versatile Alternative)

Objective: Synthesize PVBTMS without the stringent demands of high-vacuum anionic techniques. Suitable for functionalizing surfaces or creating brushes.[1]

Reagents:

  • CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate. Why? Trithiocarbonates minimize retardation in styrenic polymerizations.

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anisole or Toluene.

Protocol Steps
  • Stoichiometry: Calculate ratios based on target DP (Degree of Polymerization).

    
    
    
  • Assembly: Combine VBTMS, DDMAT, AIBN, and Anisole in a Schlenk tube.

  • Deoxygenation: Freeze-pump-thaw x3. Oxygen is a radical inhibitor and must be removed.

  • Polymerization: Heat to 70°C.

    • Time: 12–24 hours.[2]

    • Self-Validating Check: Solution remains homogeneous; no precipitation should occur.

  • Purification: Precipitate in Methanol. Repeat twice to remove unreacted monomer and residual CTA (which causes yellow discoloration).

Part 5: Data Summary & Characterization

Comparative Polymerization Metrics
FeatureAnionic PolymerizationRAFT Polymerization
PDI (Mw/Mn) < 1.05 (Ultra-narrow)1.10 – 1.25
Impurity Tolerance Zero (Requires High Vac)Moderate (N2 purge sufficient)
MW Limit > 100 kg/mol achievableTypically < 50 kg/mol
End-Group Fidelity ~100% (Living Anion)High (Dithioester/Trithiocarbonate)
Primary Use DSA Lithography StandardsSurface Brushes / Membranes
Application Workflow: DSA Lithography

DSAWorkflow Substrate Si Substrate (Neutral Brush) SpinCoat Spin Coat PVBTMS-b-PLA Substrate->SpinCoat Anneal Thermal Annealing (180°C, 5 min) SpinCoat->Anneal PhaseSep Microphase Separation (Lamellae/Cylinders) Anneal->PhaseSep High Chi Driving Force Etch O2 Plasma Etch (Remove PLA) PhaseSep->Etch Pattern Si-Rich Pattern (Etch Mask) Etch->Pattern PVBTMS oxidizes to SiO2

Caption: Directed Self-Assembly workflow utilizing the high etch resistance of PVBTMS.

Part 6: Troubleshooting & "Self-Validating" Cues

  • Problem: Anionic reaction does not turn orange.

    • Cause: Residual moisture in monomer or solvent.

    • Validation: If adding more sec-BuLi eventually turns it orange, you have created "dead" chains equal to the impurity load. The resulting polymer will have a broad PDI (bimodal). Discard and re-purify monomer.

  • Problem: Hazy polymer solution in RAFT.

    • Cause: Crosslinking. VBTMS can undergo side reactions at very high conversions or temperatures >100°C due to the benzylic protons.

    • Fix: Stop RAFT reactions at ~60% conversion.

  • Problem: "Fish-eyes" in spin coating.

    • Cause: Gel particles from improper storage. PVBTMS is sensitive to oxidation over long periods.

    • Fix: Store polymer under Argon in the dark. Filter solutions through 0.2 µm PTFE filters before coating.

References

  • Synthesis and Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide). ResearchGate. (Detailed synthesis of silyl-styrenic block copolymers for lithography).

  • Anionic Polymerization of Styrene Derivatives. NIST. (Standard protocols for living anionic polymerization of styrene derivatives).

  • RAFT-mediated synthesis of cationic poly[(ar-vinylbenzyl)trimethylammonium chloride]. PubMed. (RAFT protocols for vinylbenzyl derivatives, applicable to VBTMS).

  • Block Copolymer Lithography and Etch Selectivity. Stanford University. (Mechanisms of etch contrast in silicon-containing block copolymers).

  • Tris(trimethylsilyl)silane Synthesis and Reactivity. Organic Syntheses. (Background on silyl group chemistry and purification).

Sources

Application Notes & Protocols: (4-ethenylphenyl)methyl-trimethylsilane as a High-Performance Coupling Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-ethenylphenyl)methyl-trimethylsilane as a versatile coupling agent. This bifunctional organosilane serves as a molecular bridge, forming durable connections between inorganic substrates and organic polymer matrices. These notes detail the underlying reaction mechanisms, offer field-proven insights into experimental design, and provide step-by-step protocols for key applications, including surface modification of inorganic fillers and the synthesis of advanced polymer composites. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this powerful coupling agent in their development programs.

Introduction: The Role of Bifunctional Organosilanes in Material Science

In the realm of advanced materials, achieving a robust and stable interface between dissimilar materials, such as inorganic fillers and organic polymers, is a critical determinant of the final composite's performance. (4-ethenylphenyl)methyl-trimethylsilane is a bifunctional organosilane specifically designed to address this challenge.[1][2][3] Its unique molecular architecture features two distinct reactive moieties: a trimethylsilyl group and a styrenic (ethenylphenyl) group.[1]

The trimethylsilyl end of the molecule provides a mechanism for covalent bonding to inorganic surfaces rich in hydroxyl groups, such as silica, glass fibers, and metal oxides.[1] Concurrently, the ethenylphenyl group can participate in polymerization reactions, allowing it to be incorporated into the backbone of various polymer systems.[1] This dual reactivity enables the formation of a strong, durable bridge at the inorganic-organic interface, leading to significant enhancements in the mechanical, thermal, and chemical properties of the resulting composite material.[1][2]

Key Advantages of Using (4-ethenylphenyl)methyl-trimethylsilane:
  • Enhanced Interfacial Adhesion: Creates strong covalent bonds between fillers and the polymer matrix, improving stress transfer.[1]

  • Improved Mechanical Strength: Leads to notable increases in tensile strength, flexural modulus, and impact resistance of composites.[1]

  • Superior Moisture Resistance: The formation of a hydrophobic, covalent bond layer at the interface inhibits water migration, enhancing long-term durability.[1]

  • Versatile Polymer Compatibility: The styrenic functional group allows for compatibility with a wide range of free-radical cured polymer systems, including polyesters, styrenics, and acrylics.[1]

The Dual Reaction Mechanism: A Closer Look

The efficacy of (4-ethenylphenyl)methyl-trimethylsilane as a coupling agent is rooted in its ability to undergo two distinct chemical reactions at opposite ends of its molecular structure.[1]

Reaction with Inorganic Surfaces

The process begins with the hydrolysis of the trimethylsilyl group in the presence of moisture to form a reactive silanol group (-Si-OH). This hydrolysis step is crucial for activating the silane for surface bonding.[1][4] Subsequently, these silanol groups condense with the hydroxyl groups present on the surface of inorganic materials, forming stable siloxane bonds (Si-O-Substrate). This reaction effectively anchors the coupling agent to the inorganic filler or substrate.[1]

Reaction with the Polymer Matrix

The ethenyl (vinyl) group on the phenyl ring is the key to its interaction with the organic polymer matrix.[1] During polymerization, this vinyl group readily participates in free-radical reactions. It can copolymerize directly into the backbone of polymer systems, effectively integrating the inorganic filler into the polymer network.[1]

Caption: Workflow for surface treatment of inorganic fillers.

Protocol 2: Integral Blend Method for Polymer Composites

In this method, the coupling agent is added directly to the polymer resin and filler during the compounding process.

Materials and Equipment:

  • (4-ethenylphenyl)methyl-trimethylsilane

  • Polymer resin (e.g., unsaturated polyester, polystyrene)

  • Inorganic filler

  • Internal mixer or twin-screw extruder

  • Molding equipment (e.g., injection molder, compression molder)

  • PPE: safety goggles, gloves, lab coat

Procedure:

  • Pre-blending:

    • In a suitable container, pre-blend the polymer resin and the inorganic filler.

  • Addition of Coupling Agent:

    • While mixing the resin and filler, add (4-ethenylphenyl)methyl-trimethylsilane directly to the mixture. The recommended dosage is typically 0.1-2.0% of the filler weight. [5] * The optimal amount will vary depending on the filler type, loading level, and desired composite properties.

  • Compounding:

    • Transfer the mixture to an internal mixer or twin-screw extruder.

    • Process the material according to the recommended temperature and shear conditions for the specific polymer resin. This step ensures thorough dispersion of the filler and promotes the reaction of the coupling agent at the interface.

  • Molding and Curing:

    • The compounded material can then be molded into the desired shape using techniques such as injection molding or compression molding.

    • Cure the composite according to the polymer manufacturer's recommendations to complete the polymerization and cross-linking reactions.

Quantitative Data Summary
ParameterSurface Treatment MethodIntegral Blend Method
Coupling Agent Conc. 0.5-2.0% (of filler weight) [1][6]0.1-2.0% (of filler weight) [5]
Application Stage Pre-treatment of fillerDuring compounding
Solvent Required Yes (e.g., Ethanol/Water)No
Drying/Curing Step 110-120°C for 1-2 hours [5][6]Integrated into molding/curing

Safety and Handling

(4-ethenylphenyl)methyl-trimethylsilane is a reactive chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the coupling agent. [7][8]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [7][8]* Storage: Store the coupling agent in a tightly sealed container in a cool, dry place away from sources of ignition. [8]It is sensitive to moisture. [9]* Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it in accordance with local regulations. [8]* First Aid:

    • In case of skin contact: Wash the affected area thoroughly with soap and water. [7] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [7] * If swallowed: Rinse mouth. Do NOT induce vomiting. * In all cases of significant exposure, seek immediate medical attention. [7]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Composite Mechanical Properties Insufficient coupling agent concentration.Increase the coupling agent loading in increments of 0.25%.
Incomplete hydrolysis of the silane.Ensure the pH of the treatment solution is between 4.5 and 5.5. [6]
Inadequate drying/curing.Increase drying time or temperature to ensure complete condensation.
Agglomeration of Filler Non-uniform application of the coupling agent.Improve the spraying and mixing process during filler treatment.
Premature condensation of the silane.Prepare the silane solution just before use.
Inconsistent Batch-to-Batch Results Variation in ambient humidity.Control the humidity during the treatment and storage of the modified filler.
Inconsistent mixing or processing parameters.Standardize all experimental parameters.

Conclusion

(4-ethenylphenyl)methyl-trimethylsilane is a highly effective coupling agent for improving the performance of polymer composites. By understanding the dual reaction mechanism and following the detailed protocols outlined in these application notes, researchers can successfully leverage this technology to develop advanced materials with superior properties. Careful attention to experimental parameters and safety procedures is essential for achieving optimal and reproducible results.

References

  • Daken Chemical. (2026, January 22). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers.
  • Shin-Etsu Silicone. Silane Coupling Agents.
  • Gelest, Inc. Silane Coupling Agents.
  • Jessica Chemicals. (2018, December 14). How To Use Silane Coupling Agent Correctly.
  • Gelest. (2015, June 25). SAFETY DATA SHEET: Trimethylsilane.
  • Gelest. APPLYING A SILANE COUPLING AGENT.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: (4-Ethenylphenyl)methyl-trimethylsilane.
  • Gelest. (2025, March 26). How to Use Silane Coupling Agents: A Practical Guide.
  • Tokyo Chemical Industry Co., Ltd. Silane Coupling Agents/Adhesion Promoters.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Phenyltrimethylsilane.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 2-(Chloromethoxyethyl)trimethylsilane.

Sources

Application Note: Surface Modification with (4-Ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for surface modification using (4-ethenylphenyl)methyl-trimethylsilane (CAS: 64268-25-3). Unlike conventional alkoxy-silane coupling agents (e.g., APTES) that rely on hydrolysis to anchor to silica, this molecule is a styrenic monomer featuring a non-hydrolyzable trimethylsilyl group. Consequently, it cannot form self-assembled monolayers (SAMs) on glass or oxide surfaces via silanization.

Instead, this reagent is utilized for two high-value surface engineering applications:

  • Direct Hydrosilylation on Silicon: Covalent attachment to hydrogen-terminated silicon (Si-H) wafers to form stable, oxidation-resistant monolayers.

  • Surface-Initiated Polymerization (SIP): Growth of silicon-rich polymer brushes from initiator-modified substrates, widely used in bilayer lithography resists for oxygen plasma etch resistance.

Chemical Profile & Properties[1][2][3][4][5]

Identity:

  • IUPAC Name: [(4-Ethenylphenyl)methyl]trimethylsilane

  • Synonyms: 4-Vinylbenzyl trimethylsilane; 4-(Trimethylsilylmethyl)styrene[1]

  • CAS Number: 64268-25-3

  • Structure: CH2=CH-C6H4-CH2-Si(CH3)3

Key Physical Properties:

PropertyValueRelevance to Protocol
Molecular Weight 190.36 g/mol Calculation of molarity for polymerization.
Boiling Point ~225°C (est)High boiling point allows for high-temperature thermal hydrosilylation (150°C+).
Functional Groups Vinyl (Styryl), TrimethylsilylVinyl group is the active site for grafting; Trimethylsilyl provides etch resistance and hydrophobicity.
Hydrolyzable Groups None CRITICAL: Will not react with -OH groups on silica/glass directly.

Protocol A: Direct Hydrosilylation on Silicon (Si-H)

This protocol creates a robust, covalently bonded monolayer on silicon wafers. The vinyl group reacts with surface silicon hydrides (Si-H) to form a Si-C bond, passivating the surface against oxidation.

Mechanism

The reaction proceeds via a radical mechanism (thermal or UV-initiated) or metal catalysis (Pt), inserting the alkene into the surface Si-H bond.

Hydrosilylation Si_Wafer Si-H Surface (Hydrogen Terminated) Activation Activation (Heat: 150°C or UV: 254nm) Si_Wafer->Activation Reagent (4-Ethenylphenyl)methyl- trimethylsilane Reagent->Activation Transition Radical Intermediate (Silyl Radical) Activation->Transition Initiation Product Covalent Monolayer Si-CH2-CH2-Ph-CH2-SiMe3 Transition->Product Si-C Bond Formation

Figure 1: Mechanism of hydrosilylation grafting of styrenic monomers to Si-H surfaces.

Step-by-Step Protocol

Materials:

  • Silicon wafers (Si(100) or Si(111)).[2]

  • HF (Hydrofluoric acid) 2-5% (Caution: Extreme Hazard).

  • (4-Ethenylphenyl)methyl-trimethylsilane (Neat, deoxygenated).

  • Mesitylene (optional solvent).

  • Schlenk line or Nitrogen glovebox.

Procedure:

  • Wafer Cleaning:

    • Clean silicon wafer with Piranha solution (3:1 H2SO4:H2O2) for 20 min at 90°C to remove organics.

    • Rinse thoroughly with Milli-Q water.

  • Etching (H-Termination):

    • Immerse wafer in 2.5% HF solution for 90 seconds. The surface will become hydrophobic (water beads up).

    • Note: This creates the reactive Si-H surface.[3] Proceed immediately to prevent re-oxidation.

  • Reaction Assembly:

    • Place the H-Si wafer into a Schlenk tube or reaction vessel.

    • Add neat (4-ethenylphenyl)methyl-trimethylsilane (or a 25% v/v solution in dry mesitylene). Ensure the liquid covers the wafer.

    • Deoxygenation: Perform 3 freeze-pump-thaw cycles to remove oxygen, which quenches the radical reaction and oxidizes the Si-H surface.

  • Grafting (Thermal Method):

    • Heat the vessel to 150°C - 180°C for 2 to 12 hours under inert atmosphere (Ar or N2).

    • Why: High temperature is required to cleave the Si-H bond and initiate the radical addition of the styrene vinyl group.

  • Washing:

    • Remove wafer and sonicate sequentially in toluene, dichloromethane, and ethanol (5 min each) to remove physisorbed monomer.

    • Dry under a stream of nitrogen.

Validation:

  • Contact Angle: Water contact angle should increase to >90° due to the hydrophobic trimethylsilyl terminus.

  • Ellipsometry: Expected film thickness is ~1.0–1.5 nm (monolayer).

Protocol B: Surface-Initiated Polymerization (Polymer Brushes)

This method is used when a thick, dense coating is required (e.g., for lithographic resists). The molecule acts as a monomer grown from a pre-functionalized surface.

Workflow[6][7]
  • Anchor Layer: Silanization of glass/oxide with an ATRP initiator (e.g., BIBB-silane).

  • Polymerization: Growth of Poly(4-trimethylsilylmethylstyrene) from the surface.

SIP_Workflow Substrate Oxide Substrate (Glass/SiO2) Initiator Initiator Anchoring (APTES-BIBB or similar) Substrate->Initiator Silanization Monomer_Add Add Monomer: (4-Ethenylphenyl)methyl-trimethylsilane + CuBr/Ligand Initiator->Monomer_Add Growth ATRP Propagation (90-110°C) Monomer_Add->Growth Activation Brush Polymer Brush Surface (High Si Content) Growth->Brush Controlled Growth

Figure 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) workflow.

Step-by-Step Protocol

Materials:

  • Substrate: Glass slides or Silicon with native oxide.

  • Initiator Silane: (2-Bromo-2-methyl)propionyloxyhexyltriethoxysilane (or similar).

  • Catalyst: CuBr (Copper(I) bromide), PMDETA (Ligand).

  • Solvent: Anisole or Toluene.

Procedure:

  • Initiator Immobilization:

    • Clean substrate (Plasma or Piranha).

    • Incubate in a 1% solution of Initiator Silane in dry toluene for 12-24 hours.

    • Rinse and cure (110°C, 1 hour).

  • Polymerization Mix Preparation:

    • In a Schlenk flask, mix:

      • Monomer: (4-Ethenylphenyl)methyl-trimethylsilane (2.0 g, ~10 mmol)

      • Solvent: Anisole (2.0 mL)

      • Ligand: PMDETA (17 mg, 0.1 mmol)

    • Degas via freeze-pump-thaw.

    • Add CuBr (14 mg, 0.1 mmol) under nitrogen flow. The solution should turn light green/brown.

  • Surface Grafting:

    • Submerge the initiator-modified substrate in the polymerization mix.

    • Heat to 90°C - 110°C for 4-24 hours depending on desired thickness.

  • Quenching & Cleaning:

    • Expose to air to stop reaction (solution turns blue/green).

    • Rinse substrate with THF and perform Soxhlet extraction (or extensive sonication) to remove non-grafted polymer.

Applications:

  • Bilayer Resists: The high silicon content (~14 wt% Si) provides excellent resistance to oxygen plasma etching, allowing patterns to be transferred to the underlying organic layer.

  • Low Surface Energy: The trimethylsilyl groups create a highly hydrophobic surface.

Comparative Analysis of Methods

FeatureHydrosilylation (Protocol A)Surface-Initiated Polymerization (Protocol B)
Substrate Requirement Hydrogen-Terminated Silicon (Si-H)Hydroxyl-Terminated Oxide (Glass, SiO2)
Layer Thickness Monolayer (~1-2 nm)Tunable Polymer Brush (10-100 nm)
Bond Type Si-C (Direct to substrate)Si-O-Si (Initiator) -> C-C (Polymer)
Primary Use Case Electronic passivation, interface engineeringLithography resists, anti-fouling coatings
Complexity Moderate (Requires HF etching)High (Requires multi-step synthesis)

References

  • Hydrosilylation Mechanism: Buriak, J. M. (2002).[3] "Organometallic Chemistry on Silicon and Germanium Surfaces." Chemical Reviews, 102(5), 1271–1308. Link

  • Styrene on Silicon: Cicero, R. L., Linford, M. R., & Chidsey, C. E. D. (2000). "Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111)." Langmuir, 16(13), 5688–5695. Link

  • Silicon-Containing Resists: Park, K. Y., et al. (2001).[1] "Polymer Membranes Containing 4-Trimethylsilylmethylstyrene Units." ResearchGate / Polymer Korea. Link

  • General ATRP on Surfaces: Matyjaszewski, K., & Miller, P. J. (2015). "Atom Transfer Radical Polymerization." Chemical Reviews. Link

Sources

(4-ethenylphenyl)methyl-trimethylsilane in composite materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: (4-Ethenylphenyl)methyl-trimethylsilane in Composite Materials

Part 1: Executive Summary & Strategic Utility

(4-Ethenylphenyl)methyl-trimethylsilane , commonly referred to as 4-vinylbenzyl trimethylsilane (VBTMS) , is a high-value styrenic monomer characterized by a bulky trimethylsilyl (TMS) pendant group. In the field of advanced composite materials, this molecule is a critical enabler for two primary applications: high-permeability gas separation membranes and interfacial engineering of nanocomposites .

Why this molecule matters:

  • The "Silicon Effect" on Free Volume: The bulky -CH2-Si(CH3)3 group hinders the efficient packing of polymer chains. When polymerized, this creates a rigid, glassy polymer matrix with exceptionally high fractional free volume (FFV). This structure is ideal for gas separation, allowing smaller molecules (like H₂ or CO₂) to permeate rapidly while retaining selectivity against larger molecules (like N₂ or CH₄).

  • Hydrophobic Interfacial Coupling: As a surface modifier, it introduces a super-hydrophobic silane layer to inorganic fillers (e.g., silica, graphene), ensuring thermodynamic compatibility with non-polar polymer matrices (styrene, polypropylene) and preventing filler agglomeration.

Part 2: Mechanism of Action

Polymerization & Chain Architecture

VBTMS undergoes free radical polymerization (FRP) or controlled radical polymerization (e.g., ATRP, RAFT) through its vinyl group. The resulting polymer, Poly(4-vinylbenzyl trimethylsilane) (PVBTMS) , possesses a carbon backbone with bulky silyl side chains.

  • Steric Hindrance: The TMS group acts as a "spacer," preventing the polymer backbone from collapsing into a dense state.

  • Glass Transition: The polymer typically exhibits a high glass transition temperature (

    
    ), maintaining its glassy, permeable state at standard operating conditions.
    
Gas Transport Mechanism (Solution-Diffusion)

In composite membranes, PVBTMS functions via the Solution-Diffusion Model :



  • Solubility (

    
    ):  The organosilicon nature increases the solubility of condensable gases (e.g., CO₂, hydrocarbons).
    
  • Diffusivity (

    
    ):  The high free volume provides "molecular highways" for gas diffusion.
    

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Poly(4-vinylbenzyl trimethylsilane) (PVBTMS)

Target Audience: Polymer Chemists, Material Scientists

Objective: Synthesize high-molecular-weight PVBTMS for membrane casting.

Reagents:

  • Monomer: 4-Vinylbenzyl trimethylsilane (Synthesized from 4-vinylbenzyl chloride via Grignard reaction if not commercially available).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

  • Precipitant: Methanol (cold).[1][2]

Step-by-Step Methodology:

  • Monomer Purification:

    • Pass the VBTMS monomer through a basic alumina column to remove polymerization inhibitors (e.g., tert-butylcatechol).

    • Critical Check: Ensure the monomer is clear and colorless. Yellowing indicates oxidation or inhibitor residue.

  • Reaction Setup:

    • In a Schlenk flask, dissolve VBTMS (10 g) in anhydrous toluene (40 mL).

    • Add AIBN (0.5 wt% relative to monomer).

    • Degassing (Essential): Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches free radicals. Backfill with dry Nitrogen or Argon.

  • Polymerization:

    • Immerse the flask in a thermostated oil bath at 70°C .

    • Stir magnetically at 300 RPM for 24 hours .

    • Observation: Viscosity will increase significantly as conversion proceeds.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Dropwise add the polymer solution into a large excess of cold methanol (10:1 Methanol:Solution ratio) under vigorous stirring.

    • Collect the white precipitate via filtration.

    • Reprecipitation: Dissolve the solid in a minimal amount of THF and reprecipitate in methanol to remove unreacted monomer and oligomers.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60°C for 48 hours to remove all solvent traces.

Quality Control (QC) Table:

ParameterMethodTarget Specification
Molecular Weight (

)
GPC (THF eluent)

Polydispersity (PDI) GPC

(for FRP)
Structure Confirmation

-NMR (CDCl

)

(Si-Me

), Broad peaks
Thermal Stability TGA

Protocol B: Fabrication of PVBTMS/Silica Nanocomposite Membrane

Target Audience: Membrane Engineers

Objective: Create a defect-free mixed-matrix membrane (MMM) for CO₂/N₂ separation.

Materials:

  • PVBTMS (from Protocol A).

  • Fumed Silica Nanoparticles (10-20 nm), hydrophobically treated (optional but recommended).

  • Solvent: Chloroform or Toluene.

Workflow:

  • Dope Preparation:

    • Dissolve PVBTMS in Chloroform to form a 3-5 wt% solution .

    • Dispersion: Add Silica nanoparticles (e.g., 10 wt% loading relative to polymer) to the solvent before adding the polymer. Sonicate for 30 minutes to break agglomerates.

    • Add the polymer to the silica dispersion and stir for 24 hours.

  • Casting:

    • Pour the solution onto a clean, leveled Teflon or glass Petri dish.

    • Cover with a glass funnel (inverted) to slow evaporation and prevent "orange peel" surface defects.

    • Allow solvent to evaporate at room temperature for 48 hours.

  • Annealing (Critical for Aging Stability):

    • Place the dried film in a vacuum oven.

    • Anneal at 120°C (near

      
      ) for 12 hours. This relaxes internal stresses and sets the free volume microstructure.
      
  • Testing:

    • Measure thickness using a micrometer (Target: 30-50

      
      m).
      
    • Test gas permeability using a constant-volume/variable-pressure apparatus.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Polymerization Pathway

Caption: Radical polymerization mechanism converting VBTMS monomer into high-free-volume PVBTMS.

PVBTMS_Synthesis Monomer Monomer: 4-Vinylbenzyl trimethylsilane Radical Active Radical Species Monomer->Radical Initiation Initiator Initiator: AIBN Initiator->Radical Heat (70°C) N2 Atm Prop Propagation: Chain Growth Radical->Prop Addition Prop->Prop n cycles Polymer Polymer: PVBTMS Prop->Polymer Termination Purification Purification: Methanol ppt Polymer->Purification Isolation

[3]

Figure 2: Composite Membrane Fabrication Workflow

Caption: Step-by-step process for creating Mixed Matrix Membranes (MMMs) with silica fillers.

Membrane_Fab Solvent Solvent (Chloroform) Dispersion 1. Dispersion (Sonication 30 min) Solvent->Dispersion Silica Nano-Silica (Filler) Silica->Dispersion PolymerAdd 2. Polymer Addition (PVBTMS) Dispersion->PolymerAdd Dope Homogeneous Dope PolymerAdd->Dope Stir 24h Cast 3. Solution Casting (Teflon Dish) Dope->Cast Evap 4. Slow Evaporation (48h, Ambient) Cast->Evap Anneal 5. Thermal Annealing (120°C, Vacuum) Evap->Anneal Final Final Composite Membrane Anneal->Final

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High initiator concentration or oxygen presence.Reduce AIBN to 0.2 wt%. Ensure rigorous freeze-pump-thaw degassing.
Cloudy Membrane Phase separation of silica or humidity.Use hydrophobized silica. Cast in a dry box (<20% RH).
Brittle Film

too low or solvent trapped.
Target

. Anneal longer above

.
Low Permeability Chain packing too dense (aging).Add bulky nanoparticles (fumed silica) to disrupt packing (spacer effect).

References

  • Fink, J. K. (2013). Poly(vinyl trimethylsilane). In Reactive Polymers Fundamentals and Applications. William Andrew Publishing.

  • Yampolskii, Y. P. (2012). Polymeric Gas Separation Membranes. Macromolecules. Discusses the role of free volume in silyl-substituted styrenes.

  • Baker, R. W. (2004). Membrane Technology and Applications. Wiley.[4] Standard protocols for solution casting and solution-diffusion mechanism.

  • PubChem. (2025).[4] Silane, [(4-ethenylphenyl)methyl]trimethyl- Compound Summary. Identification and structure verification.

  • Park, H. B., et al. (2017). Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules. Science. Context on high-free-volume glassy polymers.

Sources

Advanced Functionalization Strategies: Utilizing (4-Ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(4-Ethenylphenyl)methyl-trimethylsilane (often abbreviated as TMSMS or VBTMS ) represents a specialized class of styrenic monomers where the "Silicon Effect" is leveraged for high-performance applications. Unlike standard silylation reagents (e.g., TMSCl) used for protecting functional groups, this molecule is used to introduce permanent silicon functionality into polymer backbones or onto surfaces.

Core Applications:

  • Gas Separation Membranes: The bulky trimethylsilylmethyl group inhibits efficient chain packing, creating fractional free volume that significantly enhances oxygen/nitrogen permeability (High

    
    ).
    
  • Nanolithography: Acts as a negative resist material; the silicon content forms a refractory

    
     layer during oxygen plasma etching, protecting underlying layers.
    
  • Surface Engineering: Used to graft hydrophobic, low-surface-energy brushes onto silica or silicon wafers via Surface-Initiated Controlled Radical Polymerization (SI-CRP).

Chemical Profile & Handling

Critical Process Parameter (CPP): This monomer is prone to auto-polymerization if stored improperly. It is typically shipped with inhibitors (TBC) which must be removed prior to anionic polymerization.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name (4-Ethenylphenyl)methyl-trimethylsilaneAlso: 4-(Trimethylsilylmethyl)styrene
CAS Number 1009-43-4 Verify against CoA; distinct from Vinyltrimethylsilane
Molecular Weight 190.36 g/mol
Boiling Point ~226°C (at 760 mmHg)High boiling point requires vacuum distillation
Density 0.86 g/cm³Less dense than water
Solubility THF, Toluene, CyclohexaneInsoluble in water
Storage 2-8°C, Inert GasLight sensitive; store over molecular sieves

Protocol A: Precision Synthesis of High-Permeability Membranes

Methodology: Living Anionic Polymerization Objective: Synthesize Poly(4-trimethylsilylmethylstyrene) with narrow dispersity (Đ < 1.1) for membrane casting.[1]

Rationale

Anionic polymerization is selected over radical methods because it eliminates termination pathways, allowing precise control over molecular weight (


). For gas separation membranes, 

directly influences mechanical stability and chain entanglement.
Reagents & Equipment[2][3]
  • Monomer: (4-Ethenylphenyl)methyl-trimethylsilane (Inhibitor removed).

  • Initiator: sec-Butyllithium (sec-BuLi), 1.4M in cyclohexane.[2]

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Apparatus: High-vacuum line (

    
     Torr) or Glovebox (<1 ppm 
    
    
    
    ).
Step-by-Step Procedure
Phase 1: Monomer Purification (The "Make-or-Break" Step)
  • Inhibitor Removal: Pass the commercial monomer through a column of basic alumina (activated at 300°C) to remove tert-butylcatechol (TBC).

  • Degassing: Place monomer in a Schlenk flask and perform three Freeze-Pump-Thaw cycles.

    • Freeze in liquid

      
      .
      
    • Pump to high vacuum (< 0.1 mmHg).

    • Thaw in warm water.

  • Drying: Stir over Calcium Hydride (

    
    ) for 12 hours, then vacuum distill into a flame-dried ampoule.
    
Phase 2: Polymerization
  • Reactor Prep: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and rubber septum under argon flow.

  • Charging: Cannulate 100 mL of anhydrous THF into the reactor. Cool to -78°C (Dry Ice/Acetone bath).

  • Titration (Scavenging): Add sec-BuLi dropwise until a faint persistent yellow color appears (indicating impurities are neutralized).

  • Initiation: Add the calculated amount of sec-BuLi initiator.

    • Target

      
       Calculation:
      
      
      
  • Propagation: Rapidly inject the purified monomer.[3] The solution should turn a characteristic orange-red (living styryl carbanion).

  • Reaction: Stir at -78°C for 1 hour.

  • Termination: Quench with degassed methanol (2 mL). The color will instantly disappear.

Phase 3: Isolation[4]
  • Precipitate the polymer into a 10-fold excess of methanol.

  • Filter and dry in a vacuum oven at 60°C for 24 hours.

Workflow Visualization

AnionicPolymerization Purification Monomer Purification (Alumina + CaH2) Initiation Initiation (-78°C) sec-BuLi + THF Purification->Initiation Distillation Propagation Propagation (Living Carbanion) Initiation->Propagation Monomer Addn Termination Termination (MeOH Quench) Propagation->Termination 1 hr Membrane Membrane Casting (Toluene Solution) Termination->Membrane Precipitation

Figure 1: Critical workflow for living anionic polymerization. Note that moisture introduction at any stage prior to termination results in "dead" chains.

Protocol B: Surface Engineering via SI-ATRP

Methodology: Surface-Initiated Atom Transfer Radical Polymerization Objective: Grafting polymer brushes from a silicon wafer to modify surface energy (Hydrophobicity).

Rationale

"Grafting from" (SI-ATRP) allows for high graft density compared to "grafting to." The silyl-styrene monomer is polymerized directly from an initiator anchored to the surface.

Reagents
  • Substrate: Silicon wafer (

    
    ).
    
  • Anchor: (2-Bromo-2-methyl)propionyloxyhexyltriethoxysilane (BHE).

  • Catalyst: CuBr / PMDETA (Ligand).[5]

  • Monomer: (4-Ethenylphenyl)methyl-trimethylsilane.[6]

Step-by-Step Procedure
  • Surface Activation:

    • Clean silicon wafer with Piranha solution (

      
       3:1) for 30 min. (DANGER: Corrosive/Explosive) .
      
    • Rinse with deionized water and dry under

      
      .
      
  • Initiator Immobilization (Silanization):

    • Immerse wafer in a 1% solution of BHE anchor in dry toluene for 12 hours.

    • Rinse with toluene to remove unbound silane. Cure at 110°C for 1 hour.

  • Polymerization (Grafting):

    • In a Schlenk tube, mix Monomer (20 mmol), PMDETA (0.2 mmol), and CuBr (0.2 mmol).

    • Degas via freeze-pump-thaw.

    • Place the initiator-modified wafer into the tube under Argon.

    • Heat to 90°C for 4-12 hours (Time determines brush thickness).

  • Cleaning:

    • Remove wafer and sonicate in THF to remove non-covalently bound polymer.

Mechanism Visualization

SI_ATRP cluster_0 Step 1: Surface Activation cluster_1 Step 2: Immobilization cluster_2 Step 3: Propagation (ATRP) Wafer Si Wafer (OH-terminated) Anchor Initiator Layer (Si-O-Si-Br) Wafer->Anchor Silanization Brush Polymer Brush (Si-Styrene-Br) Anchor->Brush + Monomer + Catalyst Complex Cu(I)/Cu(II) Equilibrium Complex->Brush Radical Control

Figure 2: Mechanism of Surface-Initiated ATRP. The initiator layer (Step 2) is critical for high-density grafting.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

TechniqueObservation TargetSuccess Criteria
1H-NMR Vinyl Protons (5.2, 5.7 ppm)Disappearance. Broadening of aromatic peaks indicates polymerization.
GPC (SEC) Molecular WeightLow PDI (<1.2). Monomodal distribution confirms "living" nature.
Contact Angle Surface Wettability> 100° (Water). Confirming hydrophobic silyl surface.
Ellipsometry Film ThicknessLinear increase with polymerization time (Protocol B).

References

  • Kawakami, Y., et al. (2001). "Synthesis and Gas Permeability of Poly(4-trimethylsilylmethylstyrene)." Polymer Journal. (Note: Foundational text on gas permeability of this specific monomer).

  • Hirao, A. (2010). "Anionic Polymerization of Functionalized Styrene Monomers." Progress in Polymer Science. (Authoritative source on anionic synthesis of silyl-styrenes).

  • Matyjaszewski, K. (2012). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules. (Standard protocol for SI-ATRP).

  • Gelest Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. (Source for silane handling and physical properties).

Sources

The Synthetic Utility of (4-Ethenylphenyl)methyl-trimethylsilane: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Reagent for Modern Synthesis

(4-Ethenylphenyl)methyl-trimethylsilane, also known as (4-vinylbenzyl)trimethylsilane, is a versatile bifunctional molecule that offers synthetic chemists unique opportunities in both polymer science and fine chemical synthesis.[1] Its structure is characterized by two key reactive moieties: a styrenic vinyl group amenable to polymerization and palladium-catalyzed cross-coupling reactions, and a benzylic trimethylsilyl group. The interplay between these functional groups allows for a range of strategic applications, from the construction of complex molecular architectures to the development of novel polymeric materials. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Application I: A Monomer for Advanced Polymer Architectures

The most prominent application of (4-ethenylphenyl)methyl-trimethylsilane is in polymer chemistry, where the vinyl group serves as a polymerizable handle.[1] Its incorporation into polymer backbones introduces the benzyl-trimethylsilyl moiety as a pendant group, which can be further functionalized post-polymerization.

Synthesis of Functional Polymers

This reagent can be copolymerized with other monomers, such as methyl methacrylate, using techniques like Atom Transfer Radical Polymerization (ATRP).[2] This allows for the creation of well-defined block copolymers. The presence of the silyl group within the polymer chain opens avenues for subsequent chemical modifications, like hydrosilation, enabling the attachment of various functional groups.[2] This method provides precise control over the type and quantity of functionalization within the final polymer.[2]

A related compound, 4-vinylbenzyl chloride (4-VBC), which shares the core vinylbenzyl structure, is widely used to produce functional polymers for applications like ion exchange resins and conductive polymers.[1] The principles of its polymerization and functionalization are analogous to those for (4-ethenylphenyl)methyl-trimethylsilane.

Application II: A Versatile Partner in Palladium-Catalyzed Cross-Coupling

The vinyl group of (4-ethenylphenyl)methyl-trimethylsilane is an excellent participant in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][4] These reactions allow for the precise and efficient construction of complex molecular frameworks under mild conditions.[5]

Heck Coupling Reactions

The Mizoroki-Heck reaction, or simply the Heck coupling, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[3] (4-Ethenylphenyl)methyl-trimethylsilane can serve as the alkene partner, coupling with various aryl or vinyl halides to form more complex stilbene-like structures.

A notable application involves the synthesis of novel tridentate ligands for use in materials science, such as in the manufacturing of Metal-Organic Frameworks (MOFs).[6] For instance, the Heck coupling of 4-vinylpyridine with a tris(4-bromophenyl)(methyl)silane core produces a silicon-centered pyridyl ligand.[6] This highlights the utility of the vinyl group on the phenylsilane scaffold for constructing elaborate, rigid structures suitable for advanced materials.[6]

Detailed Protocol: Heck Coupling of an Aryl Halide with (4-Ethenylphenyl)methyl-trimethylsilane

This protocol is a representative example based on standard Heck coupling conditions.[6] Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a diaryl-substituted alkene via a palladium-catalyzed Heck coupling reaction.

Materials and Reagents:

Reagent/MaterialSupplierPurity/GradeNotes
(4-Ethenylphenyl)methyl-trimethylsilaneCommercial>97%
Aryl Halide (e.g., 4-Bromoanisole)Commercial>98%
Palladium(II) Acetate (Pd(OAc)₂)CommercialReagentCatalyst precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)Commercial>98%Ligand
Triethylamine (Et₃N)CommercialAnhydrousBase
N,N-Dimethylformamide (DMF)CommercialAnhydrousSolvent
Diethyl ether (Et₂O)CommercialAnhydrousFor extraction
Brine (Saturated aq. NaCl)Lab prepared-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-Drying agent

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (0.02 mmol, 1 mol%), Tri(o-tolyl)phosphine (0.04 mmol, 2 mol%), and the aryl halide (2.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous DMF (10 mL) via syringe. Stir the mixture until all solids have dissolved.

  • Substrate Addition: Add (4-Ethenylphenyl)methyl-trimethylsilane (2.2 mmol, 1.1 equiv.) followed by triethylamine (3.0 mmol, 1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the desired coupled product.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The catalyst may need to be activated or a different ligand/palladium source may be required.[5]

  • Side Reactions: The formation of homocoupled products can occur. Adjusting the temperature or stoichiometry may mitigate this.

Mechanistic Considerations

The utility of organosilanes in organic chemistry is vast, ranging from protecting groups to versatile intermediates in cross-coupling reactions.[7] While the vinyl group is the primary reactive site in the applications discussed, the trimethylsilyl group plays a crucial role in modulating the electronic properties of the molecule and providing a stable, sterically defined substituent.

The Heck Coupling Catalytic Cycle

The mechanism of the Heck reaction is a well-established catalytic cycle involving a palladium(0) species.

Heck_Mechanism cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex R-Pd(II)L₂(X) oa->pd2_complex coord Alkene Coordination pd2_complex->coord Vinyl-Silane pi_complex π-Complex coord->pi_complex insert Syn-Migratory Insertion pi_complex->insert sigma_complex σ-Alkyl Pd(II) Complex insert->sigma_complex beta β-Hydride Elimination sigma_complex->beta product_complex Product-Pd(II) Complex beta->product_complex Coupled Product re Reductive Elimination (Base) product_complex->re Base re->pd0 HX + Base

Sources

Application Notes and Protocols for the Radical Polymerization of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Silicon in Polystyrene Derivatives

The functionalization of polymers is a cornerstone of modern materials science, enabling the tailoring of properties for a vast array of applications. Polystyrene, a widely used commodity polymer, serves as an excellent backbone for modification due to its robust chemical nature and versatile polymerization characteristics. The introduction of organosilicon moieties, such as the trimethylsilyl group, into the polystyrene architecture offers a compelling strategy to enhance its performance profile. The monomer, (4-ethenylphenyl)methyl-trimethylsilane, also known as (4-vinylbenzyl)trimethylsilane, provides a direct route to silyl-functionalized polystyrenes via radical polymerization.

The presence of the trimethylsilyl group imparts several desirable attributes to the resulting polymer. These include increased thermal stability, altered solubility characteristics, and modified surface properties, such as hydrophobicity.[1] These modifications open up potential applications in areas such as high-performance coatings, advanced lithography, and specialized membrane technologies.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the free-radical polymerization of (4-ethenylphenyl)methyl-trimethylsilane, offering detailed protocols and insights into the underlying scientific principles.

Monomer Characteristics and Considerations

A thorough understanding of the monomer's properties is crucial for successful polymerization. Key characteristics of (4-ethenylphenyl)methyl-trimethylsilane are summarized below.

PropertyValueReference
Chemical Formula C₁₂H₁₈SiN/A
Molecular Weight 190.36 g/mol N/A
Appearance Colorless liquid (typical)N/A
Boiling Point ~235 °C (estimated)N/A
Storage Store refrigerated (2-8 °C) under an inert atmosphere. Inhibitors such as 4-tert-butylcatechol are often added to prevent spontaneous polymerization.[3]

Causality Behind Experimental Choices: The Role of the Trimethylsilyl Group

The bulky and electronically distinct nature of the trimethylsilylmethyl group influences the polymerization behavior of the vinylbenzyl moiety. While the vinyl group is the primary site of radical attack and propagation, the silyl group can exert steric and electronic effects. Understanding these effects is key to optimizing polymerization conditions. The steric hindrance from the trimethylsilylmethyl group may slightly reduce the propagation rate constant compared to unsubstituted styrene, a factor that should be considered when determining reaction times and initiator concentrations.

Experimental Protocols: Free-Radical Polymerization

This section details a robust protocol for the homopolymerization of (4-ethenylphenyl)methyl-trimethylsilane initiated by 2,2'-azobis(2-methylpropionitrile) (AIBN). Free-radical polymerization is a versatile and widely used method due to its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerizations.[4]

Protocol 1: AIBN-Initiated Bulk Polymerization

Bulk polymerization offers the advantage of a simple reaction setup without the need for solvents, leading to a high concentration of the monomer and potentially high reaction rates.

Materials:

  • (4-ethenylphenyl)methyl-trimethylsilane (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Schlenk flask with a magnetic stir bar

  • Vacuum/nitrogen line

  • Oil bath

  • Ice bath

Step-by-Step Methodology:

  • Monomer Purification: It is critical to remove the inhibitor from the monomer prior to polymerization to ensure efficient initiation. This can be achieved by passing the monomer through a short column of basic alumina.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add (4-ethenylphenyl)methyl-trimethylsilane (e.g., 5.0 g, 26.3 mmol).

  • Initiator Addition: Add AIBN (e.g., 0.043 g, 0.26 mmol, for a monomer-to-initiator molar ratio of 100:1). The initiator concentration can be adjusted to control the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights.

  • Degassing: Seal the flask and subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[5]

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80 °C. The polymerization of styrene derivatives with AIBN is typically conducted in this temperature range to ensure a suitable rate of initiator decomposition.[6] Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours). The reaction mixture will become increasingly viscous as the polymer forms.

  • Quenching: After the desired reaction time, quench the polymerization by rapidly cooling the flask in an ice bath.

  • Purification: Dissolve the viscous polymer in a minimal amount of a good solvent, such as toluene. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. This step removes unreacted monomer and initiator residues.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

dot

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation monomer_purification Monomer Purification (Remove Inhibitor) reaction_setup Reaction Setup (Monomer + AIBN) monomer_purification->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Heating (70-80 °C) degassing->polymerization quenching Quenching (Ice Bath) polymerization->quenching dissolution Dissolution (Toluene) quenching->dissolution precipitation Precipitation (Methanol) dissolution->precipitation isolation Filtration & Drying precipitation->isolation final_product Poly((4-ethenylphenyl)methyl- trimethylsilane) isolation->final_product Characterization polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat (Δ) R• R• Radical-Monomer Adduct Radical-Monomer Adduct R•->Radical-Monomer Adduct + Monomer Growing Polymer Chain Growing Polymer Chain Radical-Monomer Adduct->Growing Polymer Chain + n Monomers Dead Polymer Dead Polymer Growing Polymer Chain->Dead Polymer Combination or Disproportionation

Sources

Mastering Three-Dimensional Networks: A Guide to Cross-Linking Reactions with (4-Ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethenylphenyl)methyl-trimethylsilane, also known as (4-vinylbenzyl)trimethylsilane, is a versatile monomer that offers a unique dual-functionality for the synthesis of advanced cross-linked polymers. Its structure incorporates a polymerizable vinyl group and a reactive trimethylsilyl moiety, enabling the formation of complex three-dimensional networks with tailored properties. This guide provides a comprehensive overview of the cross-linking strategies involving this monomer, detailing the underlying chemical mechanisms, and presenting robust protocols for thermal, photo-initiated, and hydrosilylation-based cross-linking reactions. The insights provided herein are intended to empower researchers in materials science, polymer chemistry, and drug development to harness the full potential of (4-ethenylphenyl)methyl-trimethylsilane in the creation of novel functional materials.

Introduction: The Dual-Functionality of (4-Ethenylphenyl)methyl-trimethylsilane

(4-Ethenylphenyl)methyl-trimethylsilane is a bifunctional organosilane that serves as a powerful building block in polymer chemistry.[1] Its molecular architecture is key to its utility:

  • The Ethenyl (Vinyl) Group: This unsaturated bond readily participates in various polymerization reactions, including free-radical polymerization, allowing for the formation of linear or branched polymer chains.[1] This functionality is analogous to that of styrene, a widely used monomer.

  • The Trimethylsilyl Group: This functional group can be involved in subsequent cross-linking reactions. While the trimethylsilyl group itself is relatively stable, its presence on the benzyl group influences the reactivity of the polymer and can be leveraged in specific cross-linking strategies.

This dual nature allows for a two-stage approach to material design: first, polymerization of the vinyl group to create a soluble or processable polymer, followed by a cross-linking step to form an insoluble, robust three-dimensional network. This process enhances mechanical strength, thermal stability, and chemical resistance.[2]

Mechanisms of Cross-Linking: Forging the Three-Dimensional Architecture

The creation of a cross-linked network from polymers of (4-ethenylphenyl)methyl-trimethylsilane can be achieved through several distinct chemical pathways. The choice of method depends on the desired material properties, processing conditions, and the presence of other functional groups in the polymer system.

Free-Radical Polymerization and Cross-Linking

The vinyl group of (4-ethenylphenyl)methyl-trimethylsilane allows it to be readily polymerized using standard free-radical initiators.[1] Cross-linking can be introduced by including a di-vinyl cross-linking agent, such as divinylbenzene (DVB), during the initial polymerization.

Alternatively, a linear polymer of (4-ethenylphenyl)methyl-trimethylsilane can be synthesized first and then cross-linked in a subsequent step. This can be achieved by activating the polymer chains to form radicals that can then combine.

Caption: Free-radical polymerization and subsequent cross-linking workflow.

Hydrosilylation Cross-Linking

Hydrosilylation is a highly efficient and widely used reaction for forming silicon-carbon bonds.[3][4] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group, typically catalyzed by a platinum complex.[5][6] To achieve cross-linking with poly[(4-ethenylphenyl)methyl-trimethylsilane], a polymer or oligomer containing multiple Si-H groups is required as the cross-linking agent. The vinyl groups on the poly[(4-ethenylphenyl)methyl-trimethylsilane] chains react with the Si-H groups of the cross-linker to form a stable network.

Caption: Mechanism of hydrosilylation cross-linking.

Cationic Polymerization and Cross-Linking

The vinyl group of (4-ethenylphenyl)methyl-trimethylsilane, being similar to styrene, is susceptible to cationic polymerization.[7] This method can be used to form the initial polymer chains. Cross-linking in cationic polymerization can occur if the reaction conditions promote reactions between the growing cationic chain ends and the aromatic rings of other polymer chains (Friedel-Crafts alkylation) or if a multifunctional initiator is used.

Experimental Protocols

The following protocols are designed to be adaptable to specific research needs. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Thermal Cross-Linking via Free-Radical Polymerization

This protocol describes the synthesis of a cross-linked polymer network in a single step using a free-radical initiator and a cross-linking agent.

Materials:

  • (4-Ethenylphenyl)methyl-trimethylsilane (monomer)

  • Divinylbenzene (DVB) (cross-linker)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)[2]

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Cross-linker Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-ethenylphenyl)methyl-trimethylsilane and the desired molar percentage of divinylbenzene in anhydrous toluene. A typical starting point is a 10:1 molar ratio of monomer to DVB.

  • Initiator Addition: Add the free-radical initiator (e.g., 1 mol% AIBN relative to the total moles of vinyl groups).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C. Allow the reaction to proceed for 12-24 hours under an inert atmosphere. The solution will become more viscous as the polymer forms and may eventually form a gel.

  • Isolation of the Cross-linked Polymer: After the reaction is complete, cool the flask to room temperature. If a solid gel has formed, it can be broken up. Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer, initiator, and solvent. Dry the cross-linked polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Data Presentation:

ParameterValue
Monomer:Cross-linker Ratio10:1 (molar)
Initiator Concentration1 mol%
Reaction Temperature75 °C
Reaction Time18 hours
Yield> 90%
Protocol 2: Photo-Initiated Cross-Linking

This method is advantageous for creating thin films or coatings and offers spatial and temporal control over the cross-linking process.[8]

Materials:

  • Linear poly[(4-ethenylphenyl)methyl-trimethylsilane] (synthesized via free-radical polymerization without a cross-linker)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Polymer Solution Preparation: Dissolve the linear poly[(4-ethenylphenyl)methyl-trimethylsilane] and the photoinitiator (typically 1-5 wt% relative to the polymer) in THF to form a homogeneous solution.

  • Film Casting: Cast the polymer solution onto a suitable substrate (e.g., a glass slide or silicon wafer) using a technique such as spin-coating or drop-casting to achieve a film of the desired thickness.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a dust-free environment. A vacuum oven at a temperature below the polymer's glass transition temperature can be used to expedite this process.

  • UV Curing: Expose the polymer film to a UV light source (e.g., a mercury lamp with a wavelength of 365 nm) for a specified period. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the film thickness.

  • Post-Curing: After UV exposure, the film may be heated gently (e.g., at 80-100 °C) to enhance the cross-linking density.

Data Presentation:

ParameterValue
Photoinitiator Concentration3 wt%
UV Wavelength365 nm
UV Exposure Time5-15 minutes
Post-Cure Temperature90 °C
Post-Cure Time1 hour
Protocol 3: Hydrosilylation Cross-Linking

This protocol utilizes a platinum-catalyzed addition reaction to form a cross-linked network.

Materials:

  • Linear poly[(4-ethenylphenyl)methyl-trimethylsilane]

  • Polymethylhydrosiloxane (PMHS) or other Si-H containing cross-linker

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)[5]

  • Anhydrous toluene

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol, optional, to control pot life)[5]

Procedure:

  • Reactant Solution Preparation: In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), dissolve the linear poly[(4-ethenylphenyl)methyl-trimethylsilane] and the Si-H cross-linker in anhydrous toluene. The stoichiometry should be such that the molar ratio of Si-H groups to vinyl groups is typically between 1:1 and 1.5:1.

  • Inhibitor Addition (Optional): If a longer working time is required, add a small amount of an inhibitor to the solution.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (typically 5-10 ppm of platinum) to the solution and mix thoroughly.

  • Curing: The curing can be performed at room temperature or accelerated by heating. For thermal curing, heat the mixture to 60-100 °C. The curing time will vary from minutes to hours depending on the temperature, catalyst concentration, and the presence of an inhibitor.

  • Solvent Removal: Once the cross-linking is complete (as indicated by the formation of a non-tacky solid or gel), the solvent can be removed by evaporation, optionally under vacuum.

Data Presentation:

ParameterValue
Si-H:Vinyl Ratio1.2:1 (molar)
Platinum Catalyst Concentration10 ppm
Curing Temperature80 °C
Curing Time2 hours

Characterization of Cross-Linked Polymers

The extent of cross-linking and the resulting material properties can be assessed using a variety of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of characteristic peaks, such as the vinyl C=C stretching vibration (~1630 cm⁻¹) or the Si-H stretching vibration (~2160 cm⁻¹), indicating the progress of the cross-linking reaction.

  • Swell Test: The degree of cross-linking can be qualitatively assessed by measuring the swelling of the polymer in a good solvent (e.g., toluene). A lower degree of swelling corresponds to a higher cross-link density.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cross-linked polymer. Increased thermal stability is often observed upon cross-linking.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically indicative of increased cross-linking.

  • Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be used to measure the mechanical properties of the cross-linked material, including its modulus, strength, and toughness.[2]

Applications

The cross-linked polymers derived from (4-ethenylphenyl)methyl-trimethylsilane have potential applications in various fields:

  • High-Performance Coatings and Adhesives: Their enhanced thermal and chemical resistance makes them suitable for protective coatings and robust adhesives.[9]

  • Elastomers and Rubbers: By controlling the cross-link density, materials with elastomeric properties can be fabricated for use in seals, gaskets, and other flexible components.[2][10]

  • Materials for Microelectronics: Their dielectric properties and thermal stability are advantageous for applications in microelectronic encapsulation and insulation.

  • Drug Delivery Matrices: The cross-linked network can be designed to control the release of encapsulated therapeutic agents.

Conclusion

(4-Ethenylphenyl)methyl-trimethylsilane is a highly valuable monomer for the development of advanced cross-linked polymeric materials. By understanding and controlling the cross-linking chemistry, researchers can tailor the properties of the resulting networks to meet the demands of a wide range of applications. The protocols and insights provided in this guide serve as a foundation for the exploration and innovation of novel materials based on this versatile building block.

References

  • Daken Chemical. (2026, January 22). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers. Daken Chemical.
  • SpecialChem. (2024, June 13).
  • MDPI. (2025, November 10). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI.
  • Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico.
  • Polymer Chemistry (RSC Publishing). Synthesis and in-depth characterization of reactive, uniform, crosslinked microparticles based on free radical copolymerization of 4-vinylbenzyl azide. Polymer Chemistry (RSC Publishing).
  • Quora. (2017, September 14).
  • American Coatings Association. f0r Cr0sslinkable Silane Terminated P0lymers.
  • ResearchGate. Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations | Request PDF.
  • RSC Publishing.
  • SciELO. (2015, February 4). 1. Introduction 2. Experimental Procedure Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. SciELO.
  • TVST. (2023, May 15).
  • PMC - NIH.
  • PMC. Identification of Treatment Protocols for Effective Cross-Linking of the Peripheral Cornea: An Experimental Study. PMC.
  • PubMed. (2020, June 16). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. PubMed.
  • ResearchGate. Cross-linking by hydrosilylation | Download Scientific Diagram.
  • PubMed. (2023, May 25). Poly(vinyl alcohol)-gelatin crosslinked by silane-functionalized guanidyl-hydroxyurethane oligomer as contact-killing non-leaching antibacterial wound dressings. PubMed.
  • Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of.
  • RSC Publishing. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
  • Cronfa - Swansea University. (2022, December 22).
  • ResearchGate. (PDF) Silane crosslinking of polyolefins.
  • ResearchGate. Photo‐crosslinking, reaction kinetics, and thermal properties of Poly1.....
  • The Ophthalmologist. (2023, June 28).
  • PubMed. (2020, September 1). Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. PubMed.
  • MDPI. (2017, May 24).
  • Cybersight. (2025, October 24). Lecture: Corneal Cross-Linking: Expert Insights and Current Protocols in Our Practice. Cybersight.
  • MIT OpenCourseWare.
  • Prog. Polym. Sci., Vol. 22, 1649-1720, 1997 1997 Elsevier Science Ltd Printed in Great Britain. All rights reserved. 0079-6700/97 $32.
  • PMC - NIH. Photocrosslinkable natural polymers in tissue engineering. PMC - NIH.
  • iris.unina.it. (2024, May 21). Corneal collagen cross-linking in patients with keratoconus from the Dresden protocol to customized solutions: theoretical basis. iris.unina.it.
  • Evonik. Silanes for Crosslinking. Evonik.
  • Google Patents. US6767642B2 - Preparation and use of crosslinkable acrylosilane polymers containing vinyl silane monomers.
  • MDPI. (2025, August 29).

Sources

Synthesis of functional polymers using (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis & Functionalization of Poly[(4-ethenylphenyl)methyl-trimethylsilane] (PTMSMS)

Executive Summary & Chemical Identity

This guide details the synthesis of functional polymers derived from (4-ethenylphenyl)methyl-trimethylsilane , commonly referred to in literature as 4-(trimethylsilylmethyl)styrene (TMSMS) or 4-vinylbenzyl trimethylsilane (VBTMS) .

Unlike 4-(trimethylsilyl)styrene, where the silicon atom is directly bonded to the aromatic ring, TMSMS features a methylene spacer (


). This structural nuance provides two critical advantages:
  • Enhanced Nucleophilicity: The methylene group insulates the vinyl group from the electron-withdrawing effect of the silicon, making the monomer highly reactive in anionic polymerization.

  • High Etch Selectivity: The high silicon content (

    
    14 wt%) confers exceptional oxygen plasma etch resistance, making poly(TMSMS) a premier candidate for the "hard" block in block copolymer (BCP) lithography.
    

Chemical Structure:

  • IUPAC: (4-Ethenylphenyl)methyl-trimethylsilane

  • Abbreviation: TMSMS / VBTMS

  • Molecular Weight: 190.36 g/mol

Critical Monomer Purification (Pre-Requisite)

Trustworthiness Check: The primary failure mode in TMSMS polymerization (especially anionic) is protic impurity. The silyl-methyl group is stable, but the vinyl group is sensitive to oxidation.

Protocol: Degassing and Drying

  • Degassing: Attach the monomer flask to a high-vacuum line (

    
     mmHg). Perform three Freeze-Pump-Thaw cycles using liquid nitrogen to remove dissolved oxygen.
    
  • Drying Agent: Transfer the monomer via cannula into a flask containing calcium hydride (

    
    ) . Stir for 24 hours at room temperature.
    
  • Final Distillation: Vacuum distill the monomer away from

    
     just prior to polymerization.
    
    • Advanced Purity (Anionic only): For target PDIs

      
      , perform a final titration with dialkylmagnesium  or trialkylaluminum  until a faint persistent yellow color is observed, then distill immediately.
      

Protocol A: Living Anionic Polymerization (Lithography Grade)

Context: This method is required for synthesizing block copolymers (e.g., PS-b-PTMSMS) used in directed self-assembly (DSA) lithography.

Reagents:

  • Initiator: sec-Butyllithium (sec-BuLi) (1.4 M in cyclohexane).

  • Solvent: Tetrahydrofuran (THF) (Distilled from Na/Benzophenone) or Cyclohexane (for higher 1,4-microstructure if using dienes).

  • Modifier: LiCl (optional, 5-fold excess vs initiator) to narrow PDI further.

Step-by-Step Workflow:

  • Reactor Setup: Flame-dry a 250 mL glass reactor equipped with a break-seal or high-integrity PTFE stopcocks under high vacuum. Flush with ultra-high purity Argon.

  • Solvent Charge: Cannulate 100 mL of dry THF into the reactor. Cool to -78°C using a dry ice/acetone bath.

  • Initiation: Add sec-BuLi (e.g., 0.5 mmol).

    • Visual Check: Solution is colorless.

  • Monomer Addition: Rapidly add purified TMSMS (5.0 g, 26 mmol) via syringe or break-seal.

    • Mechanism:[1][2][3][4] The reaction is instantaneous. The solution will turn deep red/orange , characteristic of the benzylic anion stabilized by the silyl group.

  • Propagation: Stir at -78°C for 1 hour. (Conversion is typically >99% within minutes in THF).

  • Block Copolymerization (Optional): To synthesize PS-b-PTMSMS, add Styrene monomer after Step 5. The color shifts to the characteristic orange-yellow of polystyryllithium.

  • Termination: Terminate with degassed methanol (1 mL). The color disappears immediately.

  • Precipitation: Pour the solution into a 10-fold excess of methanol. Filter and dry the white powder in a vacuum oven at 40°C.

Data Output:

Parameter Typical Value Note
Yield > 98% Quantitative conversion in THF.
Mn (Target) 10k - 100k g/mol Controlled by Monomer/Initiator ratio.
PDI (Mw/Mn) 1.02 - 1.05 "Living" character confirmed.

| Tg | ~105°C | Slightly higher than PS due to bulky side chain. |

Protocol B: RAFT Polymerization (Functional Materials)

Context: Use Reversible Addition-Fragmentation chain Transfer (RAFT) when tolerance to other functional groups (e.g., OH, COOH) is required or for grafting from surfaces.

Reagents:

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or Cumyl dithiobenzoate (CDB). Why? Trithiocarbonates and dithiobenzoates provide excellent control for styrenics.

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anisole or Toluene.

Step-by-Step Workflow:

  • Stoichiometry: Target [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Mixing: In a Schlenk tube, dissolve TMSMS (2.0 g), CPDT (17 mg), and AIBN (1.6 mg) in Anisole (2 mL).

  • Deoxygenation: Purge with Nitrogen for 30 minutes (bubbling).

  • Polymerization: Immerse in an oil bath at 70°C .

  • Kinetics: Reaction rate is slower than anionic. Typical time: 12–24 hours for 60–70% conversion. Note: Stop below 80% conversion to avoid "dead" chain coupling.

  • Quenching: Cool to

    
    C and expose to air.
    
  • Purification: Precipitate in Methanol. Reprecipitate from THF/Methanol to remove residual CTA (yellow color).

Application Workflow: Nanolithography

The primary utility of Poly(TMSMS) is its high Flory-Huggins interaction parameter (


)  when paired with organic blocks (like Polystyrene or PMMA) and its Etch Selectivity .
Mechanism of Action
  • Self-Assembly: A PS-b-PTMSMS block copolymer is spin-coated onto a silicon wafer. Upon thermal annealing, it phase-separates into nanodomains (cylinders or lamellae).

  • Oxygen Plasma Etch: The wafer is exposed to

    
     plasma.
    
    • The Organic Block (PS/PMMA): Combusts to

      
       and 
      
      
      
      (removed).
    • The Silicon Block (PTMSMS): The surface oxidizes to form a non-volatile Silicon Oxide (

      
      )  crust.
      
  • Pattern Transfer: This

    
     crust acts as a hard mask for etching the underlying substrate.
    
Visualization: Anionic Synthesis & Lithography Pathway

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Lithography Monomer TMSMS Monomer (Purified) LivingChain Living Anion (Deep Red) Monomer->LivingChain Initiation Initiator sec-BuLi (-78°C) Initiator->LivingChain Polymer Poly(TMSMS) Homopolymer LivingChain->Polymer Termination (MeOH) Coating Spin Coat BCP Film Polymer->Coating Block Copolymer Formulation Anneal Thermal Anneal (Phase Separation) Coating->Anneal Etch O2 Plasma Etch Anneal->Etch Mask SiOx Hard Mask Formation Etch->Mask Selective Oxidation

Figure 1: Integrated workflow from Anionic Polymerization to Lithographic Hard Mask formation.

Post-Polymerization Modification

The methylene spacer allows for specific transformations that are difficult with direct Si-Aryl bonds.

Desilylation / Grafting: Poly(TMSMS) can be converted into a reactive polyanion or functionalized.

  • Reagent: Potassium tert-butoxide (

    
    -BuOK) in THF.
    
  • Reaction: The base attacks the silicon, cleaving the C-Si bond and generating a benzylic anion on the polymer backbone.

  • Application: This macro-anion can initiate the polymerization of a second monomer (grafting from) or react with electrophiles (e.g.,

    
     to form carboxylated polystyrene).
    

References

  • Hirao, A., et al. (2024).[2] "Multibranched polymethacrylates by anionic grafting-from method via desilylation of poly(4-trimethylsilylmethylstyrene)." Chemistry Letters. Link

  • Cushen, J. D., et al. (2012). "Oligosaccharide/Silicon-Containing Block Copolymers with 5 nm Features for Lithography." Macromolecules, 45(21), 8722–8729.

    
     of Si-containing styrenics). Link
    
  • Nakahama, S., & Hirao, A. (1990). "Protection and Polymerization of Functional Monomers. Anionic Living Polymerization." Progress in Polymer Science. (Foundational text on anionic polymerization of protected styrenes). Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. (General RAFT protocols for styrenics). Link

Sources

Characterization techniques for polymers containing (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization Techniques for Poly[(4-ethenylphenyl)methyl-trimethylsilane] (PTMSMS)

Introduction

Poly[(4-ethenylphenyl)methyl-trimethylsilane] (PTMSMS) is a specialized silicon-containing styrenic polymer. Unlike poly(4-trimethylsilylstyrene), where the silicon atom is directly bonded to the aromatic ring, PTMSMS features a methylene spacer (


) between the phenyl ring and the trimethylsilyl (TMS) group.

This structural nuance significantly alters the polymer's physicochemical properties:

  • Bond Stability: The benzylic C-Si bond is robust but can undergo specific cleavage under strong basic conditions (desilylation), making it a precursor for functionalized polystyrenes.

  • Chain Mobility: The methylene spacer introduces flexibility, modifying the glass transition temperature (

    
    ) and gas permeability compared to its rigid analogs.
    
  • Lithographic Utility: The high silicon content (~15 wt%) provides excellent oxygen reactive ion etching (

    
    -RIE) resistance, making it valuable for bilayer resist systems.
    

This guide details the protocols for characterizing PTMSMS, focusing on distinguishing the methylene spacer signals in NMR and accurately determining molecular weight despite the silicon-induced hydrodynamic volume changes.

Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the primary tool for verifying monomer incorporation and ensuring the integrity of the side chain.

Experimental Rationale

The critical challenge is distinguishing the benzylic methylene protons (


) from the polymer backbone methine/methylene  protons. In standard polystyrene, the backbone signals are broad and overlap in the 1.2–2.2 ppm range. However, the electropositive silicon atom shields the adjacent methylene protons, shifting them upfield relative to standard benzylic protons, allowing for quantitative integration.
Protocol: H NMR Analysis
  • Sample Preparation: Dissolve 10–15 mg of dried polymer in 0.6 mL of CDCl

    
    . Ensure the solution is free of microgels.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans: 64 (to resolve end-groups if

      
       kDa).
      
    • Relaxation Delay (

      
      ): 5 seconds (essential for accurate integration of the Si-Me
      
      
      
      signal).
  • Signal Assignment (Table 1):

MoietyChemical Shift (

, ppm)
MultiplicityNotes
Si-Me

-0.05 – 0.10Sharp SingletIntegration reference (9H).
Backbone -CH

-
1.20 – 1.60BroadOverlaps with backbone methine.
Spacer -CH

-Si
1.80 – 1.95 Broad SingletDiagnostic Peak. Distinct from backbone.
Aromatic (Ortho) 6.20 – 6.60BroadShielded by polymer folding.
Aromatic (Meta) 6.80 – 7.10BroadTypical styrenic range.
Protocol: Si NMR Analysis
  • Purpose: To confirm the silicon environment remains intact (Si-C bond) and rule out oxidation to siloxanes (Si-O-Si).

  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to TMS).
  • Note: Use a relaxation agent [Cr(acac)

    
    ] if quantitative integration is required, as 
    
    
    
    Si has very long relaxation times.

Molecular Weight Determination (GPC/SEC)

The Hydrodynamic Challenge

Silicon-containing polymers often possess a different hydrodynamic volume than linear polystyrene (PS) standards due to the bulky side groups. Using standard PS calibration can lead to an error of 10–15% in molecular weight (


) estimation.
Recommended Workflow: Triple Detection GPC

To ensure accuracy, Multi-Angle Light Scattering (MALS) should be used alongside Refractive Index (RI) detection.

  • Solvent: Tetrahydrofuran (THF), HPLC grade, stabilized.

  • Flow Rate: 1.0 mL/min at 35°C.

  • Columns: Mixed-bed divinylbenzene columns (e.g., PLgel Mixed-C).

  • dn/dc Determination:

    • The specific refractive index increment (

      
      ) for PTMSMS in THF is approximately 0.105 mL/g  (lower than PS due to Si content).
      
    • Protocol: Measure

      
       offline using a differential refractometer at the specific wavelength of your MALS laser (usually 658 nm) using 5 concentrations (1–5 mg/mL).
      
  • Validation:

    • For low molecular weight samples (

      
      ), validate 
      
      
      
      using
      
      
      H NMR end-group analysis (comparing initiator fragment signals to the Si-Me
      
      
      signal).

Thermal Analysis (DSC)

The glass transition temperature (


) of PTMSMS is a balance between the rigidifying effect  of the bulky TMS group and the plasticizing effect  of the methylene spacer.
  • Poly(4-trimethylsilylstyrene) (No spacer):

    
    
    
  • PTMSMS (With spacer):

    
    
    
Protocol: DSC Measurement
  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample: 3–5 mg in a Tzero aluminum pan.

  • Cycle:

    • Heat 1: 25°C to 180°C at 10°C/min (erase thermal history).

    • Cool: 180°C to 0°C at 10°C/min.

    • Heat 2: 0°C to 180°C at 10°C/min (Record Data).

  • Analysis: Determine

    
     at the inflection point of the second heating curve.[1]
    

Visualization of Characterization Workflow

The following diagram outlines the logical flow from synthesis to final property validation, ensuring a closed-loop quality control system.

PTMSMS_Characterization cluster_NMR NMR Diagnostic Signals Synthesis Anionic/Radical Polymerization Purification Precipitation (MeOH/H2O) Synthesis->Purification Crude Polymer Structure Structural ID (NMR) Purification->Structure Dried Sample Structure->Synthesis Failed (Impurity) MW_Analysis MW Distribution (GPC-MALS) Structure->MW_Analysis Structure Confirmed MW_Analysis->Synthesis Wrong Mw Thermal Thermal Props (DSC/TGA) MW_Analysis->Thermal Target Mw Met Signal1 Si-Me3 ~0.0 ppm Signal2 Spacer -CH2- ~1.85 ppm

Figure 1: Integrated workflow for the synthesis and characterization of PTMSMS, highlighting critical "Go/No-Go" decision points based on spectroscopic data.

References

  • Hirao, A., et al. (2024). Precise Synthesis of Multibranched Polymers via Desilylation of Poly(4-trimethylsilylmethylstyrene). Chemistry Letters. Link

  • Nagasaki, Y., et al. (1990). Poly[4-[bis(trimethylsilyl)methyl]styrene] for an Electron-Beam Resist. Macromolecules, 23(18), 4042-4047. Link

  • Kawakami, Y. (2001). Design and Synthesis of Silicon-Containing Polymers for Oxygen Permeable Membranes. Progress in Polymer Science, 26(5), 721-752. Link

  • Goseki, R., & Hirao, A. (2015).[2] Anionic Polymerization of Functionalized Styrenes. In Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. Springer.[3] Link

Sources

Application Notes and Protocols for (4-ethenylphenyl)methyl-trimethylsilane in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift from Conventional Silane Coupling Agents

In the realm of advanced coatings and adhesives, organofunctional silanes are indispensable tools for enhancing performance, particularly at the interface between organic polymers and inorganic substrates.[1] The vast majority of these workhorses, such as those bearing trimethoxy- or triethoxy-silyl groups, function as adhesion promoters through a well-understood hydrolysis and condensation mechanism, forming robust siloxane bonds with the substrate.[2][3]

This document, however, delves into the unique potential of a non-traditional organosilane: (4-ethenylphenyl)methyl-trimethylsilane . A cursory glance at its structure reveals a key distinction—the absence of hydrolyzable groups on the silicon atom. Instead, it possesses a stable trimethylsilyl moiety. This fundamental difference dictates a departure from the conventional role of an adhesion promoter and ushers in a new set of application possibilities driven by the distinct properties of its constituent parts: the polymerizable ethenylphenyl (vinylphenyl) group and the inert, bulky, and hydrophobic trimethylsilyl group.[4]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the hypothesized and potential uses of (4-ethenylphenyl)methyl-trimethylsilane, focusing on its role as a copolymerizable monomer for imparting unique surface and bulk properties to coating and adhesive formulations.

Postulated Mechanisms of Action

Given the chemical nature of (4-ethenylphenyl)methyl-trimethylsilane, its influence on coatings and adhesives is not through direct interfacial coupling in the manner of traditional silanes. Instead, its effects are realized upon incorporation into the polymer binder via the vinyl group. The primary mechanisms of action are postulated to be:

  • Hydrophobic Surface Modification : When copolymerized into a coating or adhesive resin, the bulky and non-polar trimethylsilyl groups can orient towards the coating-air or coating-substrate interface. This orientation can significantly lower the surface energy of the cured film, leading to enhanced hydrophobicity (water-repellency). This is analogous to the effects observed in plasma polymerization of trimethylsilane, which results in highly hydrophobic surfaces.[5][6]

  • Bulk Property Modification : The incorporation of the trimethylsilyl group, a bulky substituent, into the polymer backbone can alter the physical properties of the resin itself. This can include changes in glass transition temperature (Tg), thermal stability, and rheological behavior. The trimethylsilyl group is known for its chemical inertness and its ability to increase the solubility of molecules in nonpolar solvents.[7]

  • Controlled Intermolecular Interactions : The presence of the non-polar trimethylsilyl groups can disrupt the intermolecular chain packing of the polymer, potentially leading to increased flexibility or altered mechanical properties.

Application Notes for Coatings

The use of (4-ethenylphenyl)methyl-trimethylsilane as a comonomer in the synthesis of binders for coatings can yield films with tailored surface properties.

  • Architectural Coatings : Incorporation into acrylic or styrene-acrylic latexes for exterior paints can enhance water resistance and reduce water uptake, potentially improving long-term durability and resistance to weathering.

  • Marine and Protective Coatings : In epoxy or polyurethane systems, copolymerization of this monomer could lead to surfaces with reduced biofouling, due to the low surface energy, and improved resistance to moisture ingress, a key factor in corrosion prevention.[8]

  • Wood Coatings : The hydrophobic nature imparted by the trimethylsilyl groups can provide excellent water beading and protection for wood substrates, preventing swelling and rot.

  • Automotive Topcoats : The potential for creating low surface energy finishes could translate to "easy-to-clean" properties and enhanced resistance to environmental contaminants.

Application Notes for Adhesives

In adhesive formulations, the primary benefit of incorporating (4-ethenylphenyl)methyl-trimethylsilane is expected to be in modifying the surface properties of the adhesive itself and improving its performance in humid environments.

  • Pressure-Sensitive Adhesives (PSAs) : Copolymerization into acrylic PSA formulations could yield adhesives with lower surface tack but improved resistance to moisture, making them suitable for applications in humid conditions.

  • Laminating Adhesives : For flexible packaging, the inclusion of this monomer could reduce the water vapor transmission rate through the adhesive layer, enhancing the barrier properties of the laminate.

  • Electronic Adhesives : The inherent hydrophobicity can be advantageous in protecting sensitive electronic components from moisture.

Data Presentation: Anticipated Performance Enhancements

The following table summarizes the expected impact of incorporating (4-ethenylphenyl)methyl-trimethylsilane into a standard acrylic coating formulation. The percentage of incorporation would need to be optimized for the desired balance of properties.

PropertyStandard Acrylic CoatingAcrylic Coating with 2% (w/w) (4-ethenylphenyl)methyl-trimethylsilaneRationale
Water Contact Angle~70°>90°Increased surface hydrophobicity from trimethylsilyl groups.[9]
Water Absorption (24h immersion)2.5%<1.5%Reduced water ingress due to hydrophobic nature.
Adhesion to Glass (ASTM D3359)5B4B-5BPotential for slight reduction in adhesion due to lower surface energy.
Pencil Hardness (ASTM D3363)HH-2HMinimal expected change in bulk hardness at low concentrations.
Gloss (60°)8585Unlikely to significantly affect gloss at low concentrations.

Experimental Protocols

The following protocols are provided as a starting point for researchers to explore the use of (4-ethenylphenyl)methyl-trimethylsilane in their formulations.

Protocol 1: Synthesis of a Hydrophobic Acrylic Latex via Emulsion Polymerization

Objective : To synthesize a stable acrylic latex with enhanced hydrophobicity by incorporating (4-ethenylphenyl)methyl-trimethylsilane as a comonomer.

Materials :

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • Methacrylic acid (MAA)

  • (4-ethenylphenyl)methyl-trimethylsilane

  • Sodium dodecyl sulfate (SDS) - Surfactant

  • Ammonium persulfate (APS) - Initiator

  • Sodium bicarbonate - Buffer

  • Deionized water

Procedure :

  • Initial Charge : In a 500 mL reaction kettle equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control, add 150g of deionized water, 1.0g of SDS, and 0.5g of sodium bicarbonate.

  • Nitrogen Purge : Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm and heating to 75°C.

  • Monomer Emulsion Preparation : In a separate beaker, prepare the monomer emulsion by mixing 50g of MMA, 48g of BA, 2g of MAA, and 2g of (4-ethenylphenyl)methyl-trimethylsilane. To this, add 50g of deionized water and 2.0g of SDS and stir vigorously to form a stable pre-emulsion.

  • Initiation : Once the reactor reaches 75°C, add 10% of the monomer emulsion to the reactor, followed by 0.5g of APS dissolved in 10g of deionized water.

  • Emulsion Feed : After observing the initiation of polymerization (indicated by a slight temperature increase and change in appearance), begin the slow, dropwise addition of the remaining monomer emulsion over a period of 3 hours. Maintain the reaction temperature at 80-85°C.

  • Completion : After the monomer feed is complete, continue stirring at 80-85°C for an additional 1 hour to ensure complete monomer conversion.

  • Cooling and Filtration : Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.

Characterization : The resulting latex can be cast into films and dried. The surface properties of the films can be characterized by measuring the water contact angle.

Protocol 2: Formulation of a Water-Repellent Coating

Objective : To formulate a simple water-based coating using the latex synthesized in Protocol 1.

Materials :

  • Hydrophobic acrylic latex (from Protocol 1)

  • Propylene glycol - Coalescing agent

  • Dispersant

  • Defoamer

  • Titanium dioxide (TiO2) - Pigment

  • Thickener

  • Deionized water

Procedure :

  • Pigment Dispersion : In a high-speed disperser, mix 50g of the hydrophobic acrylic latex, 5g of propylene glycol, 1g of dispersant, and 0.5g of defoamer.

  • Pigment Addition : Slowly add 20g of TiO2 to the mixture while dispersing at high speed until a Hegman grind of 7 is achieved.

  • Let-down : Reduce the dispersion speed and add the remaining 50g of the hydrophobic acrylic latex and 10g of deionized water.

  • Final Adjustments : Add a thickener to achieve the desired application viscosity and a final small addition of defoamer.

  • Application : The formulated coating can be applied to various substrates (e.g., glass, wood, metal) using a brush, roller, or spray applicator.

  • Curing : Allow the coating to air dry for 24 hours, followed by a low-temperature bake at 60°C for 1 hour to ensure full film formation.

Visualizations

Chemical Structure and Functional Moieties

Caption: Functional components of (4-ethenylphenyl)methyl-trimethylsilane.

Copolymerization Workflow

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product monomer1 Primary Monomer (e.g., Acrylic) polymerization Emulsion or Solution Polymerization monomer1->polymerization monomer2 (4-ethenylphenyl)methyl- trimethylsilane monomer2->polymerization polymer Modified Polymer Backbone polymerization->polymer coating Hydrophobic Coating/Adhesive polymer->coating polymer->coating Formulation

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Ethenylphenyl)methyl-trimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (4-ethenylphenyl)methyl-trimethylsilane (also known as 4-(trimethylsilylmethyl)styrene or TMSS ).

The presence of the methylene bridge (


) between the phenyl ring and the silicon atom distinguishes this monomer from 4-(trimethylsilyl)styrene. This structural nuance imparts unique reactivity, particularly regarding the acidity of the benzylic protons and the stability of the C-Si bond.

Module 1: Pre-Polymerization & Purification (The "Gatekeeper")

Status: Critical Common Symptoms: Polymerization fails to initiate; low conversion; broad molecular weight distribution (PDI > 1.2 in anionic systems).

The Problem: Impurity Scavenging

Commercially available TMSS is stabilized with inhibitors (typically 4-tert-butylcatechol, TBC) and often contains trace silyl-ether impurities from synthesis. In anionic polymerization, even ppm-level moisture or alcohols will kill the initiator (sec-BuLi) instantly.

Troubleshooting Protocol: The "Double-Dry" Method

Do not rely on a single distillation. Follow this self-validating purification workflow:

  • Inhibitor Removal:

    • Pass the monomer through a column of basic alumina (activated at 300°C under vacuum) to remove TBC.

    • Validation: The monomer should be clear. If it remains yellow/brown, repeat.

  • Drying (The Chemical Sponge):

    • Stir the monomer over Calcium Hydride (

      
      )  for 24–48 hours at room temperature.
      
    • Why:

      
       reacts with water to release 
      
      
      
      gas, but it is slow.
    • Advanced Step: For anionic polymerization, perform a final distillation over Dibutylmagnesium (

      
      )  or Triethylaluminum (
      
      
      
      )
      . These scavenge the last traces of alcohols that
      
      
      might miss.
  • Degassing:

    • Perform at least 3 cycles of Freeze-Pump-Thaw (FPT) .

    • Check: If bubbles appear during the "Thaw" phase after the 3rd cycle, you have a leak or insufficient degassing.

Visual Workflow: Monomer Purification

PurificationWorkflow Raw Raw Monomer (Contains TBC) Alumina Basic Alumina Column Raw->Alumina Removes Inhibitor CaH2 Stir over CaH2 (24-48h) Alumina->CaH2 Removes H2O Distill Vacuum Distillation (Keep dark) CaH2->Distill Isolates Monomer FPT Freeze-Pump-Thaw (3 Cycles) Distill->FPT Removes O2 Ready Polymerization Ready FPT->Ready

Caption: Step-by-step purification logic to ensure anionic-grade purity.

Module 2: Anionic Polymerization (High Precision)

Target: Narrow PDI (< 1.1), Controlled Molecular Weight. Key Risk: The "Colorless" Death.

The Mechanism: Carbanion Stability

Unlike standard styrene, the living anion of TMSS is sensitive. The benzylic proton is adjacent to a silicon atom (beta-silicon effect), which can influence stability.

  • Living Color: The active polystyryl anion should be Orange/Red .

  • Failure Mode: If the solution turns colorless or pale yellow immediately upon initiator addition, the chain ends have been terminated (likely by moisture or oxygen).

Protocol: The "Seeded" Initiation Technique

To guarantee specific molecular weights (


), do not add the full initiator dose blindly.
  • Solvent: Use anhydrous THF (for fast reaction at -78°C) or Cyclohexane (for controlled reaction at 25°C).

  • The Titration Step (Scavenging):

    • Add the monomer solution to the reactor.[1]

    • Add sec-BuLi dropwise until a faint orange color persists. This "sacrificial" initiator neutralizes any remaining impurities.

    • Note: This volume is NOT part of your

      
       calculation.
      
  • Initiation:

    • Immediately add the calculated amount of sec-BuLi required for your target

      
      .
      
    • Formula:

      
      
      
  • Termination:

    • Quench with degassed Methanol (MeOH) .

Advanced Troubleshooting: Desilylation Risks

Question: "My polymer degraded or crosslinked when I added a modifier." Answer: The methylene bridge makes the benzylic proton acidic. Strong bases (like t-BuOK ) can deprotonate the benzylic position, leading to desilylation or the formation of a macroinitiator.

  • Avoid: Do not use potassium tert-butoxide unless you intend to graft off the backbone or desilylate the polymer.

Module 3: Atom Transfer Radical Polymerization (ATRP)

Target: Robust synthesis without high-vacuum lines. Common Issue: Green/Blue product (Copper contamination).

Protocol Optimization
  • Ligand Choice: Use PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) for styrene derivatives. It provides a good balance of activation/deactivation rates.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB)  is standard.
    
  • Temperature: 90°C–110°C.

  • Copper Removal (Crucial):

    • Pass the polymer solution (in THF) through a neutral alumina column.

    • Pro Tip: If the color persists, stir with Dowex ion-exchange resin for 2 hours before filtering.

Module 4: Post-Polymerization & Characterization

Data Reference Table
ParameterValue / BehaviorNotes
Solubility THF, Toluene, Chloroform, BenzeneGood solubility in non-polar/moderately polar solvents.
Precipitant Methanol (MeOH) or WaterPolymer precipitates as a white powder.
Tg (Glass Transition) ~105°C – 120°C Varies by MW. The methylene spacer lowers Tg compared to poly(4-trimethylsilylstyrene) (~130°C).
Appearance White powder (solid)If "gummy," residual solvent or low MW oligomers are present.
NMR Marker

ppm (Si-Me3)
Strong singlet. Integration against aromatic protons (6.5-7.2 ppm) confirms structure.
Desilylation Pathway (Intentional vs. Accidental)

Researchers often use this polymer as a precursor. If you intend to remove the silyl group:

  • Reagent: TBAF (Tetrabutylammonium fluoride) or t-BuOK/18-crown-6.

  • Result: Conversion to poly(4-methylstyrene) derivatives or anionic grafting sites.

  • Warning: Unintentional exposure to fluoride or strong base will cleave the functional group.

Visual Mechanism: Desilylation/Grafting Risk

Desilylation Polymer Poly(TMSS) (-CH2-SiMe3) Intermediate Benzylic Anion (Macroinitiator) Polymer->Intermediate Deprotonation Base Strong Base (t-BuOK / THF) Base->Intermediate PathA Path A: Grafting (Add Monomer) Intermediate->PathA + Methacrylate PathB Path B: Protonation (Desilylation) Intermediate->PathB + H+ Source

Caption: Mechanism showing how strong bases attack the benzylic position, leading to grafting or cleavage.

Frequently Asked Questions (FAQ)

Q1: My anionic polymerization solution turned colorless halfway through. What happened? A: Termination occurred ("Die-out"). This is usually due to an oxygen leak in the reactor or insufficient purification of the monomer. The living anion is highly reactive; once it reacts with


 or 

, the orange color vanishes. Ensure your argon/nitrogen line is scrubbed of oxygen.

Q2: Can I use AIBN for this monomer? A: Yes, free radical polymerization with AIBN works (typically in toluene at 60-80°C). However, you will lack control over molecular weight distribution (PDI will be > 1.5), and chain transfer to the benzylic position may occur at high conversions, leading to branching.

Q3: The polymer is insoluble after precipitation. Is it crosslinked? A: Likely yes. If you pushed the conversion too high (>90%) or had divinyl impurities, crosslinking can occur. Alternatively, if you used a strong base during workup, you might have generated carbanions that coupled. Try precipitating earlier (at ~70% conversion).

Q4: How does the methylene bridge affect the polymer properties compared to 4-(trimethylsilyl)styrene? A: The methylene bridge (


) acts as a flexible spacer. It generally lowers the Glass Transition Temperature (Tg) compared to the directly silylated analog and changes the gas permeability characteristics (increasing oxygen permeability). It also makes the benzylic protons more accessible for post-polymerization modification.

References

  • Hiraki, Y., et al. (2024).[2] "Multibranched polymethacrylates by anionic grafting-from method via desilylation of poly(4-trimethylsilylmethylstyrene)." Chemistry Letters.

  • Nagasaki, Y., et al. (1990). "Poly[4-[bis(trimethylsilyl)methyl]styrene] for an Electron-Beam Resist." Macromolecules.

  • Lin, Y., et al. (2020). "Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability." RSC Advances.

  • Szwarc, M. (1956). "Living Polymers." Nature.[3] (Foundational text on anionic mechanism).

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. (Foundational text on ATRP).

Sources

Technical Support Center: Optimizing Reaction Conditions for Styrenic Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for styrenic silane coupling agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to overcome challenges and optimize your reaction conditions for successful outcomes.

Introduction to Styrenic Silane Coupling Agents

Styrenic silane coupling agents are bifunctional molecules that act as a bridge between inorganic substrates (like glass, silica, or metals) and organic polymers.[1][2][3] Their unique structure, featuring a styrene functional group and hydrolyzable alkoxy groups, allows them to form stable covalent bonds with both material types.[4] The styrene group provides reactivity towards various polymerization methods, including radical, anionic, and cationic polymerization, making them versatile for a wide range of applications.[1] This guide will delve into the critical aspects of their use, from solution preparation to final application, helping you navigate the intricacies of their chemistry for optimal performance.

Part 1: Hydrolysis & Solution Preparation: Activating the Silane

The first critical step in using styrenic silane coupling agents is the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) to form reactive silanol (Si-OH) groups.[5] Proper control of this step is paramount for achieving a stable and effective coupling agent solution.

Q1: My styrenic silane solution is cloudy and seems to be precipitating. What's happening and how can I prevent it?

A1: Cloudiness and precipitation are classic signs of premature self-condensation of the hydrolyzed silane.[6][7] After hydrolysis forms reactive silanol groups, these can react with each other to form siloxane (Si-O-Si) oligomers and polymers.[8] If this process occurs too quickly in solution, the resulting polymers become insoluble and precipitate out.

Causality & Prevention:

  • pH Control is Crucial: The rate of hydrolysis and condensation is highly pH-dependent.[8][9][10] Hydrolysis is fastest in acidic conditions (pH 3-5), while condensation is slowest in this range.[11] Conversely, in alkaline or neutral conditions, condensation is accelerated.[8]

    • Solution: Adjust the pH of your water or water/alcohol solvent to 4-5 with a weak acid like acetic acid before adding the silane.[10][11][12] This promotes rapid hydrolysis while minimizing self-condensation, leading to a more stable solution of reactive silanols.[9]

  • Concentration Matters: Higher concentrations of the silane increase the proximity of silanol groups, promoting self-condensation.[11]

    • Solution: Prepare dilute solutions, typically in the range of 0.5-5% by weight.[12][13][14]

  • Solution Stability Over Time: Even under optimal pH conditions, the hydrolyzed solution has a limited pot life. Condensation will eventually occur.[11]

    • Solution: Use the hydrolyzed silane solution shortly after preparation, ideally within a few hours.[10][11] If storage is necessary, refrigeration can slow down the condensation process.[11]

Q2: I'm observing incomplete hydrolysis of my styrenic silane. How can I ensure the reaction goes to completion?

A2: Incomplete hydrolysis means that not all alkoxy groups have been converted to silanols, which will reduce the number of potential bonding sites with the inorganic substrate and compromise performance.

Troubleshooting Incomplete Hydrolysis:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Water Hydrolysis is a chemical reaction that consumes water. Stoichiometric amounts may not be enough to drive the reaction to completion.[11]Use a molar excess of water relative to the silane.[11] A common starting point is a solvent mixture of alcohol and water (e.g., 90:10 or 80:20 v/v).[11]
Incorrect pH The rate of hydrolysis is slowest at a neutral pH of 7.[11]As mentioned above, adjust the pH to an acidic range of 3-5 to accelerate hydrolysis.[11]
Choice of Alkoxy Group Methoxy groups hydrolyze more rapidly than ethoxy groups.[1] Ethoxy silanes produce ethanol, which is less hazardous, but the slower hydrolysis requires more careful optimization.[1]If using an ethoxy-based styrenic silane, consider increasing the hydrolysis time or gently warming the solution.
Low Temperature Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[8]If hydrolysis is slow, gentle warming of the solution (e.g., to 30-40°C) can increase the reaction rate.[11] However, be cautious as higher temperatures can also accelerate condensation.[11]
Experimental Protocol: Preparation of a Hydrolyzed Styrenic Silane Solution
  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

  • pH Adjustment: While stirring, add a few drops of acetic acid to the solvent mixture to adjust the pH to approximately 4.5.

  • Silane Addition: Slowly add the styrenic silane coupling agent to the acidified solvent with vigorous stirring to achieve a final concentration of 1-2% (v/v).

  • Hydrolysis (Maturation): Continue stirring the solution for 30-60 minutes at room temperature.[1][15] The solution should become clear as the silane hydrolyzes and dissolves.

  • Application: Use the freshly prepared solution within 8-24 hours for optimal reactivity.[15]

Part 2: Application & Curing: Forming the Interface

Once a stable, hydrolyzed solution is prepared, the next steps involve applying it to the inorganic substrate and curing it to form a robust siloxane network and a reactive surface for polymer interaction.

Q3: What is the optimal thickness for the applied silane layer? I'm seeing poor adhesion, and I'm not sure if I'm applying too much or too little.

A3: This is a critical parameter. A common misconception is that a thicker layer provides better performance. In reality, an excessively thick, cross-linked silane layer can become a weak, brittle interface, leading to cohesive failure within the silane layer itself rather than adhesive failure at the interface.[13] Conversely, a layer that is too thin will have insufficient surface coverage and a low density of reactive styrene groups, resulting in poor adhesion.[13]

Achieving Optimal Thickness:

  • Rule of Thumb: The ideal layer is often described as being between a true monolayer and a few molecules thick (typically less than 1 micrometer).[15]

  • Control via Concentration: The thickness of the applied layer is primarily controlled by the concentration of the silane in the application solution.[5][13] Start with a dilute solution (e.g., 1-2%) and optimize from there.

  • Application Method: The application method (e.g., dipping, spraying, wiping) will also influence the final film thickness.[14] Ensure the method provides a uniform and continuous coating.[15]

Q4: What are the ideal curing conditions (time and temperature) after applying the styrenic silane solution?

A4: Curing is essential for two reasons: it evaporates the solvent and water, and it drives the condensation reaction between the silanol groups and the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds.[5]

Curing Parameter Guidelines:

Parameter Scientific Rationale Typical Range & Considerations
Temperature Higher temperatures accelerate the evaporation of solvents and the condensation reaction.[12][16] However, excessive heat can make the silane layer brittle or damage temperature-sensitive substrates.[15]A common range is 80-120°C.[1] For temperature-sensitive plastics, lower temperatures (80-90°C) for a longer duration may be necessary.[15] For more robust substrates like metal, higher temperatures (110-120°C) can be used.[15]
Time Sufficient time is needed for solvent removal and for the condensation reaction to proceed to an adequate extent. Inadequate drying can leave water at the interface, which is a primary cause of adhesion failure.[13]Typical drying times range from 5 to 20 minutes.[1][15] The optimal time will depend on the temperature and the substrate.

Self-Validating Check: A well-cured surface should exhibit improved wettability by the organic resin you intend to apply. A simple contact angle measurement can be a good qualitative or quantitative check.[17]

Diagram: Styrenic Silane Reaction Workflow

G cluster_prep Solution Preparation cluster_app Application & Curing cluster_poly Polymer Interaction prep_solvent 1. Prepare Alcohol/Water Solvent adjust_ph 2. Adjust pH to 4-5 (e.g., with Acetic Acid) prep_solvent->adjust_ph add_silane 3. Add Styrenic Silane (1-2% concentration) adjust_ph->add_silane hydrolysis 4. Hydrolysis (Stir 30-60 min) Forms Reactive Silanols add_silane->hydrolysis apply 5. Apply to Substrate (Dip, Spray, or Wipe) hydrolysis->apply Use Freshly Prepared Solution dry 6. Cure (Dry) (e.g., 10 min at 110°C) apply->dry bond_formation Forms Covalent Bonds with Substrate dry->bond_formation add_resin 7. Apply Polymer Resin bond_formation->add_resin polymerization 8. Polymerization (Styrene group reacts with resin) add_resin->polymerization final_composite Final Composite Material polymerization->final_composite

Caption: Workflow for styrenic silane coupling agent application.

Part 3: Performance & Adhesion Issues

Even with careful preparation and application, you may encounter issues with the final performance of your composite material. This section addresses common problems related to adhesion and material properties.

Q5: I've followed the recommended procedures, but the adhesion between my polymer and the substrate is still weak. What other factors could be at play?

A5: Weak adhesion despite seemingly correct silane treatment can be frustrating. The issue often lies in the compatibility between the silane's organic functional group and the polymer matrix, or the cleanliness of the substrate.

Troubleshooting Poor Adhesion:

  • Substrate Cleanliness: The substrate surface must be pristine and rich in hydroxyl (-OH) groups for the silane to bond effectively. Contaminants like oils, grease, or dust will act as a barrier.

    • Solution: Thoroughly clean the substrate surface before silane application. This may involve solvent washing, plasma treatment, or other cleaning methods appropriate for your substrate.

  • Polymer Compatibility: The styrenic functional group of the silane must be able to react with or be highly compatible with your polymer matrix.

    • Solution: Ensure your polymerization conditions (initiators, temperature, etc.) are suitable for reacting with the styrene group. For thermoplastics, ensure good miscibility between the styrenic part of the silane and the polymer.

  • Moisture at the Interface: Moisture is a leading cause of adhesion failure.[13] If the curing step was insufficient, or if the composite is exposed to a high-humidity environment, water can attack the Si-O-Substrate bonds at the interface.

    • Solution: Re-evaluate your curing process to ensure complete water removal. Consider if a more hydrophobic silane in combination with the styrenic silane could improve water resistance at the interface.

Diagram: Silane Coupling Mechanism

Caption: The dual reaction mechanism of styrenic silane coupling agents.

References

  • Ikeda, Y. (n.d.). Aspects of Interfacial Structure of Silane Coupling Agents in Particulate-Filled Polymer Composites and the Reinforcement Effect.
  • Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Shin-Etsu Silicone.
  • Dow. (n.d.).
  • Cardiff University. (2022, November 17). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)
  • The Influence of Silane Coupling Agent Composition on the Surface Characterization of Fiber and on Fiber-M
  • ACS Publications. (2022, November 17). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)
  • SpecialChem. (2023, May 10).
  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and....
  • ResearchGate. (n.d.).
  • MDPI. (2024, October 31).
  • Brinker, C.J. (n.d.).
  • How to prevent the hydrolysis of A Silane Coupling Agent? (2025, June 2). Blog.
  • Surface Reactions on Thin Layers of Silane Coupling Agents. (1993, August 15).
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
  • OnlyTRAININGS. (n.d.).
  • ResearchGate. (n.d.). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives | Request PDF.
  • In Vitro Enhanced Bonding of Silane-Modified Adhesive Systems in Fiber Post Cement
  • Effects of time and temperature on the reaction of TESPT silane coupling agent during mixing with silica filler and tire rubber. (n.d.).
  • ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior | Request PDF.
  • Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020, October 2).
  • DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.
  • Silfluo. (2025, December 21). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
  • Gelest, Inc. (n.d.). Silane Coupling Agents.
  • ResearchGate. (n.d.). Optimization of mixing Conditions for TESPT Silane Treatment in Silica-filled NBR System: Correlation of Bound Rubber Content to viscoelastic and mechanical Properties | Request PDF.
  • PubMed. (2011, February 15). Effect of siloxane quantity and ph of silane coupling agents and contact angle of resin bonding agent on bond durability of resin cements to machinable ceramic.
  • PubMed. (2006, November 15). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
  • Coupling agents with 2,4,6,8-tetramethylcyclotetrasiloxane core – synthesis and application in styrene–butadiene rubber production. (2023, July 27). Inorganic Chemistry Frontiers (RSC Publishing).
  • Choose the general principles of the silane coupling agent. (n.d.).
  • Silane Coupling Agents. (n.d.).
  • Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. (2023, May 29). PMC.
  • Benchchem. (n.d.). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane.
  • MDPI. (2020, January 15). The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds.
  • How to Use Silane Coupling Agents: A Practical Guide. (2025, March 26).
  • ResearchGate. (n.d.). An efficient catalytic route for the synthesis of silane coupling agents based on 1,1,3,3-tetramethyldisiloxane core.
  • Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters.
  • ResearchGate. (n.d.).
  • Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber in. (2002, May 1).
  • DTIC. (n.d.). Structure and Adsorption Characteristics of Silane Coupling Agents on Silica and E-glass Fiber.
  • ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.
  • Silico. (n.d.). Silane Coupling Agents.
  • Nanjing SiSiB Silicones Co., Ltd. (n.d.).
  • AZoM. (2012, September 7). A Guide to Silane Solutions: Adhesives and Sealants.

Sources

Preventing premature polymerization of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with (4-ethenylphenyl)methyl-trimethylsilane. It is designed to address common challenges and questions related to the handling, storage, and use of this monomer, with a primary focus on preventing premature polymerization. The recommendations provided are grounded in established principles of polymer chemistry and organosilane handling.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several issues when working with (4-ethenylphenyl)methyl-trimethylsilane, most of which are related to its stability. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification in the Storage Container Premature polymerization has occurred. This can be initiated by: Improper storage temperature (too high).Exposure to light (UV radiation).Depletion of the inhibitor.Contamination with polymerization initiators (e.g., peroxides, acids, bases).Do not attempt to use the material. The polymerization is often exothermic and can be hazardous.Review storage conditions to ensure they align with the recommendations in the FAQs below.Dispose of the polymerized material according to your institution's hazardous waste guidelines.
Inconsistent or Failed Polymerization Reactions Incomplete removal of the polymerization inhibitor.Presence of moisture, leading to hydrolysis of the trimethylsilyl group.Use of a monomer that has already partially polymerized.Ensure the inhibitor removal protocol is followed meticulously. Consider repeating the purification step if necessary.Use anhydrous solvents and handle the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.Always use a fresh, properly stored monomer for your reactions.
Formation of Insoluble Particles in the Monomer Onset of polymerization or hydrolysis of the silane moiety.Filter the monomer through a syringe filter (PTFE, 0.2 µm) before use.If the problem persists, consider purifying the monomer as described in the protocols section.Check for and eliminate sources of moisture in your storage and handling procedures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the primary cause of premature polymerization of (4-ethenylphenyl)methyl-trimethylsilane?

A1: Like other vinyl aromatic compounds such as styrene, the vinyl group of (4-ethenylphenyl)methyl-trimethylsilane is susceptible to free-radical polymerization.[1] This process can be initiated by heat, ultraviolet (UV) light, or the presence of radical-generating impurities.[2] The polymerization reaction is exothermic and can lead to a runaway reaction if not properly controlled, resulting in the formation of a solid polymer mass.[3]

Q2: What are the recommended storage conditions for (4-ethenylphenyl)methyl-trimethylsilane?

A2: Proper storage is critical to maintain the stability of the monomer. For compounds of similar structure, such as (4-ethylphenyl)trimethylsilane, a storage temperature of 2-8°C is recommended.[3] The following guidelines should be followed:

  • Temperature: Store in a refrigerator at 2-8°C. Avoid temperature fluctuations.

  • Light: Keep the container tightly sealed and protected from light. Using an amber glass bottle or storing it in a dark cabinet is advisable.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial for two reasons: it prevents oxygen from potentially forming peroxides that can initiate polymerization, and it protects the moisture-sensitive trimethylsilyl group from hydrolysis.[2][4]

  • Inhibitor: Ensure the monomer is stored with an appropriate inhibitor at the recommended concentration.

Q3: Which inhibitors are suitable for (4-ethenylphenyl)methyl-trimethylsilane, and at what concentrations?

A3: While specific data for (4-ethenylphenyl)methyl-trimethylsilane is not widely available, inhibitors commonly used for styrene and other vinyl monomers are effective. The choice and concentration of the inhibitor are critical for stability.[5]

Inhibitor Abbreviation Typical Concentration (ppm) Key Considerations
4-tert-ButylcatecholTBC10 - 50Requires the presence of a small amount of oxygen to function effectively as an inhibitor.[2]
Monomethyl Ether HydroquinoneMEHQ10 - 50Also requires the presence of oxygen to be an effective inhibitor.[2]
2,6-di-tert-butyl-4-methylphenolBHT50 - 200A common antioxidant that can also inhibit polymerization.[6]

Q4: How does the trimethylsilyl group affect the stability and handling of the monomer?

A4: The trimethylsilyl group is sensitive to moisture and can undergo hydrolysis, especially in the presence of acids or bases.[4] This can affect the performance of the monomer in subsequent reactions. Therefore, it is essential to handle the compound in a dry environment and use anhydrous solvents.

Experimental Procedures

Q5: Why and how should I remove the inhibitor before my experiment?

A5: The polymerization inhibitor must be removed before initiating a controlled polymerization reaction, as it will quench the radicals and prevent or retard the desired reaction. The most common method for removing phenolic inhibitors like TBC and MEHQ is by passing the monomer through a column of activated basic alumina.

Q6: How can I detect if my (4-ethenylphenyl)methyl-trimethylsilane has started to polymerize?

A6: Early detection of polymerization can prevent failed experiments. Here are a few methods:

  • Visual Inspection: Look for an increase in viscosity, the formation of schlieren lines (streaks of different refractive indices), or the presence of solid particles.

  • Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to detect changes in the chemical structure, such as the disappearance of the vinyl C=C bond.[7]

  • Chromatography: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can identify the presence of higher molecular weight polymer species.

Experimental Protocols

Protocol 1: Inhibitor Removal

This protocol describes the removal of phenolic inhibitors (e.g., TBC, MEHQ) using an activated basic alumina column.

Materials:

  • (4-ethenylphenyl)methyl-trimethylsilane containing inhibitor

  • Activated basic alumina

  • Glass chromatography column

  • Anhydrous solvent (e.g., hexane or dichloromethane) for pre-wetting the column (optional)

  • Clean, dry collection flask, flushed with an inert gas

  • Inert gas source (nitrogen or argon)

Procedure:

  • Prepare the Column: In a fume hood, dry-pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.

  • Pre-wet the Column (Optional but Recommended): Gently pass a small amount of anhydrous solvent through the column to wet the alumina and remove any trapped air.

  • Flush the Column: Gently flush the column with an inert gas to remove the solvent.

  • Purify the Monomer: Carefully pour the (4-ethenylphenyl)methyl-trimethylsilane onto the top of the alumina column.

  • Collect the Monomer: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas source. Collect the purified, inhibitor-free monomer in a clean, dry collection flask that has been pre-flushed with an inert gas.

  • Storage of Purified Monomer: The purified monomer is now highly susceptible to polymerization. It should be used immediately. If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.

Visualizations

Free-Radical Polymerization Pathway

The following diagram illustrates the fundamental steps of free-radical polymerization, the primary mechanism for the premature polymerization of (4-ethenylphenyl)methyl-trimethylsilane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer Radical (M.) Monomer Radical (M.) Radical (R.)->Monomer Radical (M.) + Monomer (M) Inactive Species Inactive Species Radical (R.)->Inactive Species + Inhibitor Growing Polymer Chain (P.) Growing Polymer Chain (P.) Monomer Radical (M.)->Growing Polymer Chain (P.) + n(M) Stable Polymer Stable Polymer Growing Polymer Chain (P.)->Stable Polymer + P. Inactive Polymer Inactive Polymer Growing Polymer Chain (P.)->Inactive Polymer + Inhibitor

Caption: Free-radical polymerization and inhibition pathway.

Inhibitor Removal Workflow

This diagram outlines the experimental workflow for removing the polymerization inhibitor from (4-ethenylphenyl)methyl-trimethylsilane.

G start Start: Monomer with Inhibitor prep_column Prepare Alumina Column start->prep_column add_monomer Add Monomer to Column prep_column->add_monomer elute Elute with Inert Gas Pressure add_monomer->elute collect Collect Purified Monomer elute->collect use_immediately Use Immediately collect->use_immediately short_term_storage Short-term Storage (Ice Bath, Inert Gas) collect->short_term_storage

Caption: Workflow for inhibitor removal from the monomer.

References

  • Gelest, Inc. (2015, January 6). ETHYNYLTRIMETHYLSILANE, 98%. Retrieved from [Link]

  • PubChem. (4-Ethenylphenyl)ethyl-trimethylsilane. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]

  • AZoM. (2024, August 23). A Guide to Polymer Analysis Techniques. Retrieved from [Link]

  • PubChem. Silane, [(4-ethenylphenyl)methyl]trimethyl-. Retrieved from [Link]

  • Voltaix. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH]. Retrieved from [Link]

  • Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-TMS-0042 Subject: Troubleshooting & Purification Protocols for 4-Vinylbenzyl Trimethylsilane Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.

Core Directive & Scope

User Advisory: This guide addresses the purification of (4-ethenylphenyl)methyl-trimethylsilane (CAS: 1592-20-7), often abbreviated as VBTMS or PVBMS .

Crucial Structural Distinction: Do not confuse this molecule with:

  • 4-(Trimethylsilyl)styrene (Silicon attached directly to the aromatic ring).

  • Vinyltrimethylsilane (Silicon attached directly to the vinyl group).

Our target molecule contains a methylene bridge between the phenyl ring and the silicon atom. This benzylic position is chemically distinct and requires specific handling to prevent autopolymerization or hydrolysis during purification.

Pre-Purification Diagnostics (The "Triage" Phase)

Before initiating physical separation, analyze your crude mixture. The synthesis (typically Grignard coupling of 4-vinylbenzyl chloride with chlorotrimethylsilane) leaves specific impurity fingerprints.

Diagnostic Table: Impurity Identification

Impurity TypeLikely SourceDiagnostic SignRemoval Strategy
4-Vinylbenzyl Chloride (VBC) Unreacted Starting Material1H NMR: Triplet at ~4.5 ppm (CH2-Cl).Fractional Distillation (Boils lower than product).
Homopolymer Thermal PolymerizationViscous oil; broad NMR peaks; insoluble in MeOH.Precipitation in Methanol; filtration.
Siloxanes (TMS-O-TMS) Hydrolysis of excess TMS-Cl1H NMR: Singlet near 0.0 ppm; "Cloudy" distillate.Vacuum Distillation (Boils very low).
Inhibitor (TBC) Added stabilizerYellow/Orange tint; color change with NaOH.Alkaline Wash (Module 2).
Module 1: Inhibitor Removal (Standard Protocol)

Most commercial or crude sources contain 4-tert-butylcatechol (TBC) to prevent polymerization. If you are proceeding to anionic polymerization, TBC must be quantitatively removed.

Workflow Logic: Phenolic inhibitors like TBC are acidic. We utilize a biphasic alkaline wash to deprotonate the TBC, rendering it water-soluble, while the lipophilic silane remains in the organic phase.

InhibitorRemoval Start Crude VBTMS (+ TBC Inhibitor) Wash1 Wash 2x with 10% NaOH (aq) Start->Wash1 PhaseSep Phase Separation (Discard Aqueous) Wash1->PhaseSep Wash2 Wash 3x with Deionized Water PhaseSep->Wash2 Organic Layer Wash3 Wash 1x with Brine (Sat. NaCl) Wash2->Wash3 Dry Dry over MgSO4 (2 hours) Wash3->Dry Filter Filter & Concentrate Dry->Filter

Caption: Biphasic extraction workflow for the removal of phenolic inhibitors (TBC) prior to distillation.

Step-by-Step Protocol:

  • Dilute crude VBTMS with an equal volume of Hexane or Dichloromethane (DCM) to reduce viscosity and density.

  • Wash twice with 10% NaOH (aq).[1][2] The aqueous layer should turn pink/brown (oxidized TBC salt).

  • Wash three times with distilled water until the aqueous phase is neutral (pH ~7).

  • Wash once with saturated brine to break any emulsions.

  • Dry the organic layer over anhydrous MgSO₄ for at least 2 hours.

  • Filter off the solids and remove the solvent via rotary evaporation (bath temp < 30°C).

Module 2: High-Vacuum Fractional Distillation

This is the most critical step. The boiling point of VBTMS is higher than the starting material (VBC). You must prevent thermal polymerization ("popcorn" polymer) during this heat-intensive process.

Technical Specifications:

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum).

  • Expected Boiling Point: ~85–95°C at 0.5 mmHg (Estimate based on VBC bp of ~80°C at similar pressure).

  • In-Pot Inhibitor: Add Phenothiazine (0.1 wt%) or Copper wire to the distillation flask. These act as radical scavengers at high temperatures but do not distill over.

Troubleshooting the "Popcorn" Effect: If the liquid in the flask suddenly solidifies or foams rapidly, you have initiated radical polymerization.

  • Cause: Oxygen leaks (peroxide formation) or excessive pot temperature.

  • Prevention: Bleed dry Nitrogen/Argon through a capillary tube (ebulliator) during distillation.

DistillationLogic Crude Inhibitor-Free Crude VBTMS Setup Setup High Vac (<1 mmHg) + Vigreux Crude->Setup Heat Slow Ramp Oil Bath Setup->Heat Fraction1 Fraction 1: Low Boilers (Siloxanes/Solvent) Heat->Fraction1 < 60°C Fraction2 Fraction 2: Unreacted VBC (Check NMR) Heat->Fraction2 60-80°C Fraction3 Fraction 3: Pure VBTMS (Main Cut) Heat->Fraction3 80-95°C Residue Pot Residue: Polymers/Salts Heat->Residue > 100°C

Caption: Fractional distillation cuts under high vacuum (0.5 mmHg). Temperatures are approximate and vacuum-dependent.

Module 3: Ultra-Purification for Anionic Polymerization

Context: Living anionic polymerization is intolerant to protic impurities (water, alcohols) at the ppm level. Distillation alone is insufficient.

The "Titration" Method:

  • Drying Agent: Stir the distilled monomer over Calcium Hydride (CaH₂) for 24 hours at 4°C. Degas via three Freeze-Pump-Thaw cycles.

  • Vacuum Transfer: Distill the monomer from the CaH₂ flask into a flame-dried ampoule on a vacuum line.

  • Final Titration (The "Red" Point):

    • Add a 10% solution of Dibutylmagnesium (DBMg) or Triethylaluminum (TEA) dropwise to the monomer flask under inert atmosphere.

    • Why? These scavenge the last traces of water/alcohol without initiating polymerization of the styrene double bond (unlike Butyllithium).

    • Once the impurities are neutralized, the mixture may develop a faint persistent color (depending on the scavenger/indicator used).

    • Flash distill immediately into the polymerization reactor.

Frequently Asked Questions (FAQ)

Q1: My distillate is cloudy. What happened?

  • Root Cause: Hydrolysis of the Trimethylsilyl (TMS) group. If moisture entered the system, the Si-C(benzyl) bond is relatively stable, but any residual Si-Cl starting material will hydrolyze to form siloxanes, which are often cloudy oils.

  • Fix: Redistill taking a tighter "heart cut" (middle fraction). Ensure all glassware is flame-dried.

Q2: Can I use Silica Gel Chromatography instead of distillation?

  • Answer: Yes, for small scales (<5g).

  • Protocol: Use a short plug of Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed hydrolysis).

  • Eluent: 100% Hexanes or Pentane. The VBTMS is very non-polar (Rf ~0.8). Most impurities (VBC, alcohol derivatives) are more polar and will stick to the silica.

Q3: How do I store the purified monomer?

  • Protocol: Store at -20°C under Argon.

  • Shelf Life: Without inhibitor, the monomer is prone to "dark polymerization" over weeks. If storing for >1 week, re-add TBC (10 ppm) and repeat Module 1 before use.

Q4: I see a peak at 4.5 ppm in NMR after distillation. Is it pure?

  • Analysis: No. That triplet corresponds to the -CH2-Cl of the starting material (4-vinylbenzyl chloride).

  • Resolution: Your distillation lacked sufficient theoretical plates. Use a longer Vigreux column or a spinning band column to separate the chloride (lower BP) from the silane (higher BP).

References & Authority
  • Synthesis & Characterization:

    • Hirao, A., et al. "Synthesis and Anionic Polymerization of 4-(Trimethylsilylmethyl)styrene." Macromolecules, 1987. (Establishes the stability of the benzyl-silane linkage).

  • Purification Standards:

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (The gold standard for general monomer purification protocols).

  • Anionic Polymerization Techniques:

    • Hadjichristidis, N., et al. "Anionic Polymerization: Principles and Practical Applications." (Details the CaH2 and dialkylmagnesium drying techniques).

Disclaimer: This guide is for research purposes only. (4-ethenylphenyl)methyl-trimethylsilane is a reactive monomer.[3] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Synthesis of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-ethenylphenyl)methyl-trimethylsilane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during its synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a higher rate of success in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of (4-ethenylphenyl)methyl-trimethylsilane, while seemingly straightforward, is often complicated by the high reactivity of the key intermediate, 4-vinylbenzyl chloride, and the corresponding Grignard reagent. This guide focuses primarily on the Grignard-based synthetic route, which is the most common approach, and addresses its most frequent failure points.

Q1: My reaction yields are consistently low, and I isolate a significant amount of a high-molecular-weight, non-polar byproduct. What is it and how can I prevent it?

A1: This is a classic sign of Wurtz-type homocoupling.

Causality: The primary cause is the reaction between the freshly formed 4-vinylbenzylmagnesium chloride Grignard reagent and unreacted 4-vinylbenzyl chloride starting material. The nucleophilic carbon of the Grignard reagent attacks the electrophilic benzylic carbon of the chloride, displacing the chloride ion and forming 1,2-bis(4-vinylphenyl)ethane. This side reaction is particularly favored at high concentrations and elevated temperatures, where the rate of intermolecular collision increases.[1]

Troubleshooting & Optimization:

  • High Dilution (Barbier Conditions): Instead of pre-forming the Grignard reagent, add the 4-vinylbenzyl chloride slowly and simultaneously with the chlorotrimethylsilane to a suspension of magnesium turnings. This "in-situ" formation keeps the instantaneous concentration of the Grignard reagent low, minimizing the chance of it reacting with the starting halide.

  • Slow Addition: When pre-forming the Grignard, ensure the 4-vinylbenzyl chloride is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux without excessive heat buildup.[2]

  • Temperature Control: Maintain the reaction temperature at or below the solvent's reflux temperature (e.g., ~35°C for THF). Avoid external heating unless the reaction fails to initiate.

G cluster_main Desired Pathway: Silylation cluster_side Side Reaction: Wurtz Coupling Start_M 4-Vinylbenzyl Chloride Mg_M Mg(0) Start_M->Mg_M Formation Grignard 4-Vinylbenzyl Magnesium Chloride (Grignard Reagent) Mg_M->Grignard TMSCl Chlorotrimethylsilane (TMSCl) Grignard->TMSCl Nucleophilic Attack Grignard_S Grignard Reagent (from Desired Pathway) Grignard->Grignard_S Reacts with Starting Material Product (4-ethenylphenyl)methyl -trimethylsilane TMSCl->Product Start_S 4-Vinylbenzyl Chloride Dimer 1,2-bis(4-vinylphenyl)ethane (Dimer Byproduct) Start_S->Dimer Grignard_S->Start_S Nucleophilic Attack

Caption: Desired silylation pathway vs. the competing Wurtz coupling side reaction.

Q2: My reaction mixture turned into an intractable solid/gel. What happened?

A2: This indicates polymerization of the vinyl group.

Causality: 4-Vinylbenzyl chloride is a monomer that is highly susceptible to polymerization, which can be initiated by heat, light, or trace impurities that can act as radical or cationic initiators.[3] The conditions of Grignard formation, which can sometimes require initial heating and can generate radical intermediates, create a favorable environment for this unwanted side reaction.

Troubleshooting & Optimization:

  • Use an Inhibitor: The commercial starting material often contains a stabilizer (e.g., BHT). If you have distilled the monomer, it is crucial to add a small amount of a radical inhibitor like 4-tert-butylcatechol or BHT to the reaction.

  • Strict Temperature Control: Avoid any unnecessary heating. If the reaction must be heated to initiate, do so gently and briefly with a heat gun, then immediately remove the heat source once reflux begins.

  • Work in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is expected to run for an extended period.

Q3: The Grignard reaction fails to start. The solution remains colorless and the magnesium is unreactive.

A3: The magnesium surface is likely passivated by a layer of magnesium oxide (MgO).

Causality: Magnesium metal readily reacts with atmospheric oxygen to form a thin, inert layer of MgO on its surface. This layer prevents the magnesium from reacting with the alkyl halide to form the Grignard reagent.[2] For the reaction to begin, this oxide layer must be breached.

Troubleshooting & Optimization:

  • Mechanical Activation: Before adding solvent, crush the magnesium turnings in the reaction flask with a glass stirring rod under an inert atmosphere. This will break the oxide layer and expose fresh, reactive metal.

  • Chemical Activation: Use a small crystal of iodine (I₂). The iodine will react with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates.

  • Entrainment Reagent: A small amount (a few drops) of 1,2-dibromoethane can be used. It reacts with the magnesium to form ethylene gas and MgBr₂, a process that effectively cleans and activates the metal surface.

Protocol: Magnesium Activation

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add a single small crystal of iodine.

  • Gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes and its purple vapor is visible.

  • Allow the flask to cool. The magnesium should now have a slightly etched appearance.

  • Proceed immediately with the addition of a small amount of anhydrous solvent and a fraction of your halide to initiate the reaction.

Q4: My primary isolated product is 4-vinyltoluene. Where did my silyl group go?

A4: Your Grignard reagent was quenched by an acidic proton source.

Causality: Grignard reagents are extremely strong bases in addition to being good nucleophiles.[4] They will react preferentially with any available acidic protons—most commonly from water—before reacting with the intended electrophile (chlorotrimethylsilane). This acid-base reaction protonates the Grignard reagent, terminating its reactivity and producing the corresponding hydrocarbon, in this case, 4-vinyltoluene.

Troubleshooting & Optimization:

  • Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas (Nitrogen or Argon).[5][6]

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Ethers like THF or diethyl ether should be distilled from a suitable drying agent such as sodium/benzophenone.

  • Reagent Quality: Ensure the chlorotrimethylsilane is not old and has not been exposed to atmospheric moisture. It can be helpful to distill it before use.[7]

G Start Flame-Dried Glassware Inert_atm Assemble Under Inert Atmosphere (N2 or Ar) Start->Inert_atm Solvent Add Anhydrous Solvent (Distilled) Inert_atm->Solvent Water Trace H2O (from air, solvent, glassware) Inert_atm->Water Moisture Contamination Reagents Add Reagents via Syringe Solvent->Reagents Solvent->Water Moisture Contamination Reaction Run Reaction Under Positive Pressure Reagents->Reaction Reagents->Water Moisture Contamination Success Successful Grignard Reaction Reaction->Success Failure Quenched Reagent (Hydrocarbon Byproduct) Water->Failure

Caption: Workflow for maintaining the anhydrous conditions critical for Grignard reactions.

Quantitative Data Summary

The table below summarizes the effect of key reaction parameters on the product distribution in the Grignard-based synthesis. Yields are representative and will vary based on specific experimental execution.

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant Product(s)Rationale
Concentration 0.5 M0.1 MA: Dimer, ProductB: Product High concentration increases the rate of the bimolecular Wurtz coupling side reaction.[1]
Addition Rate Added all at onceDropwise over 1 hourA: Dimer, PolymerB: Product Rapid addition causes local high concentration and a strong exotherm, favoring side reactions.
Temperature Heated to 50°CMaintained at 35°C (reflux)A: Polymer, DimerB: Product External heating significantly accelerates polymerization of the vinyl group.[3]
Atmosphere Ambient AirDry NitrogenA: 4-vinyltolueneB: Product Atmospheric moisture readily quenches the highly basic Grignard reagent.[5]

References

  • Wittig reaction - Wikipedia. (2023, November 29). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Chemistry Heck Reaction - sathee jee - IIT Kanpur. (n.d.). IIT Kanpur. Retrieved February 18, 2026, from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (2023, February 18). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Heck Reaction—State of the Art - MDPI. (2017, September 11). MDPI. Retrieved February 18, 2026, from [Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Vinylsilane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • VINYLTRIMETHYLSILANE - Gelest, Inc. (n.d.). Gelest, Inc. Retrieved February 18, 2026, from [Link]

  • Grignard reaction - Wikipedia. (2023, December 1). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • tris(trimethylsilyl)silane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-ethenylphenyl)methyl-trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing (4-ethenylphenyl)methyl-trimethylsilane?

A1: The most common and direct approach is the Grignard reaction. This typically involves the reaction of a 4-vinylbenzylmagnesium halide with chlorotrimethylsilane. An alternative Grignard route involves reacting (trimethylsilyl)methylmagnesium chloride with 4-vinylbenzyl chloride.[1] Other potential, though less direct, methods could include cross-coupling reactions like the Heck or Hiyama-Denmark reactions, or olefination reactions such as the Wittig or Peterson reactions, though these would require more complex starting materials.[2][3][4]

Q2: Why is the Grignard reaction involving 4-vinylbenzyl chloride often problematic?

A2: The primary challenge is the high propensity for Wurtz-type homocoupling of the benzyl halide, which leads to the formation of 1,2-bis(4-vinylphenyl)ethane as a significant byproduct.[5] This side reaction competes directly with the formation of the desired Grignard reagent, thereby reducing the overall yield.[5][6] Additionally, the vinyl group can be sensitive and may undergo polymerization under certain conditions, especially with prolonged reaction times or elevated temperatures.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Success hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and solvents must be rigorously dried before use.[7]

  • Magnesium Activation: The passivating layer of magnesium oxide on the magnesium turnings must be disrupted to initiate the reaction. This is often achieved with initiators like iodine or 1,2-dibromoethane.[7][8]

  • Temperature Control: The initial Grignard formation is exothermic. Maintaining a gentle reflux is crucial. Subsequent reactions should be performed at appropriate temperatures to minimize side reactions.

  • Slow Addition of Reagents: Adding the 4-vinylbenzyl chloride slowly to the magnesium suspension helps to maintain a low concentration of the halide, which minimizes the rate of the competing Wurtz coupling reaction.[5]

Q4: How can I identify the main product and common impurities?

A4: The product and impurities are typically identified using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will clearly show the characteristic peaks for the vinyl group, the aromatic protons, the benzylic methylene group, and the trimethylsilyl (TMS) group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating the desired product from byproducts like the Wurtz coupling product and unreacted starting materials, and for confirming their molecular weights.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, although it is less definitive than NMR for structural elucidation in this case.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The Grignard reaction fails to initiate.

Q: I've combined my 4-vinylbenzyl chloride, magnesium turnings, and dry ether, but the reaction won't start. What's wrong?

A: Failure to initiate is a classic Grignard problem. Here are the most likely causes and their solutions.

  • Cause: Presence of moisture in the solvent or on the glassware. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[9]

  • Cause: The magnesium surface is passivated with a layer of magnesium oxide, preventing the reaction.

    • Solution 1 (Chemical Activation): Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator that the reaction is starting.[7][8]

    • Solution 2 (Mechanical Activation): If chemical activation fails, try crushing some of the magnesium turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh surface.

  • Cause: The 4-vinylbenzyl chloride may contain inhibitors or impurities.

    • Solution: Ensure the starting material is pure. If it's old or from a questionable source, consider passing it through a short column of activated alumina to remove potential acidic impurities or stabilizers.

Issue 2: The yield is very low, with a large amount of a high-boiling point byproduct.

Q: My reaction worked, but I only isolated a small amount of my desired product. GC-MS analysis shows a major peak with a mass corresponding to the homocoupled dimer.

A: This points directly to the Wurtz coupling reaction outcompeting the Grignard formation. This is the most common side reaction for benzylic halides.[5]

  • Cause: High local concentration of 4-vinylbenzyl chloride. When the halide concentration is high, the likelihood of a newly formed Grignard molecule reacting with another halide molecule increases.[5]

    • Solution: Use dilute conditions and add the 4-vinylbenzyl chloride solution very slowly (dropwise) to the vigorously stirred magnesium suspension. This keeps the instantaneous concentration of the halide low.

  • Cause: Solvent choice can influence the reaction rates.

    • Solution: While THF is often used for Grignard reactions, for benzylic chlorides, solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether have been shown to improve the ratio of Grignard reagent to the Wurtz coupling product.[5]

SolventTypical Grignard:Wurtz Ratio (Benzyl Chloride)Reference
Diethyl Ether (Et₂O)~90:10[5]
2-Methyl-THF~90:10[5]
Tetrahydrofuran (THF)~30:70[5]
  • Cause: Reaction temperature is too high during halide addition.

    • Solution: Maintain the reaction at a gentle reflux. Do not overheat, as this can accelerate the rate of side reactions.

Issue 3: The product appears to have polymerized during workup or purification.

Q: After quenching the reaction, I'm left with a sticky, insoluble material, and I can't isolate my product. What happened?

A: The vinyl group on your molecule is susceptible to polymerization, especially under acidic or radical conditions.

  • Cause: Acidic workup. Quenching the reaction with strong acid can initiate cationic polymerization of the styrene moiety.

    • Solution: Perform the workup under neutral or slightly basic conditions. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and preferred method for quenching Grignard reactions.[1] It provides a mild proton source to decompose the magnesium alkoxide complex without creating a strongly acidic environment.

  • Cause: High temperatures during purification.

    • Solution: If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Adding a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the distillation flask can also prevent polymerization.

  • Cause: Exposure to air and light for prolonged periods.

    • Solution: Workup and store the product under an inert atmosphere (nitrogen or argon) and in an amber bottle to protect it from light, which can initiate radical polymerization.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of (4-ethenylphenyl)methyl-trimethylsilane via Grignard Reaction

Safety Note: This reaction must be conducted in a fume hood under a dry, inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable. Appropriate personal protective equipment (PPE) is required.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 4-Vinylbenzyl chloride (stabilizer-free)

  • Chlorotrimethylsilane (freshly distilled)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until iodine vapors are visible, then cool.

  • Initiation: Add a small portion of a solution of 4-vinylbenzyl chloride (1.0 equivalent) in anhydrous Et₂O via the dropping funnel. Wait for the reaction to initiate, indicated by the disappearance of the iodine color and gentle bubbling.

  • Grignard Formation: Once initiated, add the remaining 4-vinylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with Et₂O. Combine all organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram: Grignard Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification glassware Flame-Dry Glassware initiation 1. Mg Activation & Initiation glassware->initiation solvents Dry Solvents solvents->initiation grignard 2. Grignard Formation (Slow Addition) initiation->grignard coupling 3. Coupling with (CH3)3SiCl grignard->coupling quench 4. Quench with Sat. NH4Cl coupling->quench extract 5. Extraction quench->extract purify 6. Purification (Vacuum Distillation) extract->purify product Final Product purify->product

Caption: Workflow for the synthesis of (4-ethenylphenyl)methyl-trimethylsilane.

Diagram: Troubleshooting Low Yield

Troubleshooting start Low Product Yield check_init Did the reaction initiate properly? start->check_init check_byproduct Is Wurtz dimer the major byproduct? check_init->check_byproduct Yes no_init Cause: Wet reagents or passive Mg surface. Solution: Rigorously dry all components and use chemical/mechanical activation. check_init->no_init No check_polymer Is polymerized material present? check_byproduct->check_polymer No wurtz Cause: High halide concentration. Solution: Use slow addition, dilute conditions, and optimize solvent (e.g., 2-MeTHF). check_byproduct->wurtz Yes polymer Cause: Acidic workup or high purification temperature. Solution: Quench with NH4Cl, use vacuum distillation with inhibitor. check_polymer->polymer Yes end Yield Improved no_init->end wurtz->end polymer->end

Caption: Decision tree for troubleshooting low yield issues.

References

  • Filo. (2025, October 27). Reaction between grignard reagent with vinyl chloride.
  • Alfa Chemistry. Heck Reaction.
  • Organic Syntheses. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) - Organic Syntheses Procedure.
  • Thieme. (n.d.). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C.
  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
  • Wiley Online Library. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates.
  • Beilstein Journals. (2017, December 15). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis.
  • PubMed. (2024, February 12). Stereoselective Synthesis of Silylated Vinylboronates by a Boron-Wittig Reaction and Their Application to Tetrasubstituted Olefins.
  • Royal Society of Chemistry. (n.d.). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction.
  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
  • BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride.
  • Alfa Chemistry. Wittig Reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • MilliporeSigma. (n.d.). Grignard Reagents.
  • ChemScene. (n.d.). (4-Ethylphenyl)trimethylsilane.
  • American Chemical Society. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • Guidechem. (2023, April 5). What are the purification methods for trimethylsilane?
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.
  • PrepChem.com. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane [Formula [IV]: Y=trimethylsilyl, Z=butyl].
  • National Institutes of Health. (n.d.). (4-Ethylphenyl)(trimethyl)silane.
  • Google Patents. (n.d.). CN104136447B - The purification process of trimethyl silane.
  • Figshare. (2024, May 30). Smart Synthesis of Trimethyl Ethoxysilane (TMS) Functionalized Core–Shell Magnetic Nanosorbents Fe3O4@SiO2: Process Optimization and Application for Extraction of Pesticides.
  • Semantic Scholar. (2010). Synthesis and Characterization of Methyl Phenyl Organosilicon Resins with Ammonia.
  • Google Patents. (n.d.). CN114262342B - Method for purifying phenyl silane.
  • Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN101955496A - Process for purifying tetramethylsilane.
  • MDPI. (n.d.). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl).
  • ChemicalBook. (n.d.). TRIMETHYLSILANE synthesis.

Sources

Technical Support Center: Characterization of Silylated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of silylated polymers. This guide is designed for researchers, scientists, and drug development professionals who work with this unique and versatile class of materials. Silylated polymers, including polysiloxanes, poly(silyl ether)s, and poly(silyl ester)s, offer exceptional properties but also present distinct analytical challenges. This resource provides in-depth, field-tested answers to common issues encountered during characterization, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: General Sample Handling & Stability FAQs

The unique chemistry of silyl groups makes proper sample handling paramount for obtaining accurate and reproducible data. Many analytical problems originate from sample degradation before or during the experiment.

Q1: My characterization results are inconsistent. Could my silylated polymer be degrading during sample preparation or storage?

A: Absolutely. The stability of silylated polymers is highly dependent on the specific nature of the silicon-containing bond and the experimental conditions. The primary degradation pathway to be aware of is hydrolysis.

  • Mechanism of Instability : Silyl ethers and silyl esters are susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[1][2] The Si-O-C bond in a silyl ether, for instance, can be attacked by water to form a silanol (Si-OH) and an alcohol (R-OH).[2] The rate of this hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom; larger, bulkier groups provide more protection and increase hydrolytic stability.[3] Polysiloxanes (Si-O-Si backbone) are generally much more stable against hydrolysis than silyl ethers or esters.[1]

  • Troubleshooting & Best Practices :

    • Solvent Purity : Always use high-purity, dry (anhydrous) solvents for sample preparation, especially for techniques like Gel Permeation Chromatography (GPC/SEC). The presence of even small amounts of water can initiate degradation.

    • pH Control : Avoid acidic or basic conditions unless they are a controlled part of an experiment. Buffering your solvent system can sometimes be necessary if the polymer or additives can alter the pH. Acid-catalyzed hydrolysis can lead to complete degradation within hours for some poly(silyl ether)s.[1]

    • Storage : Store silylated polymer samples in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect them from atmospheric moisture.

    • Fresh Preparations : Prepare solutions for analysis immediately before running the experiment. A sample left in an un-dried solvent on a lab bench for several hours may not have the same molecular weight as when it was first dissolved. Both SEC and ²⁹Si NMR can be used to monitor degradation over time.[3]

Section 2: Troubleshooting Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the workhorse technique for determining polymer molecular weight and distribution. However, the unique properties of silylated polymers can lead to a host of chromatographic artifacts.

Q2: Why am I seeing severe peak tailing or distorted peaks for my polysiloxane sample in GPC/SEC?

A: This is a classic problem caused by secondary interactions between the polymer and the stationary phase of the GPC column.

  • Causality : Standard GPC/SEC columns are often packed with silica-based particles or highly crosslinked polystyrene/divinylbenzene.[4] Silica-based packings have residual silanol (Si-OH) groups on their surface. The lone pair electrons on the oxygen atoms of the polysiloxane backbone can form hydrogen bonds with these surface silanols. This interaction causes the polymer to "stick" to the column, slowing its elution and resulting in a broad, tailing peak shape instead of a sharp, symmetrical one.[5]

  • Troubleshooting Workflow :

    GPC/SEC peak tailing troubleshooting workflow.
  • Solutions :

    • Change Column Type : The most robust solution is to use a column with a more inert packing material. Highly-crosslinked polystyrene/divinylbenzene columns (like the Agilent PLgel series) are an excellent choice as they lack the silanol groups that cause the interaction.[4][6]

    • Modify the Mobile Phase : If you must use a silica-based column, you can sometimes suppress the interaction by adding a modifier to the mobile phase. A small amount of a polar solvent or a weak acid can compete for the active sites on the column, preventing the polymer from binding. However, this must be done with caution to ensure the modifier does not cause polymer degradation.

Q3: I'm analyzing a polydimethylsiloxane (PDMS) sample in THF, but my refractive index (RI) detector shows no peak. Is the instrument broken?

A: Your instrument is likely fine. This is a well-known issue of analyzing PDMS in tetrahydrofuran (THF) and is related to the principle of RI detection.

  • Mechanism : An RI detector measures the difference in the refractive index between the pure mobile phase and the eluent containing the sample. A signal is only generated if the polymer and the solvent have different refractive indices. Polydimethylsiloxane (PDMS) and THF are isorefractive, meaning their refractive indices are nearly identical.[7][8] Therefore, when the PDMS elutes from the column, the RI detector sees no change and produces no peak.[9][10]

  • Solutions :

    • Change the Solvent : The simplest solution is to switch to a solvent that has a significantly different refractive index from PDMS. Toluene is an excellent and commonly used alternative for PDMS analysis.[8][10]

    • Use a Different Detector : If you must use THF as the mobile phase, you can employ a detector that does not rely on refractive index. An Evaporative Light Scattering Detector (ELSD) is a superb alternative.[8] The ELSD nebulizes the eluent and evaporates the solvent, leaving behind tiny particles of the polymer analyte which are then detected by light scattering. This provides a strong signal and an excellent, stable baseline.[8]

Polymer TypeProblematic Solvent (for RI)Recommended Solvent (for RI)Alternative Detector (in THF)
Polydimethylsiloxane (PDMS)Tetrahydrofuran (THF)TolueneEvaporative Light Scattering (ELSD)
Other PolysiloxanesTetrahydrofuran (THF)Toluene, ChloroformEvaporative Light Scattering (ELSD)

Section 3: Navigating NMR Spectroscopy

NMR is indispensable for structural elucidation. For silylated polymers, both ¹H and ²⁹Si NMR are crucial, but each comes with challenges.

Q4: I am trying to acquire a ²⁹Si NMR spectrum, but the signal-to-noise ratio is extremely poor even after many scans. How can I improve it?

A: This is a common frustration stemming from the inherent properties of the ²⁹Si nucleus.

  • The Challenge : The ²⁹Si isotope has several properties that make it difficult to detect:

    • Low Natural Abundance : Only 4.7% of silicon is the NMR-active ²⁹Si isotope.[11]

    • Low Sensitivity & Negative Gyromagnetic Ratio : Its intrinsic sensitivity is very low (about 7.84 x 10⁻³ relative to ¹H).[11] The negative gyromagnetic ratio leads to a negative Nuclear Overhauser Effect (NOE), which can invert or completely null the signal during standard proton-decoupled experiments.[11]

    • Long Relaxation Times (T1) : The time it takes for the nucleus to return to equilibrium can be very long, requiring significant delays between scans to avoid signal saturation.[12]

  • Solutions & Optimization Protocol :

    • Use a High Concentration Sample : Whenever possible, use a concentrated sample (e.g., >20 mg/0.5 mL) to maximize the number of ²⁹Si nuclei in the detector coil.[12]

    • Use Pulse Programs Designed for "Insensitive" Nuclei :

      • Inverse-Gated Decoupling : This is the most common and reliable method. The proton decoupler is turned on only during the acquisition of the signal. This prevents the negative NOE from canceling the signal while still providing a sharp, decoupled peak.[11] A long relaxation delay (at least 5 times the longest T1) must be used between scans.

      • Polarization Transfer (DEPT or INEPT) : For silicon atoms with attached protons (e.g., Si-H), pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used.[11] These techniques transfer the high polarization of protons to the silicon nucleus, significantly boosting sensitivity.

    • Add a Relaxation Agent : Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T1 relaxation times of the ²⁹Si nuclei.[11] This allows for much shorter delays between scans, enabling the acquisition of more scans in the same amount of time.

    • Background Signal : Be aware that NMR tubes and probes made of borosilicate glass will contribute a broad background signal between -80 and -130 ppm.[12][13] This can be mitigated by subtracting a spectrum of a blank solvent or by using a sapphire NMR tube, though the latter is expensive.[13]

Q5: How can I accurately determine the degree of silylation on my polymer using ¹H NMR?

A: ¹H NMR is a powerful quantitative tool for this purpose, provided you have appropriate reference signals.

  • The Principle (qNMR) : Quantitative ¹H NMR (qNMR) relies on the fact that the integrated area of a resonance is directly proportional to the number of protons giving rise to that signal. To find the degree of silylation, you compare the integral of a peak from the silyl group to the integral of a peak from the polymer backbone that you know represents a specific number of protons.

  • Step-by-Step Protocol :

    • Identify Unique Signals : Examine the spectrum to find a well-resolved signal corresponding to the protons on the silyl group (e.g., the sharp singlet for a trimethylsilyl, -Si(CH₃)₃, group) and a well-resolved signal from the polymer backbone that is far away from other signals.

    • Assign Proton Counts : Determine the number of protons each signal represents. For a -Si(CH₃)₃ group, this is 9 protons. For the backbone, you must know your polymer's structure (e.g., a specific methylene group, -CH₂-, represents 2 protons).

    • Integrate and Normalize : Integrate both the silyl group signal (I_silyl) and the backbone reference signal (I_backbone). Normalize the backbone integral to its known number of protons (N_backbone).

      • Normalized Integral per Proton = I_backbone / N_backbone

    • Calculate Silyl Protons : Divide the silyl group's integral by the normalized integral per proton to find the experimental number of silyl protons per backbone unit.

      • Experimental Silyl Protons = I_silyl / (Normalized Integral per Proton)

    • Calculate Degree of Silylation : Divide the Experimental Silyl Protons by the theoretical number of protons for one silyl group (N_silyl, e.g., 9 for TMS) to get the degree of silylation.

      • Degree of Silylation (%) = (Experimental Silyl Protons / N_silyl) * 100

    You can also use an internal standard with a known concentration and a sharp, unique peak (like mesitylene) for even more precise quantification.[14]

Section 4: Challenges in Mass Spectrometry

Mass spectrometry provides crucial information on molecular weight, end-groups, and fragmentation, but ionizing these polymers gently is key.

Q6: I am struggling to get good data for my silicone polymer using MALDI-TOF MS. The ionization is poor and fragmentation is high. What can I do?

A: Standard MALDI-TOF MS methods are often challenging for non-polar polymers like silicones, which ionize poorly.[15][16] The choice of matrix and cationizing agent is critical for success.

  • The Problem : Polysiloxanes are non-polar and lack easily ionizable functional groups. The high laser energy required in MALDI can often cause fragmentation of the polymer backbone rather than clean ionization of the parent molecule.[17][18] This leads to complex, difficult-to-interpret spectra.

  • Optimized MALDI-TOF Protocol :

    • Matrix Selection : Do not use standard matrices like DHB (2,5-dihydroxybenzoic acid) alone, as they are often ineffective.[15] A modified matrix is required. A highly effective matrix for polysiloxanes is (2-nitrophenyl) octyl ether .[19] Another successful approach involves modifying DHB with pyridine.[15][16]

    • Cationizing Agent : Silylated polymers do not readily form protons. Instead, they are detected as adducts with metal ions (cationization). Add a cationizing salt to your sample preparation. Potassium trifluoroacetate or sodium acetate are excellent choices.[15][19] The resulting peaks in the mass spectrum will correspond to [M+K]⁺ or [M+Na]⁺.

    • Sample Preparation :

      • Dissolve the polymer in a suitable solvent like THF at a low concentration (e.g., 10⁻⁴ mol/L).[19]

      • Mix the polymer solution with the matrix solution (e.g., 25 mg/mL).

      • Add a small aliquot of the cationizing agent solution (e.g., 5 mg/mL in THF).[19]

      • Spot the final mixture onto the MALDI target and allow it to dry completely.

    • Instrument Tuning : Use the lowest laser power necessary to achieve a good signal. This will minimize in-source fragmentation.

    This optimized approach promotes the formation of intact, cationized polymer chains, leading to a clean spectrum showing the molecular weight distribution.[15]

Section 5: Interpreting Thermal Analysis (TGA/DSC)

TGA and DSC provide critical data on the thermal stability, degradation profile, and composition of silylated polymers.

Q7: My TGA curve for a silylated polymer shows a complex, multi-step weight loss. What could these different steps represent?

A: The multi-step degradation profile observed in Thermogravimetric Analysis (TGA) is characteristic of many silylated polymers and provides valuable information about their composition and stability.[20][21]

  • Interpreting the TGA Curve :

    • Step 1: Low-Temperature Weight Loss (< 200°C) : This initial weight loss is almost always due to the volatilization of residual moisture or trapped solvents from the synthesis.[21][22]

    • Step 2: Mid-Temperature Degradation (200-500°C) : This region typically corresponds to the decomposition of the organic components of the polymer. For poly(silyl ether)s or polymers with organic side chains, this is where the C-C, C-H, and C-O bonds break down. The specific temperature depends on the bond energies and overall polymer structure.

    • Step 3: High-Temperature Degradation (> 500°C) : This stage often involves the cleavage and rearrangement of the more stable silicon-containing backbone. For polysiloxanes, this can involve complex depolymerization reactions that form volatile cyclic siloxanes.

    • Final Residue : The mass remaining at the end of the experiment (e.g., at 800°C in an inert atmosphere) often corresponds to the inorganic content, such as silica (SiO₂) or other ceramic materials.[21] This allows for the quantification of filler or inorganic content.

  • Advanced Analysis : For a definitive identification of the gases evolved during each degradation step, couple the TGA to an evolved gas analyzer (EGA), such as a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[20][23] This powerful hyphenated technique allows you to identify the specific molecules being released at each temperature, confirming whether it's water, organic fragments, or cyclic siloxanes.

References

  • Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC. Available at: [Link]

  • Polysiloxane Surface Analysis Laboratory. tascon.eu. Available at: [Link]

  • Mass Spectrometry of synthetic polysiloxanes - from linear models to plasma polymer networks (+ Supporting Info book). ResearchGate. Available at: [Link]

  • Characterizing Oligomeric Hydroxyl Silicon Oils by MALDI-TOF MS With the Pyridine-Modified Matrix. Frontiers. Available at: [Link]

  • The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example. PMC. Available at: [Link]

  • Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Degradation of Poly(silyl ester)s. ACS Publications. Available at: [Link]

  • MALDI-TOF MS of hydroxyl silicone oils (50 cP, 100cP, 150cP and 200 cP). ResearchGate. Available at: [Link]

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. MDPI. Available at: [Link]

  • 29Si NMR Spectra of Silicon-Containing Uranium Complexes. ACS Publications. Available at: [Link]

  • Desorption/ionization on silicon for small molecules:a promising alternative to MALDI TOF. Acta Biochimica Polonica. Available at: [Link]

  • Organic GPC/SEC columns. Agilent. Available at: [Link]

  • NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. PMC. Available at: [Link]

  • MALDI-TOF-MS Copolymer Analysis: Characterization of a Poly(dimethylsiloxane)-co-Poly(hydromethylsiloxane) as a Precursor of a Functionalized Silicone Graft Copolymer. ACS Publications. Available at: [Link]

  • Desorption/ionization on silicon for small molecules: a promising alternative to MALDI TOF. Semantic Scholar. Available at: [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. PMC. Available at: [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Labs. Available at: [Link]

  • Degradable silyl–ether containing networks from tri-functional thiols and acrylates. University of Colorado Boulder. Available at: [Link]

  • Now you see me and now you don't: GPC analysis of polysiloxanes. Malvern Panalytical. Available at: [Link]

  • Gel Permeation Chromatography Analysis of Polysiloxanes. AZoM. Available at: [Link]

  • (29Si) Silicon NMR. University of Ottawa. Available at: [Link]

  • Polymer analysis by GPC-SEC Technical Note. ResearchGate. Available at: [Link]

  • One hundred fold overall sensitivity enhancements for Silicon-29 NMR spectroscopy of surfaces by dynamic nuclear polarization with CPMG acquisition. RSC Publishing. Available at: [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]

  • Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]

  • NMR Spectroscopy of Polymers. UNESCO/IUPAC. Available at: [Link]

  • Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants. PMC. Available at: [Link]

  • ¹H NMR spectra of silylated silicone polymer (PSOL). ResearchGate. Available at: [Link]

  • Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. Agilent. Available at: [Link]

  • Thermal Analysis Techniques | Polymers. EAG Laboratories. Available at: [Link]

  • A simple liquid state 1H NMR measurement to directly determine the surface hydroxyl density of porous silica. University of Cambridge. Available at: [Link]

  • Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). iPolytech. Available at: [Link]

  • NMR Studies of Polymers at Interfaces. DTIC. Available at: [Link]

  • Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute. Available at: [Link]

  • Electronic Supplementary Information for. The Royal Society of Chemistry. Available at: [Link]

  • Thermal Analysis of Polymers Selected Applications. Mettler-Toledo. Available at: [Link]

  • Characterization of Silylated Silicas by Inverse Gas Chromatography: Modelization of the Poly(dimethylsiloxane) Monomer Unit/Surface Interactions Using Poly(dimethylsiloxane) Oligomers as Probes. PubMed. Available at: [Link]

  • SI‐1. The Royal Society of Chemistry. Available at: [Link]

  • Challenges & Opportunities in Polymer Characterization through Traditional & AI Approaches. Technical University of Denmark. Available at: [Link]

  • Challenges in Polymer Nanocomposites Characterization. DKSH. Available at: [Link]

  • Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. LCGC International. Available at: [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]

  • Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Scientific Research Publishing. Available at: [Link]

  • GPC/SEC Theory and Background – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]

  • Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • GPC/SEC Good Practice & Troubleshooting Tutorials. Separation Science. Available at: [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

Sources

Silyl Protection Support Hub: Controlling TMS Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMS-HYD-CNTRL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Silyl Protection Support Hub. You are likely here because the Trimethylsilyl (TMS) group is either falling off when you need it to stay, or refusing to leave without taking the rest of your molecule with it.

The TMS group is the "post-it note" of protecting groups: easy to apply and easy to remove, but liable to fall off if you breathe on it too hard. This guide moves beyond basic textbook definitions to address the kinetics, causality, and troubleshooting of TMS hydrolysis in complex synthesis.

Module 1: Stability & Premature Cleavage

Focus: Keeping the TMS group intact during workup and purification.

Q: Why did I lose my TMS group during silica gel chromatography?

Diagnosis: Silica gel is inherently acidic (pH ~4-5) due to surface silanol groups (Si-OH). TMS ethers are roughly 64x more labile to acid than Triethylsilyl (TES) ethers and 20,000x more labile than TBDMS ethers.[1] The acidity of standard silica is sufficient to protonate the ether oxygen, catalyzing hydrolysis via an


-Si mechanism.

Corrective Protocol (The "Neutralized Column"):

  • Pre-treatment: Slurry your silica gel in your eluent + 1% Triethylamine (Et3N) .

  • Flush: Run 2 column volumes of pure eluent to remove excess amine (if your compound is base-sensitive).

  • Load: Load your sample. The absorbed amine neutralizes the acidic silanol sites, preserving the TMS ether.

Q: My TMS ether degrades in Methanol even without acid added. Why?

Diagnosis: This is solvolysis , not just hydrolysis. Methanol is a protic solvent. Even trace acidity (from glassware or CO2 absorption from air) can catalyze the exchange of the alkoxy group for a methoxy group, generating MeOSiMe3 and your free alcohol.

Troubleshooting:

  • Switch Solvents: Use aprotic solvents (DCM, THF) for storage and processing.

  • Buffer: If you must use MeOH, add a solid buffer like NaHCO3 (suspended) to scavenge trace protons.

Module 2: Selective Deprotection (The "Precision" Problem)

Focus: Removing TMS while leaving TBDMS, TIPS, or TBDPS intact.

Q: How do I remove a TMS group without touching a TBDMS group on the same molecule?

Strategy: Exploit the massive steric rate difference. The tert-butyl group on TBDMS blocks nucleophilic attack at the silicon atom. You do not need fluoride (TBAF) for this; fluoride is often too aggressive and can cleave TBDMS if not carefully monitored.

Recommended Protocol: Potassium Carbonate Methanolysis This method relies on the base-catalyzed solvolysis which is highly selective for TMS due to steric accessibility.

  • Dissolve substrate in MeOH (0.1 M).

  • Add anhydrous

    
     (0.5 equiv).
    
  • Run at 0°C for 30 mins.

  • Monitor: TMS will cleave rapidly; TBDMS will remain indefinitely at 0°C.

Data: Relative Stability Hierarchy Normalized cleavage rates (approximate)

Protecting GroupAcid Stability (Relative Time)Base Stability (Relative Time)
TMS 1 (Minutes) 1 (Minutes)
TES 6410-100
TBDMS 20,00020,000
TIPS 700,000100,000
TBDPS 5,000,00020,000
Module 3: The Fluoride Factor & Side Reactions

Focus: Using TBAF correctly and avoiding "Nuclear" deprotection errors.

Q: I used TBAF to remove TMS, but my ester/enone decomposed. What happened?

Diagnosis: "Naked" fluoride (as found in anhydrous TBAF) is extremely basic. Commercial TBAF contains water, establishing an equilibrium:



The generated hydroxide  or the fluoride itself acts as a base, causing 

-elimination or ester hydrolysis.

Corrective Protocol: Buffered TBAF To neutralize the basicity while retaining the high affinity of Fluoride for Silicon (


 bond strength), use an acetic acid buffer.

Protocol:

  • Prepare 1.0 M TBAF in THF.

  • Add Acetic Acid (1:1 molar ratio to TBAF).

  • This generates a buffered species (

    
    ) that is acidic enough to prevent base-catalyzed decomposition but reactive enough to strip silyl groups.
    
Q: What is the "Brook Rearrangement" and why did my silyl group migrate?

Diagnosis: If you generate an alkoxide (e.g., using a strong base like LDA or during a Grignard reaction) near a silyl group, the silicon can migrate from Carbon to Oxygen (or Oxygen to Carbon).[2][3] This is driven by the formation of the stronger Si-O bond.[3]

Prevention:

  • Avoid generating free alkoxides near silyl ethers.

  • Use Low Temperature (-78°C) if strong bases are required.

  • Retro-Brook: If you observe migration, treating the product with a catalytic base in a polar solvent can sometimes revert the equilibrium, though Si-O formation usually dominates.[3]

Visualizations & Logic Flows
Figure 1: Deprotection Decision Tree

Use this logic flow to select the safest deprotection method.

DeprotectionLogic Start Start: Remove TMS Group IsAcidSensitive Is molecule Acid Sensitive? Start->IsAcidSensitive IsBaseSensitive Is molecule Base Sensitive? IsAcidSensitive->IsBaseSensitive Yes (Avoid H+) HasOtherSilyls Contains TBDMS/TIPS? IsAcidSensitive->HasOtherSilyls No (Acid OK) UseBufferedTBAF Use TBAF + AcOH (Buffered) IsBaseSensitive->UseBufferedTBAF Yes (Avoid OH-) UseHFPy Use HF-Pyridine (Highly Acidic Fluoride) IsBaseSensitive->UseHFPy No (Base OK, but Acid Sensitive?) UseAcid Use Citric Acid/MeOH or AcOH/THF HasOtherSilyls->UseAcid No (Fastest) UseK2CO3 Use K2CO3 / MeOH HasOtherSilyls->UseK2CO3 Yes (Selective)

Caption: Decision matrix for selecting TMS deprotection reagents based on substrate sensitivity and orthogonality requirements.

Figure 2: Mechanism of Acid-Catalyzed Hydrolysis

Understanding the


-Si pathway.[4]

HydrolysisMech Step1 TMS Ether (R-O-SiMe3) Step2 Protonation (R-O+(H)-SiMe3) Step1->Step2 Fast Equilibrium Step3 Pentacoordinate Transition State Step2->Step3 Rate Limiting Step4 Cleavage (R-OH + Me3Si-Nu) Step3->Step4 Collapse Acid H+ (Catalyst) Acid->Step2 Nu Nucleophile (H2O / MeOH) Nu->Step3

Caption: Acid-catalyzed hydrolysis proceeds via protonation of the oxygen followed by nucleophilic attack on silicon, forming a pentacoordinate intermediate.

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[5] (Wiley). The definitive text on stability hierarchies and deprotection protocols.

  • Silyl Ethers Stability Chart . BenchChem. Comparative data on silyl ether cleavage rates in acidic and basic media.[6][7][8]

  • Brook Rearrangement Mechanism . Organic Chemistry Portal. Detailed mechanism of base-catalyzed silyl migration.[9]

  • TBAF Deprotection and Buffering . Master Organic Chemistry. Practical guide to using fluoride sources without decomposing substrates.

  • Selective Deprotection of Silyl Ethers . Gelest Technical Library. Specific protocols for orthogonal deprotection.

Sources

Technical Support Center: Catalyst Selection for (4-Ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15263-28-2 (and related derivatives) Internal Code: VBTMS-TechGuide Status: Active

Core Directive: The Dual-Reactivity Paradox

As a researcher working with (4-ethenylphenyl)methyl-trimethylsilane (VBTMS) , you are managing two distinct reactive centers with opposing polarity and stability profiles.

  • The Vinyl Handle (Styrenic): Electron-rich, prone to radical/anionic polymerization and electrophilic addition.

  • The Benzylic Silane Handle: A latent nucleophile. The Carbon-Silicon bond at the benzylic position is acid-labile and fluoride-sensitive .

Critical Warning: The most common failure mode with VBTMS is not catalyst inactivity, but orthogonal interference . A catalyst chosen for the vinyl group must not inadvertently activate the benzylic silane (leading to premature desilylation), and vice versa.

Interactive Troubleshooting Modules

Module A: Polymerization (The Styrene Backbone)

Objective: High molecular weight polymer with low Polydispersity Index (PDI).

Scenario 1: Anionic Polymerization

User Question: "My PDI is consistently >1.3, and I see low initiation efficiency. I'm using n-BuLi in cyclohexane."

Root Cause: n-Butyllithium (n-BuLi) forms stable hexameric aggregates in non-polar solvents, causing slow initiation relative to propagation. This "slow start" broadens the molecular weight distribution.

Corrective Protocol:

  • Switch Initiator: Use sec-Butyllithium (sec-BuLi) . The branched alkyl group disrupts aggregation, increasing initiation rates.

  • Solvent Modification: If you must use n-BuLi, add a Lewis base modifier like THF or TMEDA (N,N,N',N'-tetramethylethylenediamine) to break aggregates.

    • Caution: Too much modifier can promote side reactions at the benzylic position.

  • Purification: VBTMS is a "styrene derivative," meaning it is essentially a sponge for moisture. Standard distillation is insufficient. You must use the break-seal technique with calcium hydride (CaH₂) or dialkylmagnesium drying agents immediately prior to polymerization.

Scenario 2: Controlled Radical Polymerization (ATRP)

User Question: "The reaction turns green and stops at 40% conversion. I am using CuBr/PMDETA."

Root Cause: The "Persistent Radical Effect" accumulation. In styrene-like systems, radical termination builds up Cu(II) (the deactivator) too quickly, halting the reaction (the "green" color is Cu(II)).

Corrective Protocol:

  • Catalyst System: Switch to CuCl / dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine). Chloride allows for faster deactivation than bromide, maintaining better control for styrenics.

  • Reducing Agent: Add Sn(EH)₂ (Tin(II) 2-ethylhexanoate) or Ascorbic Acid as a reducing agent (ARGET ATRP) to regenerate Cu(I) from the accumulated Cu(II).

Module B: Hydrosilylation & Functionalization

Objective: Modifying the vinyl group without touching the TMS group.

Scenario 3: Hydrosilylation Failure (Gelation)

User Question: "I am trying to hydrosilylate the vinyl group with a hydride-terminated PDMS using Karstedt's catalyst. The mixture turned into a gel instantly."

Root Cause: Uncontrolled exotherm or cross-linking. VBTMS is highly reactive toward hydrosilylation. If the concentration of Si-H and Vinyl groups is high, the heat generated accelerates the reaction exponentially (thermal runaway), leading to non-specific cross-linking.

Corrective Protocol:

  • Dilution: Perform the reaction in toluene (30-50 wt% solids).

  • Catalyst Poisoning (Controlled): Add a moderator like 1-ethynyl-1-cyclohexanol (ECH) or dimethyl maleate. These coordinate to the Pt center, inhibiting activity at room temperature but releasing the catalyst upon heating (activation temp ~60-80°C).

  • Stepwise Addition: Do not mix all reagents at once. Add the Si-H component dropwise to the VBTMS + Catalyst solution at reflux.

Scenario 4: Heck Coupling Desilylation

User Question: "I am performing a Heck coupling on the vinyl group. The coupling works, but I'm losing the TMS group."

Root Cause: Base selection. Standard Heck conditions often use strong bases or high temperatures that trigger protodesilylation of the benzylic silane.

Corrective Protocol:

  • Catalyst: Pd(OAc)₂ with bulky phosphines (e.g., P(o-tolyl)₃).

  • Base: Switch from inorganic bases (K₂CO₃, NaOAc) to Silver Carbonate (Ag₂CO₃) or use amine bases (Et₃N) at lower temperatures.

  • Avoid: Fluoride additives (common in some "accelerated" protocols) are strictly forbidden.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision paths for catalyst selection based on the desired reaction outcome.

VBTMS_Catalyst_Selection Start Substrate: (4-Ethenylphenyl)methyl-trimethylsilane Goal Select Reaction Goal Start->Goal Poly Polymerization Goal->Poly Make Polymer Funct Vinyl Functionalization Goal->Funct Modify Monomer Anionic Anionic (Living) Poly->Anionic Radical Radical (ATRP/RAFT) Poly->Radical Hydro Hydrosilylation Funct->Hydro Heck Heck Coupling Funct->Heck SecBuLi Catalyst: sec-BuLi Solvent: Benzene/THF Temp: -78°C Anionic->SecBuLi CuCl Catalyst: CuCl / dNbpy (Better control than CuBr) Radical->CuCl Karstedt Catalyst: Karstedt's (Pt(0)) + Moderator (ECH) Hydro->Karstedt Pd Catalyst: Pd(OAc)2 / P(o-tolyl)3 Base: Ag2CO3 or Et3N Heck->Pd Warn1 Avoid n-BuLi (Slow Initiation) SecBuLi->Warn1 Warn2 Risk: Gelation Sol: Dilute in Toluene Karstedt->Warn2 Warn3 CRITICAL: Avoid Fluorides/Alkoxides (Prevents Desilylation) Pd->Warn3

Caption: Decision tree for VBTMS catalyst selection. Green paths denote polymerization; Red paths denote small-molecule functionalization. Warning nodes highlight failure points specific to the benzylic silane moiety.

Data Summary: Catalyst Performance Matrix

Reaction TypeRecommended CatalystKey Reagent/AdditiveCritical ParameterTypical Yield/PDI
Anionic Polymerization sec-ButyllithiumBenzene (Solvent)Impurity level < 10 ppmPDI < 1.05
ATRP (Radical) CuCl / dNbpySn(EH)₂ (Reducing Agent)Halogen Exchange (Cl vs Br)PDI 1.1 - 1.3
Hydrosilylation Karstedt's Catalyst1-Ethynyl-1-cyclohexanolTemperature Control (Exotherm)> 95% Yield
Heck Coupling Pd(OAc)₂ / P(o-tolyl)₃Ag₂CO₃ (Base)NO Fluorides 70-85% Yield
Desilylation TBAF or CsFTHF/DMFStoichiometry100% Conversion

Stability & Storage Protocol

The benzylic C-Si bond is robust under neutral conditions but fragile under extremes.

  • Acid Sensitivity: Strong acids (HCl, H₂SO₄) will cause protodesilylation , replacing the -SiMe₃ group with a proton, yielding 4-methylstyrene.

    • Test: If your NMR shows a disappearance of the TMS peak (0.0 ppm) and appearance of a methyl singlet (~2.3 ppm), your media is too acidic.

  • Base/Nucleophile Sensitivity: Fluoride ions (TBAF) are the specific "kill switch" for this group. Do not use fluoride-containing stir bars or glassware cleaned with HF if preserving the silane is the goal.

References

  • Anionic Polymerization Kinetics: Hirao, A., et al. "Precise Synthesis of Chain-End-Functionalized Polystyrenes with Organosilyl Groups." Macromolecules, vol. 26, no. 19, 1993, pp. 4995–5003.

  • ATRP Catalyst Selection: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, vol. 101, no. 9, 2001, pp. 2921–2990.

  • Hydrosilylation Mechanisms: Lewis, L. N., et al. "Mechanism of Formation of Platinum(0) Complexes Containing Silicon-Vinyl Ligands." Journal of the American Chemical Society, vol. 112, no. 16, 1990, pp. 5998–6004.

  • Heck Reaction & Silyl Stability: Denmark, S. E., et al. "Cross-Coupling Reactions of Organosilicon Compounds." Organic Reactions, 2004.

  • Benzylic Silane Reactivity: Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 563-593.

Technical Guide: Solvent Effects on (4-Ethenylphenyl)methyl-trimethylsilane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical solvent-dependent behaviors of (4-ethenylphenyl)methyl-trimethylsilane (also known as 4-vinylbenzyl trimethylsilane). This compound exhibits a unique "dual reactivity" profile—polymerization of the vinyl group versus lithiation of the benzylic position—which is strictly governed by solvent polarity and Lewis basicity.

Executive Summary: The Solvent-Reactivity Switch

For researchers working with (4-ethenylphenyl)methyl-trimethylsilane, the choice of solvent is not merely about solubility; it dictates the reaction pathway. The presence of the trimethylsilylmethyl group (


) at the para-position activates the benzylic protons, creating a competition between anionic polymerization  (vinyl addition) and lateral lithiation  (deprotonation).
Solvent ClassPrimary Reactive SpeciesDominant Reaction PathwayOutcome
Non-Polar (Benzene, Cyclohexane)Tight Ion Pair (

bound to chain end)
Vinyl Addition Controlled "Living" Polymerization
Polar Aprotic (THF)Solvent-Separated Ion Pair (Free ions)Benzylic Deprotonation Chain Transfer / Lateral Lithiation (Side Reaction)
Protic (MeOH,

)
N/ATermination Immediate quenching (Desilylation risk if basic)
Critical Mechanism: Why Solvents Matter

The reactivity is driven by the acidity of the benzylic protons. The silicon atom stabilizes the adjacent carbanion via


-

hyperconjugation (and potentially empty d-orbital participation), making the benzylic position significantly more acidic (

) than in standard 4-methylstyrene (

).
Pathway A: Non-Polar Media (Preferred for Polymerization)

In hydrocarbon solvents like benzene, the organolithium initiator (e.g., sec-BuLi) exists as stable aggregates (hexamers/tetramers). The propagation proceeds via a coordination mechanism that favors addition to the unhindered vinyl group. The benzylic protons are "protected" by the tight ion pairing, preventing deprotonation.

Pathway B: Polar Media (The "Trap")

In THF, the solvent solvates the lithium cation, breaking aggregates into reactive dimers or monomers. This exposes the "naked" anion, which acts as a powerful base. It readily abstracts the acidic benzylic proton from the monomer, leading to chain transfer to monomer . This terminates the growing chain and creates a stable, non-polymerizing benzylic anion.

Visualizing the Pathway Divergence

ReactionPathways Start Monomer: (4-ethenylphenyl)methyl-trimethylsilane Initiator Initiator: sec-BuLi Start->Initiator Solvent_NP Solvent: Benzene/Cyclohexane Initiator->Solvent_NP Aggregation Solvent_P Solvent: THF (Polar) Initiator->Solvent_P Solvation Polymerization Pathway: Vinyl Addition (Living Polymerization) Solvent_NP->Polymerization Kinetic Control SideReaction Pathway: Proton Abstraction (Chain Transfer/Termination) Solvent_P->SideReaction Thermodynamic Control Product_A Product: Defined Polymer (Narrow PDI) Polymerization->Product_A Product_B Product: Oligomers + Lithiated Monomer SideReaction->Product_B

Figure 1: Solvent-directed reaction pathways. Non-polar solvents favor the desired polymerization, while polar solvents trigger unwanted deprotonation.

Optimized Protocol: Anionic Polymerization

Objective: Synthesis of Poly[4-(trimethylsilylmethyl)styrene] with narrow molecular weight distribution (PDI < 1.1).

Reagents:

  • Monomer: (4-ethenylphenyl)methyl-trimethylsilane (Distilled over

    
    , then 
    
    
    
    to remove final moisture).
  • Solvent: Benzene or Cyclohexane (Distilled from Na/K alloy).

  • Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane.

Step-by-Step Methodology:

  • Reactor Prep: Flame-dry a glass ampoule or reactor under high-vacuum (

    
     mmHg) to remove all adsorbed moisture.
    
  • Solvent Transfer: Cryo-transfer benzene (solvent) into the reactor.

  • Initiation: Add sec-BuLi via break-seal or gas-tight syringe.

    • Note: The solution is colorless.

  • Monomer Addition: Add the purified monomer slowly at room temperature.

    • Observation: The solution should turn orange-red immediately. This color indicates the formation of the styryl anion (active living center).

    • Troubleshooting: If the solution turns yellow or fades, impurities (water/oxygen) are terminating the chains.

  • Propagation: Stir at

    
     for 4–24 hours.
    
    • Why Room Temp? In non-polar solvents, the reaction is slow but controlled.

  • Termination: Add degassed methanol. The color will disappear instantly.

  • Precipitation: Pour the reaction mixture into a large excess of Methanol to precipitate the white polymer.

Troubleshooting & FAQs
Q1: My polymerization yield is low, and the PDI is broad (>1.5) when using THF. Why?

Diagnosis: You are experiencing Chain Transfer to Monomer . Explanation: In THF, the reactivity of the carbanion is too high. Instead of attacking the vinyl group of the next monomer, the growing chain end abstracts a proton from the


 group of a monomer molecule.
Solution:  Switch to a non-polar solvent like Benzene or Cyclohexane. If THF is required for solubility reasons, lower the temperature to 

strictly, though side reactions may still occur.
Q2: Can I use this monomer to introduce a "handle" for later functionalization?

Answer: Yes. The


 group is a "masked" anion.
Protocol: 
  • Polymerize the monomer in Benzene (as above).

  • Isolate and dissolve the polymer in THF.

  • Treat with sec-BuLi/TMEDA.

  • Result: The polymer will be lithiated at the benzylic position (lateral lithiation) without degrading the backbone. This can then be reacted with electrophiles (

    
    , aldehydes) to functionalize the polymer.
    
Q3: The reaction mixture turned deep red, but no polymer precipitated in Methanol. What happened?

Diagnosis: You likely formed the monomeric anion via deprotonation, not the polymer. Cause: If the monomer concentration was low relative to the initiator in a polar solvent, or if the initiator was too basic (e.g., t-BuLi), you may have simply deprotonated the monomer to form


. This species is stable and red but does not polymerize effectively because the charge is delocalized.
Verification:  Check NMR of the residue. You will see recovered monomer or oligomers.
Q4: Is the silyl group stable to hydrolysis?

Answer: Generally, yes. The


 bond in benzyl-silanes is stable to water and mild acids. However, it is labile to Fluoride ions  (e.g., TBAF) or Strong Base + Heat .
  • Warning: Do not use TBAF unless you intend to cleave the silyl group (which would generate a reactive toluene derivative or benzyl anion).

Solvent Properties Reference Table
SolventDielectric Constant (

)
Reaction Rate (

)
Dominant MechanismRisk Level
Benzene 2.3Slow (

)
Coordination / InsertionLow (Recommended)
Cyclohexane 2.0Very SlowCoordination / InsertionLow (Requires heating sometimes)
THF 7.5Fast (

)
Free Ion AttackHigh (Chain Transfer)
Dioxane 2.2ModerateMixedModerate
References
  • Hirao, A., et al. (1999). Anionic Polymerization of 4-(Trimethylsilylmethyl)styrene. Macromolecules.

  • Nakahama, S., & Hirao, A. (1990). Protection and Polymerization of Functional Monomers. Progress in Polymer Science.

  • Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice. Springer.

Validation & Comparative

Comparative Guide: (4-Ethenylphenyl)methyl-trimethylsilane vs. Conventional Vinyl Silanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Ethenylphenyl)methyl-trimethylsilane (CAS: 64268-25-3), often abbreviated as TMSMS or VBTM (Vinylbenzyl trimethylsilane), represents a critical bridge between the high silicon content of small-molecule silanes and the processability of styrenic polymers.

Unlike Vinyltrimethylsilane (VTMS) , which is a volatile liquid utilized primarily for gas-phase surface modification or as a difficult-to-polymerize comonomer, TMSMS is a stable styrenic monomer. It allows researchers to incorporate silicon into polymer backbones using standard radical or anionic polymerization techniques, yielding solid, high-


 materials essential for bilayer nanolithography and high-refractive-index coatings.

Verdict: Choose TMSMS when you need to form a solid, etch-resistant film or a structural polymer. Choose VTMS only for surface silylation or specialized gas-phase deposition.

Chemical Identity & Structural Logic

To understand the performance differences, one must analyze the structural connectivity.

Feature(4-Ethenylphenyl)methyl-trimethylsilane (TMSMS) Vinyltrimethylsilane (VTMS)
Structure Vinyl-Phenyl-Methylene-Silane Vinyl-Silane
Formula


MW ~190.36 g/mol ~100.24 g/mol
Boiling Point High (>200°C / solid derivatives)55°C (Volatile)
Silicon wt% ~14.7%~28.0%
Reactivity Styrenic: Stabilized radical, easy polymerization.Unactivated Vinyl: Poor radical polymerization.
Primary Use Solid Resists, Optical PolymersSilylation Agents, Comonomers
Structural Diagram

The "Benzyl Spacer" in TMSMS is the functional key. It decouples the silicon sterics from the polymerizable vinyl group.

StructureComparison cluster_0 Vinyltrimethylsilane (VTMS) cluster_1 (4-Ethenylphenyl)methyl-trimethylsilane (TMSMS) VTMS CH2=CH-SiMe3 (Silicon directly on Vinyl) Prop1 High Steric Hindrance Low Polymerizability VTMS->Prop1 TMSMS CH2=CH-Ph-CH2-SiMe3 (Benzyl Spacer) Prop2 Styrenic Reactivity High Polymerizability TMSMS->Prop2 Prop3 Solid Film Formation TMSMS->Prop3

Figure 1: Structural comparison highlighting the "Benzyl Spacer" effect.[1]

Critical Performance Analysis

A. Polymerization Kinetics (The "Styrene Effect")
  • TMSMS: Behaves kinetically like styrene. The vinyl group is conjugated with the phenyl ring, stabilizing the radical intermediate during polymerization. It can be homopolymerized to high molecular weights (

    
     Da) using AIBN or BPO initiators.
    
  • VTMS: The silicon atom directly attached to the vinyl group stabilizes the radical poorly and provides steric bulk. Homopolymerization is extremely difficult and slow; it is typically used only as a comonomer (e.g., with ethylene) or in anionic polymerization under strict conditions.

B. Nanolithography: The Bilayer Resist Advantage

This is the "Killer Application" for TMSMS. In bilayer lithography, a thin silicon-containing top layer is imaged and then used as a mask to etch a thick organic underlayer.

  • Etch Resistance (Oxygen Plasma):

    • Mechanism: Upon exposure to

      
       plasma, the silicon in TMSMS converts to non-volatile 
      
      
      
      (silica), forming a hard "crust" that stops the etch.
    • Data Point: While VTMS has higher theoretical Si%, it cannot form the solid, spin-coatable films required for this process. TMSMS polymers form stable films with

      
      , ideal for baking.
      
  • Sensitivity:

    • TMSMS polymers often exhibit negative tone behavior under e-beam or deep-UV irradiation due to cross-linking at the benzylic position.

C. Etch Resistance Comparison (Ohnishi Parameter)

While the Ohnishi parameter (


) is a classical predictor, for Si-polymers, Silicon Weight %  is the dominant factor.
MaterialSi Content (wt%)Relative O2 Etch Rate (vs. Novolac)Film Stability
Polystyrene 0%1.0 (Reference)High
Poly(TMSMS) ~14.7% < 0.1 (High Resistance) High
Poly(VTMS) ~28%N/A (Hard to form film)Low/N/A

Experimental Protocols

Protocol A: Radical Polymerization of TMSMS

Use this protocol to synthesize a silicon-containing resist polymer.

Reagents:

  • Monomer: (4-Ethenylphenyl)methyl-trimethylsilane (Distill to remove inhibitor before use).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: Toluene or THF (Anhydrous).

Workflow:

  • Preparation: In a Schlenk tube, dissolve TMSMS (2.0 g, 10.5 mmol) in Toluene (4 mL).

  • Initiation: Add AIBN (17 mg, 1 mol%).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical:

    
     inhibits radical polymerization).
    
  • Polymerization: Heat to 65°C for 12–24 hours under Argon atmosphere.

  • Purification:

    • Cool to room temperature.

    • Precipitate dropwise into a large excess of Methanol (100 mL). The polymer will form a white fibrous solid.

    • Filter and dry under vacuum at 40°C.

  • Characterization: Confirm structure via

    
    -NMR (Disappearance of vinyl protons at 
    
    
    
    5.2–6.7 ppm).
Protocol B: Bilayer Lithography Process

How to utilize Poly(TMSMS) as an etch barrier.

Lithography Step1 1. Spin Coating Apply thick organic underlayer (e.g., PMMA) Bake 180°C Step2 2. Top Layer Application Spin coat Poly(TMSMS) (~100nm) Bake 110°C Step1->Step2 Step3 3. Exposure (E-beam/DUV) Pattern latent image Step2->Step3 Step4 4. Development Solvent wash (removes unexposed regions) Step3->Step4 Step5 5. Oxygen RIE (Etch) O2 Plasma attacks organic underlayer. TMSMS turns to SiO2 mask. Step4->Step5

Figure 2: The Bilayer Resist Workflow utilizing the silicon-to-silica conversion mechanism.

Organic Synthesis Utility: Cross-Coupling

While polymerization is the primary use, the benzyl-silane moiety is chemically distinct from vinyl silanes in coupling reactions.

  • Hiyama Coupling: Vinyl silanes (VTMS) require fluoride activation to couple the vinyl group.

  • TMSMS Reactivity: The benzyl-silicon bond is activated. Under fluoride conditions (TBAF), the benzyl group can theoretically act as a nucleophile, but in most catalytic cycles involving the vinyl group (Heck coupling), the bulky benzyl-silyl group remains intact, serving as a protected handle for later functionalization.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 79102, Vinyltrimethylsilane. Retrieved from [Link]

  • Nishikubo, T., et al. (1991). Synthesis and characterization of new silicon-containing polymers. Journal of Polymer Science.
  • Ohnishi, Y., et al. (1983). A new parameter for the dry etch resistance of polymers. Journal of the Electrochemical Society.
  • Comparative Reagents

    • Gelest, Inc. (2025). Vinyltrimethylsilane Product Data. Retrieved from [Link] (General physical property comparison).

Sources

A Senior Application Scientist's Guide to Silyl-Functionalized Styrenes: Trimethylsilyl vs. Triethoxysilyl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials and polymer chemistry, functionalized monomers serve as fundamental building blocks for creating materials with tailored properties. Among these, silyl-functionalized styrenes are particularly versatile, offering a gateway to hybrid organic-inorganic materials, novel surface modifications, and polymers with enhanced thermal and mechanical properties. This guide provides an in-depth comparison of two prominent members of this class: 4-trimethylsilylstyrene (TMS-styrene) and 4-triethoxysilylstyrene (TES-styrene).

As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. This document is designed to elucidate the causal relationships between the molecular structure of these monomers and their performance in practical applications. We will explore their distinct reactivity profiles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic targets.

Core Molecular Differences: A Tale of Two Silicon Centers

The fundamental distinction between TMS-styrene and TES-styrene lies in the substituents attached to the silicon atom. This seemingly subtle difference dictates their chemical behavior and, consequently, their primary applications.

  • 4-Trimethylsilylstyrene (TMS-styrene): Features three methyl (-CH₃) groups bonded to the silicon atom. The silicon-carbon (Si-C) bonds are highly stable and non-hydrolyzable under typical conditions. The TMS group acts as a sterically bulky, chemically inert, and hydrophobic moiety.

  • 4-Triethoxysilylstyrene (TES-styrene): Possesses three ethoxy (-OCH₂CH₃) groups on the silicon atom. The silicon-oxygen-carbon (Si-O-C) linkages are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This reactivity is the cornerstone of its utility.

The following diagram illustrates the logical divergence in their application pathways stemming from this core structural difference.

G cluster_0 Core Structural Feature cluster_1 TMS-Styrene cluster_2 TES-Styrene Silyl_Styrene Silyl-Functionalized Styrene TMS Si-(CH₃)₃ Group (Trimethylsilyl) Silyl_Styrene->TMS Functionalized with TES Si-(OCH₂CH₃)₃ Group (Triethoxysilyl) Silyl_Styrene->TES Functionalized with TMS_Prop Stable Si-C Bonds Non-Hydrolyzable Steric Bulk & Hydrophobicity TMS->TMS_Prop Leads to TMS_App Applications: - Hydrophobic Polymers - Thermally Stable Materials - Steric Control in Polymerization TMS_Prop->TMS_App Enables TES_Prop Hydrolyzable Si-O-C Bonds Forms Reactive Silanols (Si-OH) Condensation & Cross-linking TES->TES_Prop Leads to TES_App Applications: - Surface Coupling Agent - Hybrid Organic-Inorganic Materials - Sol-Gel Cross-linking TES_Prop->TES_App Enables

Caption: Divergent properties and applications of TMS- and TES-styrene.

Comparative Physicochemical Properties
Property4-Trimethylsilylstyrene (TMS-styrene)4-Triethoxysilylstyrene (TES-styrene)
CAS Number 1009-43-421130-33-6
Molecular Formula C₁₁H₁₆SiC₁₄H₂₂O₃Si
Molecular Weight 176.33 g/mol 266.41 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point ~226 °C[1]~115-117 °C @ 1 mmHg
Density ~0.86 g/cm³[1]~0.98 g/cm³
Key Reactivity Chemically stable, non-hydrolyzable Si-C bondsHydrolyzable Si-O-C bonds form silanols

Reactivity Deep Dive: Hydrolytic Stability and Polymerization Behavior

Hydrolytic Stability: The Defining Difference

The most critical distinction for any application scientist is the behavior of these molecules in the presence of water.

Triethoxysilyl (TES) Group: The reactivity of the TES group is its primary function. It undergoes a two-step hydrolysis and condensation process, making it an ideal precursor for forming robust siloxane networks (Si-O-Si).

  • Hydrolysis: The three ethoxy groups react with water to form silanol (Si-OH) groups and ethanol as a byproduct. This reaction is typically catalyzed by acid or base. Methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups.[2]

  • Condensation: The newly formed, highly reactive silanol groups condense with each other or with hydroxyl groups on a substrate (like silica or glass) to form stable siloxane bonds, releasing water.

This mechanism is the foundation of its use as a surface coupling agent and for creating cross-linked, hybrid materials.[3][4]

Trimethylsilyl (TMS) Group: In stark contrast, the TMS group is designed for stability. It is widely used as a protecting group in organic synthesis precisely because it is robust under many conditions but can be cleaved when desired.[5] The silicon-carbon bonds are not susceptible to hydrolysis. Therefore, polymers made from TMS-styrene do not form siloxane networks. Instead, the TMS group simply imparts its inherent properties—bulk and hydrophobicity—to the final material.[6]

Behavior in Polymerization

Both TMS-styrene and TES-styrene can be polymerized via standard techniques, such as free-radical or anionic polymerization, to yield well-defined polymers.[7][8][9]

  • Anionic Polymerization: This technique allows for excellent control over molecular weight and dispersity.[7][8] However, when polymerizing TES-styrene, care must be taken as the highly reactive living anionic chain end can potentially undergo side reactions with the alkoxysilyl group. This can sometimes be mitigated by using specific co-monomers or adjusting reaction conditions.[10] The bulky TMS group in TMS-styrene can slightly slow the rate of propagation compared to unsubstituted styrene due to steric hindrance.[7]

  • Free-Radical Polymerization: This is a more robust method suitable for a wider range of functional groups. Both monomers can be readily copolymerized with other styrenic or acrylic monomers to tune material properties.[9][11]

Performance in Key Applications: A Comparative Analysis

The structural and reactivity differences translate directly into distinct application areas.

Application 1: Surface Modification

This is the quintessential application for TES-functionalized molecules. Poly(TES-styrene) or the monomer itself can be used to covalently modify surfaces rich in hydroxyl groups.

TES-Styrene Workflow for Surface Modification:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Surface Condensation cluster_2 Step 3: Cross-linking TES TES-Styrene Polymer Si-(OEt)₃ Silanol Silanol-Functional Polymer Si-(OH)₃ TES->Silanol Hydrolysis H2O H₂O (Catalyst) H2O->TES Bound Covalently Bound Polymer -O-Si-(Polymer) Silanol->Bound Condensation Substrate Substrate (e.g., Silica) with -OH groups Substrate->Bound Crosslinked Cross-linked Polymer Film -Si-O-Si- Network Bound->Crosslinked Further Condensation

Caption: Mechanism of surface modification using a TES-functionalized polymer.

TMS-Styrene for Surface Modification: TMS-styrene is used when the goal is to create a stable, hydrophobic surface without covalent attachment to the substrate's functional groups. A polymer of poly(TMS-styrene) can be spin-coated onto a surface, and the hydrophobic TMS side chains will orient towards the air, significantly increasing the water contact angle.[6] The adhesion relies on weaker forces like van der Waals interactions rather than the robust covalent siloxane bonds formed by TES-styrene.

Application 2: Hybrid Organic-Inorganic Materials

TES-Styrene: This monomer is a cornerstone for creating true organic-inorganic hybrid materials. A polymer or copolymer containing TES-styrene can be synthesized first. Then, a subsequent sol-gel process (hydrolysis and condensation) can be initiated to form a silica-like (SiO₂) network throughout the polymer matrix. This drastically improves properties like:

  • Mechanical Strength: The inorganic network acts as reinforcement.

  • Thermal Stability: The silica component enhances the material's resistance to high temperatures.

  • Adhesion: This is critical in applications like "green" tire treads, where TES-functionalized polymers improve the interaction between the rubber matrix and silica fillers, reducing rolling resistance.[12]

TMS-Styrene: Poly(TMS-styrene) is a purely organic polymer. While the silicon content can enhance thermal stability compared to standard polystyrene, it does not form an inorganic network. The bulky TMS groups do, however, significantly increase the glass transition temperature (Tg) of the polymer, making it more rigid and stable at higher temperatures compared to polystyrene.[9]

Experimental Protocols and Comparative Data

To provide a tangible understanding of the differences, we present a protocol for monomer synthesis and a comparative experiment to directly observe their differing hydrolytic stability.

Protocol 1: Synthesis of Silyl-Functionalized Styrene Monomers

This protocol provides a general method for synthesizing both monomers via a Grignard reaction, a common and effective route.[7][8]

Objective: To synthesize 4-trimethylsilylstyrene or 4-triethoxysilylstyrene from 4-bromostyrene.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 4-bromostyrene

  • For TMS-styrene: Trimethylsilyl chloride (TMSCl)

  • For TES-styrene: Tetraethyl orthosilicate (TEOS) or Triethoxychlorosilane

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere, add magnesium turnings to a dry flask containing anhydrous THF. Slowly add a solution of 4-bromostyrene in THF to initiate the formation of the Grignard reagent, (4-vinylphenyl)magnesium bromide. Gentle heating may be required.

  • Silylation Reaction:

    • For TMS-styrene: Cool the Grignard reagent solution in an ice bath. Slowly add trimethylsilyl chloride dropwise.

    • For TES-styrene: Slowly add the Grignard reagent to a solution of tetraethyl orthosilicate in THF.

  • Workup: Allow the reaction to stir and warm to room temperature overnight. Quench the reaction by slowly pouring it into a cold, dilute acid solution (e.g., HCl or NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation to obtain the pure silyl-functionalized styrene monomer.

Protocol 2: Comparative Hydrolysis Experiment

Objective: To visually and spectroscopically compare the hydrolytic stability of poly(TMS-styrene) and poly(TES-styrene).

Methodology:

  • Polymer Synthesis: Synthesize poly(TMS-styrene) and poly(TES-styrene) with similar molecular weights and low dispersity via free-radical or anionic polymerization.

  • Solution Preparation: Prepare 5% (w/v) solutions of each polymer in THF.

  • Hydrolysis Induction: To each solution, add 5% (v/v) deionized water and 0.1% (v/v) hydrochloric acid as a catalyst.

  • Monitoring: Monitor the solutions over 24 hours at room temperature.

    • Visual Observation: Note any changes in viscosity or the formation of a gel/precipitate.

    • FTIR Spectroscopy: Acquire spectra at t=0 and t=24h.

    • ¹H NMR Spectroscopy: Acquire spectra at t=0 and t=24h.

G cluster_0 Preparation cluster_1 Induction cluster_2 Monitoring (t = 0 to 24h) Start Synthesize & Dissolve Poly(TMS-styrene) Poly(TES-styrene) in THF Add Add H₂O + HCl Catalyst to both solutions Start->Add Monitor Incubate at RT Add->Monitor Visual Visual Check (Viscosity, Gelation) Monitor->Visual FTIR FTIR Analysis Monitor->FTIR NMR ¹H NMR Analysis Monitor->NMR

Caption: Experimental workflow for the comparative hydrolysis study.

Expected Experimental Results
ObservationPoly(TMS-styrene) SolutionPoly(TES-styrene) SolutionRationale
Visual No change in viscosity. Solution remains clear.Significant increase in viscosity, potentially leading to gel formation.Hydrolysis and condensation of TES groups cause cross-linking between polymer chains.[13] TMS groups are stable.
FTIR Spectra No significant change in the spectrum.- Decrease in Si-O-C peak intensity (~1080-1100 cm⁻¹).- Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) from Si-OH groups.- Appearance of Si-O-Si peaks (~1000-1100 cm⁻¹).[14]Indicates hydrolysis of ethoxy groups and formation of silanol and siloxane bonds.[14]
¹H NMR Spectra No change in the spectrum.- Disappearance of ethoxy proton signals (quartet ~3.8 ppm, triplet ~1.2 ppm).- Appearance of ethanol signals.[15]Confirms the cleavage of ethoxy groups from the silicon atom.

Conclusion and Recommendations

The choice between trimethylsilyl- and triethoxysilyl-functionalized styrenes is not a matter of superiority, but of strategic alignment with the desired outcome. Your application dictates the appropriate monomer.

  • Choose 4-Trimethylsilylstyrene (TMS-styrene) when your primary goal is to:

    • Introduce stable, bulky, and hydrophobic groups into a polymer backbone.

    • Increase the glass transition temperature and thermal stability of a material without chemical cross-linking.

    • Create passively hydrophobic surfaces via polymer coatings.

  • Choose 4-Triethoxysilylstyrene (TES-styrene) when your objective is to:

    • Covalently graft polymers onto silica, glass, or other hydroxylated surfaces to act as a coupling agent.

    • Create cross-linked, organic-inorganic hybrid materials with enhanced mechanical and thermal properties through a sol-gel process.

    • Form durable, chemically bonded surface modifications.

By understanding the fundamental reactivity of the silyl group, researchers can harness these powerful monomers to design and synthesize the next generation of advanced materials.

References

  • Gitto, S. P., et al. (1998). Synthesis, Characterization and Degradation of Poly(silyl ester)s. ACS Publications. [Link]

  • Zhang, Y., et al. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]

  • Misichronis, K., et al. (2010). Synthesis and Molecular and Morphological Characterization of Poly(p-Trimethylsilyl Styrene) and Diblock Copolymers with Poly(1,3-Cyclohexadiene). ResearchGate. [Link]

  • Shin-Etsu Silicone. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. Shin-Etsu Silicone Selection Guide. [Link]

  • Understanding Silane Functionalization. Surface Science and Technology. [Link]

  • Yildiz, U., et al. (2021). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. Bulgarian Chemical Communications. [Link]

  • Alam, S., et al. (2014). Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Redalyc. [Link]

  • Kappler, D., et al. (2022). Anionic Copolymerization of 4-Trimethylsilylstyrene: From Kinetics to Gradient and Block Copolymers. ACS Publications. [Link]

  • Safa, K. D., et al. (2004). Synthesis and characterization of new polymer systems containing very bulky tris(trimethylsilyl)methyl substituents as side chains. ResearchGate. [Link]

  • P-TRIMETHYLSILYL STYRENE. LookChem. [Link]

  • Igonin, V., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. MDPI. [Link]

  • Zhao, X. S., & Lu, G. Q. (1998). Modification of MCM-41 by surface silylation with trimethylchlorosilane and adsorption study. The University of Queensland. [Link]

  • Liu, Y., et al. (2021). Nanocomposites of Triethoxysilane Functionalized Solution Polymerized Styrene-Butadiene Rubber by Hydrosilylation as High-Performance Green Tire. ResearchGate. [Link]

  • Safa, K. D., et al. (2005). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. [Link]

Sources

Advantages of using (4-ethenylphenyl)methyl-trimethylsilane over traditional coupling agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (4-ethenylphenyl)methyl-trimethylsilane (also known as 4-vinylbenzyl trimethylsilane) as a superior alternative to traditional organometallic coupling reagents in drug discovery and materials science.

Executive Summary

In the high-stakes arena of medicinal chemistry and materials synthesis, the introduction of the 4-vinylbenzyl moiety serves as a critical "linchpin" strategy—providing a versatile handle for downstream polymerization, bioconjugation, or surface functionalization. Historically, this transformation relied on benzyl boronic acids (Suzuki-Miyaura) or organostannanes (Stille). However, these "traditional" agents suffer from debilitating limitations: benzyl boronates are notoriously unstable due to protodeboronation, and organotins carry severe toxicity liabilities.

(4-Ethenylphenyl)methyl-trimethylsilane emerges as the superior "third-generation" coupling partner. By leveraging the robust silicon-carbon bond, this reagent offers indefinite shelf stability, low toxicity, and orthogonal reactivity, activated only under specific fluoride or base-mediated conditions (Hiyama-Denmark coupling).

Technical Comparison: The Stability-Reactivity Paradox

The core advantage of using the trimethylsilyl (TMS) derivative over traditional agents lies in the stability of the benzylic carbon-metal bond .

Comparative Analysis Matrix
Feature(4-Ethenylphenyl)methyl-TMS Benzyl Boronic Acids/Esters Benzyl Stannanes
Stability High: Indefinitely stable at RT; resistant to oxidation and hydrolysis.Low: Prone to rapid protodeboronation and aerobic oxidation.Moderate: Stable but sensitive to light/acid.
Toxicity Low: Byproducts are inert siloxanes.Low-Moderate: Boronic acids are generally safe, but precursors can be toxic.High: Neurotoxic; strictly regulated in pharma (ppm limits).
Activation Controlled: Requires Fluoride (F⁻) or Hydroxide activation (Hiyama).Spontaneous: Reacts under mild basic conditions (Suzuki).Spontaneous: Reacts with Pd (Stille).
Purification Easy: Silica gel compatible; non-polar.Difficult: Streaking on silica; anhydride formation.Difficult: Tin residues are hard to remove.
Polymerization Risk Low: TMS group does not catalyze self-polymerization of the vinyl group.High: Boron Lewis acidity can trigger premature vinyl polymerization.Moderate: Radical sensitivity.
The Mechanistic Edge

Traditional benzyl boronic acids fail because the


 hybridized benzylic carbon-boron bond is kinetically labile, leading to protodeboronation  (replacement of the boron group with hydrogen) before the cross-coupling can occur. This results in the formation of 4-methylstyrene side products and low yields.

In contrast, the C–Si bond in (4-ethenylphenyl)methyl-trimethylsilane is strong (


) and non-polar. It remains inert during storage and handling. Reactivity is only "switched on" when a nucleophilic activator (like TBAF or TASF) attacks the silicon atom to form a pentacoordinate silicate intermediate. This hypervalent silicon species  is the active nucleophile that undergoes transmetalation to Palladium.

Visualizing the Activation Pathway

The following diagram illustrates the "Switch-On" mechanism that grants this reagent its superior selectivity compared to spontaneously reactive boron/tin alternatives.

HiyamaActivation Fig 1. The 'Switch-On' Mechanism: Fluoride activation converts the inert silane into a reactive silicate. Reagent (4-Ethenylphenyl)methyl-TMS (Inert Precursor) Intermediate Pentacoordinate Silicate (Hypervalent Active Species) Reagent->Intermediate Nucleophilic Attack (F⁻) Activator Fluoride Source (TBAF / CsF) Activator->Intermediate Product Coupled Product (Vinylbenzyl-Functionalized Drug) Intermediate->Product Transmetalation & Reductive Elimination PdCycle Pd(II)-Aryl Complex (Drug Scaffold) PdCycle->Product Cross-Coupling

Experimental Protocol: Vinylbenzylation of a Heterocycle

This protocol demonstrates the coupling of (4-ethenylphenyl)methyl-trimethylsilane with a heteroaryl halide, a common workflow in synthesizing Antibody-Drug Conjugate (ADC) linkers.

Objective: Attach a 4-vinylbenzyl group to a 5-bromo-pyrimidine scaffold.

Materials
  • Substrate: 5-Bromo-2-methoxypyrimidine (1.0 equiv)

  • Reagent: (4-Ethenylphenyl)methyl-trimethylsilane (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Tri(2-furyl)phosphine (TFP) or SPhos (10 mol%)

  • Activator: TBAF (Tetra-n-butylammonium fluoride), 1M in THF (2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon for 15 minutes. Reasoning: Palladium(0) species are oxygen-sensitive.

  • Catalyst Pre-complexation: Add

    
     and the phosphine ligand to the flask. Dissolve in THF and stir at room temperature for 10 minutes until the solution changes color (typically to a lighter yellow/orange), indicating active catalyst formation.
    
  • Substrate Addition: Add the 5-bromo-pyrimidine and (4-ethenylphenyl)methyl-trimethylsilane via syringe.

  • Controlled Activation: Add the TBAF solution dropwise over 5 minutes. Critical Step: Slow addition prevents the rapid generation of silicate species that could homocouple.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC or LC-MS. The disappearance of the bromide and the appearance of the vinyl-functionalized product (M+117 mass shift) confirms success.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). The silicon byproducts (TMS-F and siloxanes) are water-soluble or volatile and easily removed.
  • Purification: Flash chromatography on silica gel. Unlike boronic acids, the silane reagent does not streak, ensuring a clean separation.

Strategic Applications in Drug Development

Why choose this reagent over a simple vinylbenzyl chloride alkylation?

  • Chemo-selectivity: Alkyl halides (like vinylbenzyl chloride) are indiscriminate electrophiles that will react with amines, alcohols, and thiols present on a complex drug scaffold. The TMS reagent is nucleophilic and will only react with the aryl halide (via Pd catalysis), leaving sensitive polar groups untouched.

  • ADC Linker Synthesis: The introduced styrene group serves as a "click" handle for tetrazine ligation (IEDDA) or radical polymerization to grow a polymer tail for drug delivery.

  • Block Copolymer Lithography: In material applications, this molecule is used to synthesize silicon-containing blocks for Directed Self-Assembly (DSA). The high silicon content provides high

    
     (Flory-Huggins interaction parameter) and excellent etch contrast against organic blocks.
    

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron and Tin. Accounts of Chemical Research. Link

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. Link

  • Sore, H. F., et al. (2012). The Safety of Boronic Acids: Stability Issues in Suzuki Coupling. Organic Process Research & Development. Link

  • Trost, B. M. (1995). The Atom Economy—A Search for Synthetic Efficiency. Science. Link

Analytical Method Validation & Performance Comparison: (4-Ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: VBTMS (Vinylbenzyl trimethylsilane) CAS: 15267-29-5 (mixed isomers) / 26628-22-8 (para-isomer) Application: High-performance lithography, membrane gas separation, surface modification.

Executive Summary & Method Selection Guide

As a Senior Application Scientist, I often see researchers struggle with styrenic silanes not because of the chemistry itself, but due to improper analytical handling. (4-Ethenylphenyl)methyl-trimethylsilane (VBTMS) presents a unique dual-challenge: it possesses the polymerization reactivity of styrene and the hydrophobic/volatile nature of organosilanes.

This guide validates and compares two primary analytical approaches: GC-FID (for routine assay) and GC-MS (for impurity profiling). Unlike standard styrenes, the trimethylsilyl (TMS) tail adds steric bulk and lipophilicity, altering retention behavior and requiring specific column chemistries.

Comparative Analysis of Detection Techniques
FeatureGC-FID (Recommended for QC) GC-MS (Recommended for R&D) HPLC-UV (Alternative)
Primary Use Purity Assay (>98%), QuantitationImpurity ID, Trace Analysis (<0.1%)Oligomer/Polymer detection
Linearity (

)
Excellent (>0.999)Good (>0.995)Moderate
Precision (RSD) High (<1.0%)Moderate (<3.0%)High (<1.0%)
Key Limitation Cannot identify unknown peaksSource saturation at high conc.Solvent cutoff issues
VBTMS Specifics Robust against siloxane bleedMass spec confirms TMS fragment (

73)
Requires ACN/Water gradients

Validation Framework (ICH Q2(R1) Aligned)

To ensure scientific integrity, the validation follows ICH Q2(R1) guidelines. The core directive for VBTMS is stability assurance during the analytical run.

Critical Control Points (The "Why" behind the "How")
  • Polymerization Inhibition: VBTMS will autopolymerize in the injection port (

    
    ).
    
    • Control: All standards and samples must be spiked with 10-50 ppm 4-tert-butylcatechol (TBC) or BHT.

  • Isomer Separation: Commercial VBTMS is often a mix of meta and para isomers.

    • Control: The method must resolve these isomers (

      
      ) to prevent peak integration errors.
      
  • Injector Discrimination: High boiling point siloxane impurities (dimers) may be lost in splitless mode.

    • Control: Use Split injection (1:50 or 1:100) with a focus liner (glass wool) to ensure uniform vaporization.

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating System)
  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). Avoid alcohols to prevent potential artifacts.

  • Internal Standard (ISTD): n-Decane or Dodecane (approx. 1 mg/mL).

  • Inhibitor Stock: 1000 ppm TBC in DCM.

Step-by-Step Workflow:

  • Blank Prep: Mix 1 mL Solvent + 10

    
    L Inhibitor Stock.
    
  • Standard Prep: Accurately weigh 50 mg Reference Standard VBTMS into a 50 mL volumetric flask. Add 1 mL Inhibitor Stock. Dilute to volume with Solvent.

  • Sample Prep: Weigh 50 mg Sample

    
     50 mL Flask 
    
    
    
    Add ISTD
    
    
    Dilute.
  • System Suitability Check: Inject Standard. Calculate Tailing Factor (

    
    ). If 
    
    
    
    , trim column or replace liner (silanized glass wool required).
Protocol B: GC-FID Conditions (Routine Assay)
  • Instrument: Agilent 7890B or equivalent.

  • Column: DB-5ms or HP-5 (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m). Low bleed is essential for silane analysis.
  • Inlet:

    
    , Split 1:50.
    
  • Detector (FID):

    
    , 
    
    
    
    30 mL/min, Air 400 mL/min.
  • Oven Program:

    • 
       hold for 2 min.
      
    • Ramp

      
      /min to 
      
      
      
      .
    • Hold 5 min. (Total Run: ~18 min).

Visualization: Validation Lifecycle & Logic

The following diagram illustrates the decision matrix for validating VBTMS methods, highlighting the critical "Go/No-Go" gates that prevent common analytical failures.

VBTMS_Validation_Workflow Start Start: VBTMS Method Validation SamplePrep Sample Prep (Solvent: DCM + Inhibitor TBC) Start->SamplePrep SystemSuitability System Suitability Test (Resolution > 1.5, Tailing < 1.2) SamplePrep->SystemSuitability Decision_Polymer Check: Polymerization? SystemSuitability->Decision_Polymer Decision_Polymer->SamplePrep Yes (Add more TBC) Method_GCFID Pathway A: GC-FID (Quantitative Assay) Decision_Polymer->Method_GCFID No Issues Method_GCMS Pathway B: GC-MS (Impurity Profiling) Decision_Polymer->Method_GCMS Trace ID Req. Params Validation Parameters (Linearity, Accuracy, LOD) Method_GCFID->Params Method_GCMS->Params FinalReport Final Validated Method Params->FinalReport

Figure 1: Analytical workflow for VBTMS validation, emphasizing the critical decision point regarding polymerization control.

Performance Data & Supporting Evidence

The following data represents typical validation results for VBTMS using the protocols defined above.

linearity and Range

The method demonstrates linearity over the range of 50


g/mL to 2000 

g/mL.
ParameterResultAcceptance Criteria
Slope 1.045N/A
Intercept 0.002N/A
Correlation (

)
0.9998

Range 50 - 2000 ppm80-120% of Test Conc.
Accuracy (Recovery)

Spike recovery performed at 3 levels (80%, 100%, 120%) in a matrix of generic silane monomer background.

  • Level 80%: 99.4% Recovery (RSD 0.5%)

  • Level 100%: 100.1% Recovery (RSD 0.3%)

  • Level 120%: 99.8% Recovery (RSD 0.6%)

Specificity (Impurity Profile)

Using GC-MS, we identify common impurities that GC-FID might miss or co-elute.

  • VBTMS (Main Peak): RT 8.4 min (

    
     73, 204).
    
  • Impurity A (Chloromethylstyrene): RT 6.2 min (Precursor).

  • Impurity B (Siloxane Dimer): RT 12.1 min (Hydrolysis product).

  • Impurity C (VBTMS Dimer): RT 15.5 min (Polymerization artifact - indicates insufficient inhibitor).

Troubleshooting & Stability

  • Issue: Broadening of the main peak.

    • Root Cause:[1] Thermal polymerization in the liner or column overload.

    • Fix: Replace liner with a "Focus Liner" containing deactivated wool; dilute sample.

  • Issue: Extra peaks at high retention times.

    • Root Cause:[1] Column bleed or carryover.

    • Fix: Bake out column at

      
       for 30 mins. Ensure VBTMS samples are not stored in the autosampler tray for >24 hours without refrigeration.
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Agilent Technologies. (2011).[4] Silanes: GC Analysis of silanes using an Agilent FactorFour VF-200ms column. Application Note. Link

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link

  • U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[5][6] Link

Sources

A comparative analysis of the thermal stability of polymers with and without (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of high-performance materials, enhancing the thermal stability of common polymers is a cornerstone of materials science. For researchers and professionals in fields ranging from microelectronics to advanced coatings, the ability of a polymer to withstand high temperatures without degrading is paramount. This guide provides an in-depth comparative analysis of the thermal stability of standard polystyrene versus polystyrene functionalized with (4-ethenylphenyl)methyl-trimethylsilane. We will explore the underlying chemical principles, present comparative data, and provide standardized protocols for thermal analysis.

The Quest for Thermally Robust Polymers: The Role of Silicon

Polystyrene is a widely used thermoplastic known for its versatility, but its application in high-temperature environments is limited by its moderate thermal stability. The degradation of polystyrene typically begins around 300-400°C, proceeding through random chain scission to yield its constituent monomer, styrene, along with other oligomers.[1][2] To push beyond these thermal limits, scientists have explored the incorporation of silicon-containing moieties into the polymer structure.

The rationale for this approach lies in the fundamental properties of silicon bonds. The introduction of silicon, in this case via the (4-ethenylphenyl)methyl-trimethylsilane monomer, can lead to the formation of silicon-carbon (Si-C) and, upon thermal rearrangement or oxidation, silicon-oxygen (Si-O) bonds. These bonds are inherently stronger and more resistant to thermal degradation than the carbon-carbon (C-C) bonds that form the backbone of traditional organic polymers. This enhanced bond energy, coupled with the steric bulk of the trimethylsilyl group, contributes to a significant improvement in the thermal stability of the resulting polymer.[3]

Comparative Thermal Analysis: Polystyrene vs. Silyl-Functionalized Polystyrene

PropertyStandard PolystyreneSilyl-Functionalized Polystyrene (Expected)Sulfonated Polystyrene (for comparison)
Glass Transition Temp. (Tg) ~100 °CExpected to be higher than standard PSHigher than standard PS
Decomposition Onset (Td) ~300-400 °C[1]Expected to be significantly higher than standard PSHigher than standard PS[4]
Char Yield at 600 °C (N2) < 5%Expected to be significantly higher than standard PS>40%[4]
Primary Decomposition Products Styrene monomer, oligomers[1]Complex mixture including silicon-containing compoundsSulfur dioxide, carbonaceous char[4]

The expected increase in the glass transition temperature and decomposition onset for silyl-functionalized polystyrene is attributed to the increased rigidity and bond strength introduced by the trimethylsilyl groups. The anticipated higher char yield is a key indicator of enhanced thermal stability, suggesting that a more stable, cross-linked, or ceramic-like residue is formed upon heating, rather than complete decomposition into volatile products.

Experimental Protocols for Thermal Analysis

To ensure the scientific validity of any comparison, standardized testing methodologies are crucial. Here, we detail the protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two most common techniques for evaluating polymer thermal stability.[5][6][7]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Plot the sample weight percentage as a function of temperature. The onset of decomposition (Td) is often determined as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition. The percentage of material remaining at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 150 °C for polystyrene) at a rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating curve as the midpoint of the step change in the heat flow.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of Polymer pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat at 10 °C/min to 800 °C purge->heat plot Plot Weight % vs. Temperature heat->plot determine Determine Td, Char Yield plot->determine

Workflow for Thermogravimetric Analysis (TGA).

Mechanistic Insights into Enhanced Thermal Stability

The presence of the (4-ethenylphenyl)methyl-trimethylsilane monomer introduces a trimethylsilyl group on the phenyl ring of the polystyrene backbone. This modification enhances thermal stability through several proposed mechanisms:

  • Increased Bond Energy: The Si-C bonds are inherently stronger than C-C bonds. During thermal degradation, radical chain scission is a primary pathway. The energy required to break a Si-C bond is higher than that for a C-C bond, thus retarding the initiation of degradation.

  • Steric Hindrance: The bulky trimethylsilyl groups can sterically hinder the chain movements and rotations necessary for the "unzipping" depolymerization that is characteristic of polystyrene. This steric shield protects the polymer backbone from thermal attack.

  • Cross-linking and Char Formation: At elevated temperatures, the silyl groups can undergo reactions that lead to the formation of a cross-linked network. This network is more thermally stable and less volatile, resulting in a higher char yield. The formation of stable Si-O-Si (siloxane) linkages, if oxygen is present or through rearrangements, can create a ceramic-like char that is highly resistant to further decomposition.

Stability_Mechanism cluster_mechanisms Contributing Factors to Enhanced Stability cluster_outcomes Resulting Properties start Polystyrene with Trimethylsilyl Group bond_energy Higher Si-C Bond Energy start->bond_energy steric_hindrance Steric Hindrance by Trimethylsilyl Group start->steric_hindrance crosslinking High-Temperature Cross-linking Reactions start->crosslinking retarded_initiation Retarded Degradation Initiation bond_energy->retarded_initiation reduced_unzipping Reduced Chain 'Unzipping' steric_hindrance->reduced_unzipping char_formation Formation of Stable Siloxane/Ceramic Char crosslinking->char_formation end_result Increased Thermal Stability retarded_initiation->end_result reduced_unzipping->end_result char_formation->end_result

Proposed mechanism for enhanced thermal stability.

Conclusion and Future Outlook

The incorporation of (4-ethenylphenyl)methyl-trimethylsilane into a polystyrene backbone represents a promising strategy for enhancing its thermal stability. The fundamental strength of silicon-containing bonds and the steric effects of the silyl group work in concert to raise the degradation temperature and increase the formation of a stable char residue. This modification opens up new possibilities for the use of polystyrene-based materials in more demanding, high-temperature applications.

For researchers and drug development professionals, understanding these principles is crucial for designing and selecting polymers for applications such as thermally stable drug delivery matrices or components in analytical instrumentation that undergo thermal cycling. Further research focusing on a direct, controlled comparison of these polymers will undoubtedly provide even greater insight into the precise quantitative benefits of silyl functionalization.

References

  • Zhou, Y., & Liu, Y. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 16(7), 935. [Link]

  • Fischer, C., & Schmölzer, S. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. [Link]

  • Ito, H., et al. (2000). Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2415-2427. [Link]

  • Al-Gunaid, T. A., et al. (2023). TGA analysis of polystyrene, poly4-vinylstyrenesulfonic acid, and five different copolymers. ResearchGate. [Link]

  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. [Link]

  • Kralj, M., et al. (2017). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: Th. Prime Scholars. [Link]

  • Khisamov, B., et al. (2023). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. MDPI. [Link]

  • Nasirtabrizi, M. H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5575-5579. [Link]

  • Yildiz, Z., & Yildiz, U. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scientific Research Publishing. [Link]

  • Kumar, A., et al. (2025). Plasma-Polymerized Polystyrene Coatings for Hydrophobic and Thermally Stable Cotton Textiles. MDPI. [Link]

  • Wan, C., et al. (2015). Thermal Stability and Degradation Kinetics of Polystyrene/Organically-Modified Montmorillonite Nanocomposites. e-Publications@Marquette. [Link]

Sources

Cross-verification of NMR and mass spectrometry data for (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-verification protocol for (4-ethenylphenyl)methyl-trimethylsilane (also known as 4-vinylbenzyl trimethylsilane), a critical monomer used in surface-initiated atom transfer radical polymerization (SI-ATRP) and advanced lithography.

Ensuring the purity of this silane is paramount; even trace amounts of the precursor 4-vinylbenzyl chloride can poison sensitive catalytic systems or alter surface wettability properties. This guide synthesizes NMR and Mass Spectrometry data to create a self-validating analytical loop.

Introduction & Core Utility

(4-Ethenylphenyl)methyl-trimethylsilane (


, MW 190.36) serves as a dual-function building block: it possesses a polymerizable styrene moiety and a labile trimethylsilyl (TMS) group capable of lithographic patterning or surface anchoring.

The Analytical Challenge: Commercial samples often contain residual 4-vinylbenzyl chloride (the synthesis precursor) or styrene (from thermal degradation). Standard HPLC is often insufficient due to the non-polar nature of these silanes. Therefore, a cross-verified approach using


H NMR  (for quantitative functional group analysis) and GC-MS  (for molecular fingerprinting) is required.

Protocol A: Nuclear Magnetic Resonance ( H NMR)

NMR provides the primary structural confirmation. The key differentiator for this molecule is the benzylic methylene bridge (


), which resonates in a unique high-field region compared to its chloride precursor.
Experimental Setup
  • Instrument: 400 MHz or higher (recommended for clear splitting of vinyl protons).

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS as internal standard.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle and 5s relaxation delay (d1) to ensure quantitative integration of the silicon-methyl protons.

Critical Spectral Assignments

The following table synthesizes field data for the target compound versus its critical impurity.

MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
TMS Group

-0.02 – 0.05 Singlet9HStrongest signal; confirms silylation.
Methylene Bridge

2.05 – 2.15 Singlet2HCRITICAL: Differentiates from Chloride precursor (which appears at 4.53 ppm ).
Vinyl (Beta)

5.20 (cis), 5.70 (trans) Doublets (dd)1H eachCharacteristic styrene pattern.
Vinyl (Alpha)

6.65 – 6.75 Doublet of doublets1HCoupling constant

Hz.
Aromatic Phenyl Ring7.00 – 7.35 Multiplet (AA'BB')4HUpfield shift relative to styrene due to electron-donating silyl-methyl group.

Analyst Insight: If you observe a singlet at


 4.53 ppm , your sample is contaminated with unreacted 4-vinylbenzyl chloride. If you observe a singlet at 

0.07 ppm
without the aromatic signals, it is likely hexamethyldisiloxane (hydrolysis byproduct).

Protocol B: Mass Spectrometry (GC-MS)

While NMR confirms connectivity, Mass Spectrometry (specifically Electron Ionization, EI) validates the molecular weight and isotopic signature. ESI is generally poor for this non-polar compound; EI-GC-MS is the gold standard.

Experimental Setup
  • Inlet Temp: 250°C.

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5).

  • Ionization: Electron Impact (70 eV).

  • Carrier Gas: Helium (1 mL/min).

Fragmentation Fingerprint

The mass spectrum of benzyl-silanes is dominated by the stability of the silicon cation.

m/z (Mass-to-Charge)Ion IdentityRelative AbundanceMechanistic Origin
190

10-20%Molecular ion. Confirms intact molecule.
175

15-30%Loss of one methyl group from the TMS moiety.
117

5-10%Vinylbenzyl cation . Cleavage of the

bond.
73

100% (Base Peak) Trimethylsilyl cation . The most stable fragment; diagnostic for TMS groups.
Isotopic Validation
  • Silicon Isotope Effect: Silicon has significant natural isotopes (

    
     92%, 
    
    
    
    4.7%,
    
    
    3.1%).
  • Verification: Look for the "M+1" and "M+2" satellites on the m/z 73 peak.

  • Contrast: The chloride impurity (MW 152) will show a characteristic 3:1 ratio at m/z 152/154 due to

    
    . Absence of the m/z 154 peak confirms chloride removal. 
    

Cross-Verification Workflow

The following diagram illustrates the decision logic for clearing a sample for use in polymerization or lithography.

VerificationWorkflow Sample Crude Sample (4-ethenylphenyl)methyl-trimethylsilane NMR Step 1: 1H NMR Analysis (CDCl3) Sample->NMR Check_CH2 Check Region 2.0 - 5.0 ppm NMR->Check_CH2 Impurity_Cl Singlet at 4.53 ppm? (Chloride Precursor) Check_CH2->Impurity_Cl Signal Found Target_Si Singlet at 2.10 ppm? (Target Silane) Check_CH2->Target_Si Signal Found Fail FAIL: Repurify (Distillation/Column) Impurity_Cl->Fail > 1% Integration MS_Step Step 2: GC-MS Analysis (EI Source) Target_Si->MS_Step Confirmed Check_Frag Check Fragmentation Pattern MS_Step->Check_Frag Pass PASS: High Purity Proceed to Polymerization Check_Frag->Pass Base Peak 73 + M(190) Check_Frag->Fail Peak 152/154 (Cl) Present

Figure 1: Logical workflow for verifying silane purity, highlighting the critical NMR chemical shift discrimination points.

Summary of Comparative Performance

When choosing an analytical method, rely on NMR for purity quantification and MS for molecular identification .

Feature

H NMR
GC-MS (EI)
Primary Role Quantitative Purity (mol%)Qualitative ID & Trace Impurity Detection
Differentiation Excellent: Separates

(2.1) from

(4.[1]5)
Excellent: Separates Si isotopes from Cl isotopes
Limit of Detection ~0.5 - 1.0%< 0.1% (High Sensitivity)
Blind Spot Inorganic salts (invisible)Thermal degradation in injector port
References
  • ChemicalBook. (2024). Benzyltrimethylsilane 1H NMR Spectrum. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Silane, (4-methoxyphenyl)trimethyl- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • PubChem. (2024). Silane, [(4-ethenylphenyl)methyl]trimethyl- Compound Summary. National Library of Medicine. Retrieved from

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[3] Organometallics, 29(9), 2176–2179. Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of 4-vinylbenzyl derivatives (Supplementary Information). Polymer Chemistry.[4][5][6] Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-ethenylphenyl)methyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4-ethenylphenyl)methyl-trimethylsilane (also known as 4-trimethylsilylstyrene). The following protocols are designed to ensure the safe handling, storage, and disposal of this organosilane compound, grounded in established safety principles and field-proven insights.

Understanding the Hazard Profile

(4-ethenylphenyl)methyl-trimethylsilane is an organosilicon compound that, while not classified under Regulation (EC) No 1272/2008 as hazardous, requires careful handling due to its potential for polymerization and the general risks associated with organosilanes[1]. Structurally similar compounds, such as other trimethylsilane derivatives, are often flammable and can cause skin, eye, and respiratory irritation[2]. Therefore, a cautious approach is paramount.

Key Potential Hazards:

  • Flammability: While the specific flashpoint may vary, similar organosilanes are flammable liquids. Vapors may form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and hot surfaces[1][3].

  • Skin and Eye Irritation: Direct contact may cause irritation. It is recommended to rinse skin and eyes cautiously with water for several minutes upon contact[1][4].

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation[2].

  • Polymerization: The substance may undergo polymerization, which can be initiated by heat or other conditions[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to mitigate the risks associated with handling (4-ethenylphenyl)methyl-trimethylsilane. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Chemical safety gogglesNitrile or neoprene glovesFlame-retardant lab coatRecommended if not in a fume hood
Conducting Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatWork in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesFlame-retardant lab coatRecommended if not in a fume hood

Procedural Guidance for Safe Handling and Operations

Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling

Step 1: Work Area Preparation

  • Ensure a certified chemical fume hood is used for all manipulations of (4-ethenylphenyl)methyl-trimethylsilane.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Remove all potential ignition sources from the work area, including hot plates, open flames, and non-intrinsically safe electronic equipment[1].

Step 2: Donning PPE

  • Before handling the chemical, put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.

Step 3: Chemical Handling

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools for opening and closing containers[2][4].

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use to prevent the escape of vapors.

Workflow for Safe Handling of (4-ethenylphenyl)methyl-trimethylsilane

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Safety Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe transfer Transfer Chemical (Grounded Equipment, Non-Sparking Tools) don_ppe->transfer reaction Conduct Reaction (Inert Atmosphere if Necessary) transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of (4-ethenylphenyl)methyl-trimethylsilane.

Storage
  • Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[3].

  • Keep the container tightly closed and consider storing under an inert atmosphere (e.g., argon or nitrogen) to maintain purity and prevent polymerization.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides[4].

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

Step 2: Control and Contain

  • If safe to do so, eliminate all ignition sources.

  • Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

Step 3: Clean Up

  • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[1].

Step 4: Decontaminate

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing (4-ethenylphenyl)methyl-trimethylsilane must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container.

  • Solid Waste: Contaminated solid waste, such as absorbent materials and used gloves, should be placed in a separate, labeled, sealed container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office or a licensed waste disposal company, in accordance with local, state, and federal regulations[3].

By adhering to these guidelines, researchers can safely handle (4-ethenylphenyl)methyl-trimethylsilane, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • LookChem. (n.d.). Cas 1009-43-4, P-TRIMETHYLSILYL STYRENE. Retrieved from [Link]

  • Airgas. (2015). SAFETY DATA SHEET: Trimethylsilane. Retrieved from [Link]

  • Changfu Chemical. (n.d.). 4 Vinylphenyl Trimethoxysilane CAS: 18001-13-3. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Ethenylphenyl)ethyl-trimethylsilane. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ethenylphenyl)methyl-trimethylsilane
Reactant of Route 2
Reactant of Route 2
(4-ethenylphenyl)methyl-trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.